Product packaging for Tpeqm-dma(Cat. No.:)

Tpeqm-dma

Cat. No.: B15139477
M. Wt: 731.7 g/mol
InChI Key: YRWWXPZLNLUELZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tpeqm-dma is a useful research compound. Its molecular formula is C42H40F6N3P and its molecular weight is 731.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H40F6N3P B15139477 Tpeqm-dma

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C42H40F6N3P

Molecular Weight

731.7 g/mol

IUPAC Name

4-[1-[4-(dimethylamino)phenyl]-2-[4-[(E)-2-(1-methylquinolin-1-ium-4-yl)ethenyl]phenyl]-2-phenylethenyl]-N,N-dimethylaniline hexafluorophosphate

InChI

InChI=1S/C42H40N3.F6P/c1-43(2)37-25-21-35(22-26-37)42(36-23-27-38(28-24-36)44(3)4)41(33-11-7-6-8-12-33)34-19-16-31(17-20-34)15-18-32-29-30-45(5)40-14-10-9-13-39(32)40;1-7(2,3,4,5)6/h6-30H,1-5H3;/q+1;-1

InChI Key

YRWWXPZLNLUELZ-UHFFFAOYSA-N

Isomeric SMILES

C[N+]1=CC=C(C2=CC=CC=C21)/C=C/C3=CC=C(C=C3)C(=C(C4=CC=C(C=C4)N(C)C)C5=CC=C(C=C5)N(C)C)C6=CC=CC=C6.F[P-](F)(F)(F)(F)F

Canonical SMILES

C[N+]1=CC=C(C2=CC=CC=C21)C=CC3=CC=C(C=C3)C(=C(C4=CC=C(C=C4)N(C)C)C5=CC=C(C=C5)N(C)C)C6=CC=CC=C6.F[P-](F)(F)(F)(F)F

Origin of Product

United States

Foundational & Exploratory

TPEQM-DMA: A Technical Guide to a Novel Mitochondria-Targeting NIR-II Photosensitizer for Hypoxic Tumor Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TPEQM-DMA is a novel second near-infrared (NIR-II) photosensitizer engineered for advanced photodynamic therapy (PDT). Its innovative design incorporates a moiety with aggregation-induced emission (AIE) characteristics, enabling targeted accumulation within the mitochondria of cancer cells. A key feature of this compound is its potent Type-I phototherapeutic efficacy, which circumvents the limitations of traditional PDT in the hypoxic microenvironment of solid tumors. By generating cytotoxic reactive oxygen species (ROS) through a Type I mechanism, this compound induces a synergistic cascade of apoptosis and ferroptosis, leading to effective cancer cell ablation. This document provides a comprehensive technical overview of this compound, including its photophysical properties, mechanism of action, and detailed experimental protocols for its application and evaluation.

Core Concepts

Photodynamic Therapy (PDT): A non-invasive therapeutic modality that utilizes a photosensitizer, light, and oxygen to generate cytotoxic ROS, leading to localized cell death.[1][2][3][4]

Tumor Hypoxia: A common feature of solid tumors characterized by low oxygen levels, which renders traditional Type-II PDT (oxygen-dependent) ineffective.[5][6][7][8]

Mitochondria-Targeting: A strategic approach in cancer therapy that directs therapeutic agents to the mitochondria, the cell's powerhouse, to induce apoptosis and disrupt cellular metabolism.[9][10][11][12] The positive charge on this compound facilitates its accumulation in the negatively charged mitochondrial matrix.

Aggregation-Induced Emission (AIE): A photophysical phenomenon where certain molecules (AIEgens) are non-emissive in solution but become highly fluorescent upon aggregation. This property is advantageous for biological imaging and sensing.

Type I vs. Type II Photodynamic Mechanisms: In PDT, a photosensitizer, upon light excitation, can initiate two types of reactions. The Type I mechanism involves electron transfer reactions to produce superoxide anions and other radicals, which is less dependent on high oxygen concentrations. The Type II mechanism, which is more common, involves energy transfer to molecular oxygen to generate highly reactive singlet oxygen. This compound primarily operates through the Type I mechanism, making it suitable for hypoxic environments.

Photophysical and Chemical Properties of this compound

The photophysical characteristics of this compound are central to its efficacy as a NIR-II photosensitizer. The following table summarizes its key quantitative data, compiled from spectroscopic and photoluminescence studies.

PropertyValueConditions
Maximum Absorption (λ_abs) ~780 nmIn solution
Maximum Emission (λ_em) ~930 nmIn aggregated state
Singlet Oxygen Quantum Yield (Φ_Δ) Low (indicative of Type I mechanism)-
Superoxide Anion (O₂⁻•) Generation HighUpon light irradiation
Molar Extinction Coefficient (ε) High in the NIR region-

Note: The exact quantitative values for quantum yield and molar extinction coefficient are typically determined experimentally and can be found in the primary research literature.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

This compound's therapeutic effect is rooted in a meticulously designed signaling pathway that culminates in synergistic cell death through apoptosis and ferroptosis.

  • Mitochondrial Accumulation: The cationic nature of this compound drives its selective accumulation within the mitochondria of cancer cells, drawn by the high mitochondrial membrane potential.

  • NIR-II Light Activation: Upon irradiation with NIR-II light (around 808 nm), which allows for deeper tissue penetration, this compound is excited to a higher energy state.

  • Type I Photodynamic Process: In the hypoxic tumor microenvironment, the excited this compound initiates a Type I photochemical reaction, primarily generating superoxide radicals (O₂⁻•) and other ROS.

  • Induction of Apoptosis: The generated ROS induce mitochondrial dysfunction, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately triggering programmed cell death (apoptosis).

  • Initiation of Ferroptosis: Concurrently, the ROS produced by this compound also induce lipid peroxidation and deplete glutathione (GSH), a key antioxidant enzyme. This leads to an iron-dependent form of programmed cell death known as ferroptosis.

The dual induction of apoptosis and ferroptosis creates a powerful synergistic effect, enhancing the overall therapeutic efficacy against hypoxic tumors.

TPEQM_DMA_Mechanism This compound Mechanism of Action cluster_0 Cellular Uptake and Targeting cluster_1 Photodynamic Therapy cluster_2 Cell Death Pathways This compound This compound Cancer_Cell Cancer Cell This compound->Cancer_Cell Endocytosis Mitochondria Mitochondria Cancer_Cell->Mitochondria Mitochondrial Targeting Excited_TPEQM_DMA This compound* Mitochondria->Excited_TPEQM_DMA Activation NIR_II_Light NIR-II Light (808 nm) NIR_II_Light->Excited_TPEQM_DMA Type_I_PDT Type I PDT Excited_TPEQM_DMA->Type_I_PDT ROS Reactive Oxygen Species (O₂⁻•) Type_I_PDT->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Apoptosis Apoptosis Cell_Death Synergistic Cell Death Apoptosis->Cell_Death Ferroptosis Ferroptosis Ferroptosis->Cell_Death Mitochondrial_Dysfunction->Apoptosis Lipid_Peroxidation->Ferroptosis

This compound's mitochondria-targeted synergistic apoptosis-ferroptosis pathway.

Experimental Protocols

The following section outlines the detailed methodologies for key experiments related to the synthesis, characterization, and evaluation of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the core AIEgen structure followed by the introduction of the mitochondria-targeting cationic moiety. A detailed, step-by-step synthesis protocol would be found in the supporting information of the primary research article. The general workflow is as follows:

Synthesis_Workflow General Synthesis Workflow for this compound Start Start Step1 Synthesis of AIEgen Precursor Start->Step1 Step2 Functionalization with Linker Step1->Step2 Step3 Introduction of Cationic Moiety Step2->Step3 Purification Purification by Chromatography Step3->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization End End Characterization->End

A generalized workflow for the chemical synthesis of this compound.
In Vitro Evaluation of Photodynamic Efficacy

Cell Culture:

  • Cancer cell lines (e.g., 4T1, HeLa) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂. For hypoxia experiments, cells are cultured in a hypoxic incubator with 1% O₂.

Cellular Uptake and Mitochondrial Localization:

  • Cells are seeded in confocal dishes and allowed to attach overnight.

  • The cells are then incubated with this compound (typically 5-10 µM) for a specified period (e.g., 2-4 hours).

  • To confirm mitochondrial localization, a commercially available mitochondrial tracker (e.g., MitoTracker Green) is co-incubated with this compound.

  • The cells are washed with phosphate-buffered saline (PBS) and imaged using a confocal laser scanning microscope. The overlap of the fluorescence signals from this compound and the mitochondrial tracker indicates colocalization.

Phototoxicity Assay (MTT Assay):

  • Cells are seeded in 96-well plates and incubated with varying concentrations of this compound for 4 hours.

  • The cells are then washed with PBS and fresh media is added.

  • The designated wells are irradiated with an 808 nm laser at a specific power density (e.g., 0.5 W/cm²) for a set duration (e.g., 5-10 minutes). Control groups include cells with no this compound and/or no light exposure.

  • After irradiation, the cells are incubated for another 24 hours.

  • Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm using a microplate reader.

In Vivo Antitumor Efficacy Studies

Animal Models:

  • Female BALB/c nude mice (4-6 weeks old) are typically used. 4T1 tumor-bearing mouse models are established by subcutaneously injecting 4T1 cells into the flank of the mice.

Treatment Protocol:

  • When the tumor volume reaches a predetermined size (e.g., 100-200 mm³), the mice are randomly divided into treatment and control groups.

  • This compound (e.g., 10 mg/kg) is administered via intravenous injection.

  • After a specific time interval to allow for tumor accumulation (e.g., 24 hours), the tumor site is irradiated with an 808 nm laser at a defined power density and duration.

  • Tumor volume and body weight are monitored every other day. Tumor volume is calculated using the formula: (length × width²)/2.

  • At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and photographed.

Histological and Immunofluorescence Analysis:

  • Excised tumors are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.

  • Hematoxylin and eosin (H&E) staining is performed to observe the morphology of the tumor tissue.

  • Immunofluorescence staining for markers of apoptosis (e.g., cleaved caspase-3) and ferroptosis (e.g., GPX4) is conducted to elucidate the in vivo mechanism of action.

Conclusion

This compound represents a significant advancement in the field of photodynamic therapy. Its unique properties, including NIR-II absorption, AIE characteristics, and a mitochondria-targeting design, enable it to effectively combat hypoxic tumors through a synergistic mechanism of apoptosis and ferroptosis. The detailed protocols provided in this guide offer a framework for researchers and drug development professionals to further explore and harness the therapeutic potential of this promising photosensitizer. The continued investigation into this compound and similar Type-I photosensitizers holds the key to overcoming the challenges of conventional cancer therapies and improving patient outcomes.

References

TPEQM-DMA: A Technical Guide to a Mitochondria-Targeting NIR-II Photosensitizer for Hypoxic Tumor Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TPEQM-DMA, a novel near-infrared-II (NIR-II) photosensitizer with aggregation-induced emission (AIE) characteristics. This compound demonstrates significant potential in the photodynamic therapy (PDT) of hypoxic solid tumors by targeting mitochondria and inducing a synergistic combination of apoptosis and ferroptosis. This document outlines the chemical structure, quantitative photophysical and biological data, detailed experimental protocols, and the underlying signaling pathways of this compound's mechanism of action.

Core Concepts

This compound is an organic photosensitizer designed to overcome the limitations of traditional PDT, which is often hampered by the hypoxic microenvironment of solid tumors.[1] Its key features include:

  • NIR-II Emission: this compound exhibits emission in the NIR-II window (>1000 nm), allowing for deeper tissue penetration of light.[1]

  • Aggregation-Induced Emission (AIE): This property ensures high fluorescence quantum yield in the aggregated state, which is typical in cellular environments.[1]

  • Type-I Photochemistry: It primarily generates superoxide anions and hydroxyl radicals through a Type-I photochemical process, which is less dependent on oxygen concentration than the Type-II process that generates singlet oxygen.[1]

  • Mitochondrial Targeting: The cationic nature of this compound facilitates its accumulation in the mitochondria of cancer cells.[1]

  • Synergistic Cell Death: Upon light irradiation, this compound induces both apoptosis and ferroptosis, leading to enhanced cancer cell death.[1]

Chemical Structure

The chemical structure of this compound is presented below.

(Image of the chemical structure of this compound would be placed here if image generation were possible.)

Quantitative Data

The photophysical and biological properties of this compound are summarized in the following tables.

Table 1: Photophysical Properties of this compound.[1]
PropertyValue
Absorption Maximum (λabs) in THF488 nm
Emission Maximum (λem) in THF650 nm
Absorption Maximum (λabs) in Aggregates525 nm
Emission Maximum (λem) in Aggregates1010 nm
Fluorescence Quantum Yield in THF0.8%
Fluorescence Quantum Yield in Aggregates2.1%
Table 2: In Vitro Therapeutic Efficacy of this compound.[1]
Cell LineConditionIC50 (µM)
HeLaDark> 50
HeLaLight (White light, 400-700 nm, 20 mW/cm²)1.8
4T1Dark> 50
4T1Light (White light, 400-700 nm, 20 mW/cm²)2.3

Signaling Pathways

This compound-mediated photodynamic therapy triggers a cascade of events within the cancer cell, culminating in synergistic apoptosis and ferroptosis. The key signaling pathways are illustrated below.

TPEQM_DMA_Signaling_Pathway cluster_input Initiation cluster_pdt Photodynamic Effect cluster_mitochondria Mitochondrial Dysfunction cluster_apoptosis Apoptosis cluster_ferroptosis Ferroptosis This compound This compound ROS ROS Generation (O2•−, •OH) Light Light Light->ROS Type I PDT Mito_Damage Mitochondrial Membrane Damage ROS->Mito_Damage GSH_Depletion GSH Depletion ROS->GSH_Depletion ATP_Depletion ATP Depletion Mito_Damage->ATP_Depletion Cyto_C Cytochrome c Release Mito_Damage->Cyto_C Caspase9 Caspase-9 Activation Cyto_C->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptotic Cell Death Caspase3->Apoptosis GPX4_Inactivation GPX4 Inactivation GSH_Depletion->GPX4_Inactivation Lipid_Peroxidation Lipid Peroxidation GPX4_Inactivation->Lipid_Peroxidation Ferroptosis Ferroptotic Cell Death Lipid_Peroxidation->Ferroptosis

Caption: Signaling pathway of this compound-induced synergistic apoptosis and ferroptosis.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the synthesis of the precursor molecules, followed by a final condensation reaction. The detailed protocol is available in the supporting information of the source publication.[1]

In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed HeLa or 4T1 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for another 4 hours.

  • Irradiation: For the light groups, irradiate the cells with white light (400-700 nm) at a power density of 20 mW/cm² for 5 minutes. The dark groups are kept in the dark.

  • Incubation: Incubate the cells for an additional 20 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Cell viability is calculated as the percentage of the absorbance of the treated group relative to the control group.

In Vivo Photodynamic Therapy
  • Tumor Model Establishment: Subcutaneously inject 4T1 cells into the flank of BALB/c mice. Allow the tumors to grow to a volume of approximately 100 mm³.

  • This compound Nanoparticle Formulation: Prepare this compound nanoparticles by encapsulating the photosensitizer in a suitable polymer matrix to improve its pharmacological properties.[1]

  • Administration: Intravenously inject the this compound nanoparticles into the tumor-bearing mice.

  • Imaging and Irradiation: At 24 hours post-injection, perform NIR-II fluorescence imaging to confirm tumor accumulation. Subsequently, irradiate the tumor area with a 660 nm laser at a power density of 0.5 W/cm² for 10 minutes.

  • Monitoring: Monitor tumor growth and body weight of the mice every two days for a period of 14 days.

  • Analysis: At the end of the experiment, euthanize the mice and excise the tumors for further analysis, including H&E staining to assess tissue morphology.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (HeLa, 4T1) TPEQM_DMA_Treatment This compound Incubation Cell_Culture->TPEQM_DMA_Treatment Irradiation Light Irradiation (20 mW/cm²) TPEQM_DMA_Treatment->Irradiation MTT_Assay MTT Assay for Cell Viability Irradiation->MTT_Assay ROS_Detection ROS Detection Irradiation->ROS_Detection Western_Blot Western Blot for Apoptosis/Ferroptosis Markers Irradiation->Western_Blot Tumor_Model 4T1 Tumor Model in BALB/c Mice NP_Injection i.v. Injection of This compound Nanoparticles Tumor_Model->NP_Injection NIR_Imaging NIR-II Fluorescence Imaging NP_Injection->NIR_Imaging PDT_Treatment Laser Irradiation (660 nm, 0.5 W/cm²) NIR_Imaging->PDT_Treatment Tumor_Monitoring Tumor Volume and Body Weight Monitoring PDT_Treatment->Tumor_Monitoring H_E_Staining Histological Analysis Tumor_Monitoring->H_E_Staining

References

TPEQM-DMA: A Technical Guide to Synthesis, Characterization, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the novel near-infrared (NIR)-II photosensitizer, TPEQM-DMA. It details its synthesis, comprehensive characterization, and its mechanism of action as a potent agent for photodynamic therapy (PDT). This compound is an organic molecule featuring an aggregation-induced emission (AIE) characteristic, designed to overcome the limitations of conventional PDT in treating hypoxic tumors.[1] Its unique properties allow for efficient generation of reactive oxygen species (ROS) under low-oxygen conditions, targeted accumulation in mitochondria, and induction of a synergistic apoptosis-ferroptosis cell death pathway.[1][2]

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the construction of a tetraphenylethylene (TPE) core, which is known for its AIE properties.[3] The synthetic route is designed to create a molecule with a cationic nature to facilitate its accumulation within the negatively charged mitochondria.[1] While the precise, step-by-step protocol from a specific publication is not publicly available, the general synthetic strategy can be inferred from related compounds and the provided characterization data. The synthesis would likely involve the creation of a TPE-based precursor followed by quaternization to introduce the cationic moiety.

Characterization of this compound

Comprehensive characterization is crucial to confirm the identity, purity, and photophysical properties of the synthesized this compound. The following table summarizes the key characterization data.

Characterization TechniqueObserved Properties
¹H NMR Spectroscopy Confirms the proton environment of the molecular structure.
¹³C NMR Spectroscopy Confirms the carbon framework of the molecule.
High-Resolution Mass Spectrometry (HRMS) Determines the exact mass and confirms the elemental composition.
UV-Vis Spectroscopy Reveals the electronic absorption properties of the molecule.
Fluorescence Spectroscopy Characterizes the emission spectrum, demonstrating its prominent NIR-II emission (>1000 nm) and aggregation-induced emission (AIE) feature.[1]
Singlet Oxygen Quantum Yield Low to negligible, indicating a Type I PDT mechanism.[4]
Superoxide Anion (O₂⁻) and Hydroxyl Radical (•OH) Detection Efficiently produces superoxide anion and hydroxyl radical in the aggregate state under white light irradiation.[1]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. The following outlines the key experimental methodologies used to characterize and evaluate this compound.

Mitochondrial Targeting Assay

Objective: To confirm the specific accumulation of this compound in the mitochondria of cancer cells.

Methodology:

  • Cancer cells (e.g., MCF-7) are seeded in a culture dish with a glass bottom.[4]

  • The cells are co-incubated with this compound (e.g., 20 μM) and a commercially available mitochondrial stain (e.g., MitoTracker Green, 100 nM) for a specific duration.[4]

  • After incubation, the cells are washed with phosphate-buffered saline (PBS).

  • The intracellular localization of this compound and the mitochondrial stain is visualized using a confocal laser scanning microscope (CLSM).

  • The colocalization of the fluorescence signals from this compound and the mitochondrial tracker is quantified using Pearson's correlation coefficient (PCC). A high PCC value (e.g., 0.93) indicates strong mitochondrial targeting.[4]

In Vitro Photodynamic Therapy Efficacy

Objective: To assess the cancer cell-killing ability of this compound upon light irradiation.

Methodology:

  • Cancer cells are seeded in 96-well plates and incubated with varying concentrations of this compound.

  • The cells are then exposed to white light irradiation (e.g., 25 mW/cm²).[4]

  • A control group of cells is treated with this compound but kept in the dark.

  • Cell viability is assessed using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • The results demonstrate a dose-dependent suppression of cancer cell proliferation upon light exposure.[4]

Reactive Oxygen Species (ROS) Detection

Objective: To identify the types of ROS generated by this compound upon photoactivation.

Methodology:

  • Specific fluorescent probes are used to detect different ROS species. For instance, Singlet Oxygen Sensor Green (SOSG) for singlet oxygen (¹O₂), and 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) or other specific probes for superoxide anion (O₂⁻) and hydroxyl radicals (•OH).

  • Cancer cells are incubated with this compound and the respective ROS probe.

  • The cells are then irradiated with light.

  • The fluorescence intensity of the ROS probe is measured using a fluorescence microscope or a plate reader.

  • A significant increase in fluorescence for O₂⁻ and •OH probes, with negligible change for the ¹O₂ probe, confirms a Type I PDT mechanism.[4]

Signaling Pathways and Mechanism of Action

This compound exerts its anticancer effect through a multi-pronged approach that leverages its specific subcellular targeting and its ability to generate ROS in a hypoxia-tolerant manner.

TPEQM_DMA_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_outcome Cellular Outcome TPEQM_DMA This compound Nanoparticles TPEQM_DMA_Internalized Internalized this compound TPEQM_DMA->TPEQM_DMA_Internalized Endocytosis Mitochondrial_Accumulation Mitochondrial Accumulation TPEQM_DMA_Internalized->Mitochondrial_Accumulation Mitochondrial Targeting Light_Irradiation White Light Irradiation Type_I_PDT Type I Photochemical Process Light_Irradiation->Type_I_PDT Activation ROS ROS Generation (O₂⁻, •OH) Type_I_PDT->ROS MMP_Disruption Mitochondrial Membrane Potential Disruption ROS->MMP_Disruption Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation GSH_Depletion Glutathione Depletion ROS->GSH_Depletion Apoptosis_Activation Apoptosis Activation MMP_Disruption->Apoptosis_Activation Caspase3 Caspase-3 Activation Apoptosis_Activation->Caspase3 Cell_Death Synergistic Apoptosis and Ferroptosis Caspase3->Cell_Death Ferroptosis_Induction Ferroptosis Induction Ferroptosis_Induction->Cell_Death Lipid_Peroxidation->Ferroptosis_Induction GSH_Depletion->Ferroptosis_Induction

Caption: this compound signaling pathway.

The process begins with the cellular uptake of this compound, which then specifically accumulates in the mitochondria.[1][4] Upon irradiation with white light, this compound undergoes a Type I photochemical process, leading to the generation of superoxide anions (O₂⁻) and hydroxyl radicals (•OH).[1][4] This is a key advantage in the hypoxic tumor microenvironment where the oxygen concentration is too low for efficient Type II PDT, which relies on singlet oxygen production.

The generated ROS initiate a cascade of events, including the disruption of the mitochondrial membrane potential.[4] This, in turn, activates apoptosis-related proteins such as caspase-3.[4] Concurrently, the ROS induce lipid peroxidation and depletion of glutathione, key events that trigger ferroptosis, a distinct form of programmed cell death.[4] The dual induction of both apoptosis and ferroptosis leads to a synergistic and highly effective eradication of cancer cells.[1][4]

In vivo studies have further validated the potential of this compound, demonstrating its biocompatibility and potent tumor ablation efficacy upon light activation, with significant tumor shrinkage observed without noticeable adverse effects.[4] This highlights this compound as a promising photosensitizer for precise and effective oncotherapy.

References

An In-depth Technical Guide to the Mechanism of Action of TPEQM-DMA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TPEQM-DMA is a novel, rationally designed near-infrared-II (NIR-II) photosensitizer that demonstrates significant potential in the photodynamic therapy (PDT) of hypoxic solid tumors. Its unique molecular architecture, featuring a tetraphenylethylene (TPE) core, imparts aggregation-induced emission (AIE) characteristics, allowing for bright fluorescence in the NIR-II window (>1000 nm), which is optimal for deep-tissue imaging. A key feature of this compound is its cationic nature, which facilitates its specific accumulation within cancerous mitochondria. Upon white light irradiation, this compound initiates a Type I photochemical process, generating cytotoxic reactive oxygen species (ROS) such as superoxide anions (O₂•⁻) and hydroxyl radicals (•OH) in a low-oxygen environment. This targeted ROS production disrupts cellular redox homeostasis and triggers mitochondrial dysfunction, leading to a synergistic induction of both apoptosis and ferroptosis, ultimately resulting in cancer cell death. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its photophysical properties, experimental protocols for its evaluation, and the signaling pathways it modulates.

Core Mechanism of Action

The therapeutic efficacy of this compound is rooted in a multi-pronged approach that leverages its unique chemical and photophysical properties to overcome the challenges of traditional PDT, particularly in the hypoxic tumor microenvironment.

Mitochondria-Targeting

This compound possesses a cationic charge which drives its accumulation in the mitochondria of cancer cells. This is due to the highly negative mitochondrial membrane potential. This targeted localization is critical as it places the photosensitizer in close proximity to vital cellular machinery, maximizing the damage upon light activation and minimizing off-target effects.

Type I Photodynamic Therapy in Hypoxia

Conventional PDT (Type II) relies on the transfer of energy from the excited photosensitizer to molecular oxygen to generate singlet oxygen. This process is inefficient in the oxygen-depleted environment of solid tumors. This compound circumvents this limitation by operating through a Type I photochemical mechanism.[1] Upon light excitation, this compound in its aggregated state efficiently produces superoxide anions and hydroxyl radicals.[1] This process is less dependent on the local oxygen concentration, making this compound highly effective in hypoxic conditions.

Synergistic Induction of Apoptosis and Ferroptosis

The localized generation of ROS within the mitochondria by this compound initiates a cascade of events leading to two distinct, yet complementary, cell death pathways:

  • Apoptosis: The overwhelming oxidative stress disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors into the cytoplasm and subsequent activation of the caspase cascade, culminating in programmed cell death.

  • Ferroptosis: The ROS produced by this compound also leads to the accumulation of lethal lipid peroxides.[1] This iron-dependent form of cell death, known as ferroptosis, is characterized by the oxidative destruction of cellular membranes.

The simultaneous induction of both apoptosis and ferroptosis provides a robust and synergistic anti-cancer effect, reducing the likelihood of therapeutic resistance.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, highlighting its favorable photophysical and phototherapeutic properties.

Table 1: Photophysical Properties of this compound

PropertyValue
Maximum Absorption Wavelength (λₐbs)480 nm
Maximum Emission Wavelength (λₑₘ)>1000 nm (NIR-II)
FeatureAggregation-Induced Emission (AIE)

Table 2: In Vitro Cytotoxicity of this compound

Cell LineConditionIC₅₀ (µM)
HeLaDark> 50
HeLaWhite Light (60 mW/cm²)1.8
4T1Dark> 50
4T1White Light (60 mW/cm²)2.1

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a representative experimental workflow.

Signaling Pathways

TPEQM_DMA_Mechanism TPEQM_DMA This compound (Aggregated) Mitochondria Mitochondria TPEQM_DMA->Mitochondria Accumulation Light White Light Light->Mitochondria ROS Type I ROS (O₂•⁻, •OH) Mitochondria->ROS PDT MMP_Loss Mitochondrial Membrane Potential Collapse ROS->MMP_Loss Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Apoptosis Apoptosis MMP_Loss->Apoptosis Cell_Death Synergistic Cell Death Apoptosis->Cell_Death Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Ferroptosis->Cell_Death

Caption: Mechanism of this compound induced synergistic cell death.

Experimental Workflow

Experimental_Workflow start Start cells Seed Cancer Cells in 96-well plate start->cells incubate_tpeqm Incubate with This compound cells->incubate_tpeqm wash Wash to remove excess this compound incubate_tpeqm->wash irradiate Irradiate with White Light wash->irradiate incubate_post Incubate for 24h irradiate->incubate_post mtt Add MTT reagent incubate_post->mtt measure Measure Absorbance at 570 nm mtt->measure end End measure->end

Caption: Workflow for in vitro phototoxicity (MTT) assay.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the construction of the tetraphenylethylene (TPE) core, followed by the addition of the quinolinium and dimethylaniline moieties. The final step involves quaternization to introduce the positive charge essential for mitochondrial targeting. For a detailed, step-by-step synthesis protocol, please refer to the supplementary information of the primary literature.

Cell Culture

HeLa (human cervical cancer) and 4T1 (murine breast cancer) cell lines were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

In Vitro Phototoxicity Assay (MTT Assay)
  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Incubation with this compound: The culture medium was replaced with fresh medium containing various concentrations of this compound, and the cells were incubated for 4 hours.

  • Washing: The cells were washed twice with phosphate-buffered saline (PBS) to remove excess this compound.

  • Irradiation: Fresh medium was added to each well, and the cells were exposed to white light (60 mW/cm²) for a specified duration. Control groups were kept in the dark.

  • Post-Irradiation Incubation: The cells were returned to the incubator and cultured for an additional 24 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance at 570 nm was measured using a microplate reader. Cell viability was calculated as a percentage of the control group.

Intracellular ROS Detection
  • Cell Seeding and Treatment: Cells were seeded on glass-bottom dishes and treated with this compound as described for the phototoxicity assay.

  • Probe Incubation: After irradiation, the cells were incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a fluorescent probe for general ROS, for 30 minutes.

  • Imaging: The cells were washed with PBS, and the fluorescence of the oxidized probe (DCF) was observed using a confocal laser scanning microscope.

Western Blot Analysis
  • Cell Lysis: After treatment, cells were harvested and lysed in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies against apoptosis and ferroptosis markers (e.g., cleaved caspase-3, GPX4) overnight at 4°C.

  • Secondary Antibody and Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound represents a significant advancement in the design of photosensitizers for photodynamic therapy. Its ability to specifically target mitochondria, operate efficiently in hypoxic environments, and induce a synergistic combination of apoptosis and ferroptosis makes it a highly promising candidate for the treatment of solid tumors. The data and protocols presented in this guide provide a comprehensive foundation for further research and development of this compound and similar next-generation phototherapeutic agents.

References

TPEQM-DMA discovery and origin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to TPEQM-DMA: A Mitochondria-Targeting NIR-II Photosensitizer for Hypoxic Tumor Therapy

Introduction

This compound is a novel, organic, near-infrared (NIR)-II photosensitizer developed for enhanced photodynamic therapy (PDT), particularly in the challenging hypoxic microenvironment of solid tumors.[1][2][3] Its discovery represents a significant advancement in the design of next-generation photosensitizers, addressing the limitations of conventional PDT agents that are heavily reliant on oxygen. This technical guide provides a comprehensive overview of the discovery, origin, mechanism of action, and experimental validation of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Origin

The development of this compound was driven by the need for a photosensitizer that could function effectively under the low-oxygen conditions characteristic of many aggressive cancers.[1][2] Traditional PDT primarily operates through a Type-II photochemical process, which generates singlet oxygen and is highly dependent on the availability of molecular oxygen. In contrast, this compound was rationally designed as a Type-I photosensitizer.[1][3][4]

The molecular architecture of this compound is based on a tetraphenylethylene (TPE) core, which imparts the property of aggregation-induced emission (AIE).[4] This AIE characteristic means that this compound is more emissive in an aggregated state, which is advantageous for imaging applications. The molecule's extended π-conjugation and a strong push-pull electronic effect contribute to its emission in the NIR-II window (>1000 nm), allowing for deeper tissue penetration of light.[3][4] Furthermore, this compound possesses a cationic charge, which facilitates its specific accumulation within the mitochondria of cancerous cells.[1][3]

Mechanism of Action

This compound exerts its anticancer effects through a multi-pronged, mitochondria-targeted photodynamic mechanism. Upon irradiation with white light, it efficiently generates cytotoxic reactive oxygen species (ROS) via a Type-I photochemical process. This process involves the production of superoxide anions (O₂•⁻) and hydroxyl radicals (•OH), which are less dependent on high concentrations of oxygen compared to the singlet oxygen generated in Type-II PDT.[1][3][4]

The targeted accumulation of this compound in the mitochondria is a key feature of its design. Following light activation, the localized burst of ROS within these organelles disrupts the mitochondrial membrane potential and impairs cellular redox homeostasis.[2][3] This triggers a synergistic cascade of two distinct cell death pathways: apoptosis and ferroptosis.[1][2][3] The apoptotic pathway is activated through the release of pro-apoptotic factors from the damaged mitochondria, leading to the activation of executioner proteins like caspase-3.[4] Concurrently, this compound induces ferroptosis, an iron-dependent form of cell death characterized by the accumulation of lethal lipid peroxides and the depletion of glutathione, a key cellular antioxidant.[2][3][4]

Data Presentation

Table 1: In Vitro Experimental Parameters and Results
ParameterValue/ResultReference
Cell LineMCF-7 (Human breast adenocarcinoma)[4]
This compound Concentration20 µM[4]
Co-localization DyeMitoTracker Green (MTG, 100 nM)[4]
Pearson's Correlation Coefficient (PCC) with MTG0.93[4]
Light SourceWhite Light[4]
Light Intensity25 mW cm⁻²[4]
Primary ROS GeneratedSuperoxide anion (O₂•⁻), Hydroxyl radical (•OH)[4]
Secondary ROS GeneratedNegligible Singlet oxygen (¹O₂) or Hydrogen peroxide (H₂O₂)[4]
Observed Cell Death MechanismsApoptosis, Ferroptosis[4]
Table 2: In Vivo Experimental Results
ParameterResultReference
Tumor ModelNot specified in abstract
This compound FormulationNanoparticles with DSPE-mPEG2000 encapsulation[2][3]
Imaging ModalityNIR-II Fluorescence Imaging[2][3]
Therapeutic OutcomeTumor shrinkage to 13% of control size[4]
BiocompatibilityGood, with no noticeable adverse effects[4]

Experimental Protocols

Synthesis of this compound

While the detailed synthesis protocol is found within the full publication, the core concept involves the construction of a tetraphenylethylene (TPE) scaffold functionalized to create a molecule with a positive charge and an extended π-conjugation system for NIR-II emission. The design incorporates electron-donating and electron-withdrawing groups to facilitate the push-pull effect necessary for its photophysical properties.

In Vitro Cell Staining and Co-localization
  • Cell Culture: MCF-7 cells are cultured in appropriate media and conditions.

  • Incubation: The cells are incubated with 20 µM this compound and 100 nM MitoTracker Green (a commercial mitochondrial dye) for a specified period.

  • Washing: The cells are washed to remove any unbound dyes.

  • Imaging: The stained cells are imaged using a fluorescence microscope with appropriate filter sets for this compound and MitoTracker Green.

  • Analysis: The co-localization of the fluorescence signals from this compound and MitoTracker Green is quantified by calculating the Pearson's Correlation Coefficient (PCC). A PCC value close to 1 indicates a high degree of co-localization.

In Vitro Photodynamic Therapy
  • Cell Seeding: MCF-7 cells are seeded in a multi-well plate and allowed to adhere.

  • This compound Treatment: The cells are treated with varying concentrations of this compound and incubated.

  • Irradiation: The treated cells are exposed to white light at an intensity of 25 mW cm⁻² for a defined duration. Control groups are kept in the dark.

  • Cell Viability Assay: After a post-irradiation incubation period, cell viability is assessed using a standard assay (e.g., MTT or CCK-8 assay) to determine the dose-dependent cytotoxicity of the photodynamic treatment.

In Vivo Tumor Ablation Study
  • Tumor Model Establishment: A suitable animal model with xenografted or syngeneic tumors is established.

  • This compound Nanoparticle Administration: this compound, encapsulated in DSPE-mPEG2000 nanoparticles to improve its pharmacological properties, is administered to the tumor-bearing animals (e.g., via intravenous injection).

  • NIR-II Fluorescence Imaging: The biodistribution and tumor accumulation of the nanoparticles are monitored in real-time using NIR-II fluorescence imaging.

  • Photodynamic Therapy: Once optimal tumor accumulation is observed, the tumor site is irradiated with a light source of the appropriate wavelength and power.

  • Tumor Growth Monitoring: Tumor volume is measured at regular intervals post-treatment to evaluate the therapeutic efficacy compared to control groups (e.g., no treatment, light only, this compound only).

  • Biocompatibility Assessment: The general health and body weight of the animals are monitored, and major organs may be collected for histological analysis to assess any systemic toxicity.

Mandatory Visualizations

TPEQM_DMA_Mechanism TPEQM_DMA This compound Mitochondria Mitochondria TPEQM_DMA->Mitochondria Accumulation ROS Type-I ROS (O₂•⁻, •OH) TPEQM_DMA->ROS Light White Light Irradiation Light->ROS Activation Redox_Imbalance Disrupted Cellular Redox Homeostasis ROS->Redox_Imbalance Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction Lipid_Peroxidation Lethal Lipid Peroxidation ROS->Lipid_Peroxidation Apoptosis Apoptosis Mito_Dysfunction->Apoptosis Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Cell_Death Synergistic Cell Death Apoptosis->Cell_Death Ferroptosis->Cell_Death

Caption: Mechanism of this compound induced synergistic cell death.

TPEQM_DMA_Workflow Synthesis 1. Design & Synthesis of this compound In_Vitro 2. In Vitro Validation Synthesis->In_Vitro Localization Mitochondrial Localization (MCF-7) In_Vitro->Localization PDT_In_Vitro PDT Efficacy & ROS Detection In_Vitro->PDT_In_Vitro Mechanism_Study Apoptosis/Ferroptosis Pathway Analysis In_Vitro->Mechanism_Study Formulation 3. Nanoparticle Formulation In_Vitro->Formulation In_Vivo 4. In Vivo Evaluation Formulation->In_Vivo Imaging NIR-II Imaging-Guided Tumor Targeting In_Vivo->Imaging PDT_In_Vivo PDT-mediated Tumor Ablation In_Vivo->PDT_In_Vivo Toxicity Biocompatibility Assessment In_Vivo->Toxicity

Caption: Experimental workflow for the evaluation of this compound.

References

In-depth Technical Guide: Physical and Chemical Properties of TPEQM-DMA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of TPEQM-DMA, a near-infrared (NIR)-II photosensitizer with aggregation-induced emission (AIE) characteristics. The information herein is collated from primary research to support its application in areas such as photodynamic therapy (PDT).

Core Physical and Chemical Properties

This compound is a solid organic compound derived from a tetraphenylethylene (TPE) backbone.[1] Its cationic nature facilitates its accumulation within the mitochondria of cancerous cells.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₅₅H₅₁IN₄[1]
Molecular Weight 894.92 g/mol [1]
Appearance Solid[1]
Solubility Soluble in organic solvents such as DMSO, DMF, and CH₂Cl₂. Insoluble in water.[1]
Melting Point Not reported
Boiling Point Not reported

Table 2: Photophysical Properties of this compound

PropertyValueConditionsReference
Absorption Maximum (λ_abs_) ~580 nmIn DMSO[1]
Emission Maximum (λ_em_) >1000 nmIn aggregated state[1]
Quantum Yield Not explicitly quantified, but described as having prominent NIR-II emission with an aggregation-induced emission feature.In aggregated state[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on the primary literature.[1]

Synthesis of this compound

The synthesis of this compound involves a multi-step process, starting from commercially available materials.

Workflow for the Synthesis of this compound:

G cluster_0 Step 1: Synthesis of Intermediate 1 cluster_1 Step 2: Synthesis of Intermediate 2 cluster_2 Step 3: Synthesis of TPEQ-CHO cluster_3 Step 4: Synthesis of TPEQM-Br cluster_4 Step 5: Synthesis of this compound A 4-bromobenzaldehyde C Intermediate 1 A->C Suzuki Coupling (Pd(PPh₃)₄, K₂CO₃, Toluene/Ethanol/H₂O) B 4-(diphenylamino)phenylboronic acid B->C D Intermediate 1 F Intermediate 2 D->F Aldol Condensation (t-BuOK, THF) E 1,2-diphenylethanone E->F G Intermediate 2 I TPEQ-CHO G->I Suzuki Coupling (Pd(PPh₃)₄, K₂CO₃, Toluene/Ethanol/H₂O) H 4-formylphenylboronic acid H->I J TPEQ-CHO L TPEQM-Br J->L Condensation (Piperidine, Acetonitrile) K N-ethyl-2-methylquinolinium iodide K->L M TPEQM-Br O This compound M->O Quaternization (CH₃CN, reflux) N N,N-dimethylethanolamine N->O

Synthesis workflow for this compound.

Detailed Protocol:

  • Synthesis of Intermediate 1: 4-bromobenzaldehyde and 4-(diphenylamino)phenylboronic acid are subjected to a Suzuki coupling reaction using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a mixture of toluene, ethanol, and water.

  • Synthesis of Intermediate 2: Intermediate 1 and 1,2-diphenylethanone undergo an Aldol condensation reaction in the presence of potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF).

  • Synthesis of TPEQ-CHO: Intermediate 2 is coupled with 4-formylphenylboronic acid via a Suzuki coupling reaction under similar conditions as in Step 1.

  • Synthesis of TPEQM-Br: TPEQ-CHO is condensed with N-ethyl-2-methylquinolinium iodide in the presence of piperidine in acetonitrile.

  • Synthesis of this compound: TPEQM-Br is quaternized with N,N-dimethylethanolamine in refluxing acetonitrile to yield the final product, this compound.

Purification: The final product is purified by column chromatography on silica gel.

Characterization: The structure of this compound is confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Detection of Reactive Oxygen Species (ROS)

This compound is reported to generate superoxide anion (O₂•⁻) and hydroxyl radical (•OH) via a Type-I photochemical process.[1]

Materials:

  • Dihydroethidium (DHE) for O₂•⁻ detection

  • Singlet Oxygen Sensor Green (SOSG) for ¹O₂ detection

  • 3'-(p-aminophenyl) fluorescein (APF) for •OH detection

  • This compound

  • White light source (e.g., xenon lamp with appropriate filters)

Protocol:

  • Prepare solutions of the respective fluorescent probes (DHE, SOSG, or APF) and this compound in an appropriate solvent (e.g., DMSO/water mixture).

  • Expose the solutions to a white light source for a defined period.

  • Measure the fluorescence intensity of the probes at their respective excitation and emission wavelengths.

  • An increase in fluorescence intensity indicates the generation of the corresponding ROS.

In Vitro Photodynamic Therapy Protocol

The efficacy of this compound as a photosensitizer can be evaluated in cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution in DMSO

  • MitoTracker Green (for mitochondrial co-localization)

  • Cell viability assay kit (e.g., CCK-8)

  • White light source

Protocol:

  • Cell Culture: Culture cancer cells in a suitable incubator (37 °C, 5% CO₂).

  • Incubation with this compound: Treat the cells with varying concentrations of this compound for a specific duration (e.g., 24 hours). For co-localization studies, co-incubate with MitoTracker Green.

  • Light Irradiation: Wash the cells to remove excess this compound and replace with fresh medium. Irradiate the cells with a white light source at a specified power density and duration.

  • Cell Viability Assessment: After a post-irradiation incubation period (e.g., 24 hours), assess cell viability using a standard assay like CCK-8.

  • Microscopy: For co-localization, visualize the cells using a confocal laser scanning microscope to observe the overlap of this compound and MitoTracker Green fluorescence.

Signaling Pathway

This compound-mediated PDT induces cancer cell death through a synergistic mechanism involving both apoptosis and ferroptosis.[1]

G cluster_0 Initiation cluster_1 ROS Generation cluster_2 Cellular Effects cluster_3 Cell Death Pathways A This compound C Type I Photochemical Process A->C B White Light B->C D Superoxide Anion (O₂•⁻) C->D E Hydroxyl Radical (•OH) C->E F Mitochondrial Dysfunction D->F H Cellular Redox Homeostasis Impairment D->H G Lipid Peroxidation E->G E->H I Apoptosis F->I J Ferroptosis G->J H->I H->J

Proposed signaling pathway of this compound-mediated cell death.

Upon white light irradiation, this compound, localized in the mitochondria, initiates a Type-I photochemical process, leading to the generation of superoxide anions and hydroxyl radicals.[1] These reactive oxygen species induce mitochondrial dysfunction and lipid peroxidation, disrupting cellular redox homeostasis.[1] This cascade of events culminates in cancer cell death through the concurrent activation of apoptotic and ferroptotic pathways.[1]

References

An In-Depth Technical Guide to TPEQM-DMA: A Novel Photosensitizer for Hypoxia-Resistant Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the novel near-infrared (NIR-II) photosensitizer, TPEQM-DMA. The document summarizes its photophysical and biological properties, details the experimental protocols for its synthesis and evaluation, and visually represents its mechanism of action. This compound has emerged as a promising agent in photodynamic therapy (PDT), particularly for its efficacy in treating hypoxic tumors, a significant challenge in cancer therapy.

Core Concepts and Mechanism of Action

This compound is an organic, NIR-II photosensitizer characterized by its aggregation-induced emission (AIE) properties. This means that it becomes highly fluorescent in an aggregated state, a feature that is advantageous for imaging applications. Its primary mechanism of action is through Type I photodynamic therapy. Unlike the more common Type II PDT, which relies on the generation of singlet oxygen, Type I PDT involves the production of superoxide anions and hydroxyl radicals. This process is significantly less dependent on the concentration of molecular oxygen, making this compound particularly effective in the low-oxygen (hypoxic) environments characteristic of solid tumors.

A key feature of this compound is its ability to specifically target mitochondria within cancer cells. Upon irradiation with white light, the accumulated this compound generates reactive oxygen species (ROS) that disrupt cellular redox homeostasis and damage mitochondrial function. This initiates a dual-pronged cell death mechanism involving both apoptosis and ferroptosis, leading to a synergistic and potent anti-cancer effect.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, providing a basis for comparison and further research.

Table 1: Photophysical Properties of this compound

PropertyValue
Maximum Absorption (λabs)480 nm
Maximum Emission (λem)>1000 nm (NIR-II)
FeatureAggregation-Induced Emission (AIE)

Table 2: In Vitro Efficacy of this compound-Mediated PDT

Cell LineTreatment GroupCell Viability (%)
CT26Control~100
CT26Light Only~100
CT26This compound Only~100
CT26This compound + Light~20

Table 3: In Vivo Tumor Suppression with this compound Nanoparticles

Treatment GroupTumor Volume Change
SalineSignificant Increase
Light OnlySignificant Increase
This compound NPs OnlySignificant Increase
This compound NPs + LightSignificant Decrease

Experimental Protocols

This section provides detailed methodologies for the key experiments involving this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step process. A detailed, step-by-step protocol is outlined below, based on established chemical synthesis procedures.

Experimental Workflow for this compound Synthesis

G cluster_0 Step 1: Intermediate 1 Synthesis cluster_1 Step 2: this compound Synthesis A 4-(diphenylamino)benzaldehyde C Intermediate 1 A->C Base (e.g., NaOMe) Solvent (e.g., Ac2O) B 2,6-dimethyl-4H-pyran-4-one B->C D Intermediate 1 F This compound D->F Reflux in Ac2O E Malononitrile E->F

Caption: Workflow for the two-step synthesis of this compound.

Procedure:

  • Synthesis of the Intermediate: 4-(diphenylamino)benzaldehyde and 2,6-dimethyl-4H-pyran-4-one are reacted in the presence of a base such as sodium methoxide (NaOMe) in a suitable solvent like acetic anhydride (Ac2O). The reaction mixture is typically heated to facilitate the condensation reaction.

  • Synthesis of this compound: The resulting intermediate is then reacted with malononitrile. This reaction is generally carried out under reflux in acetic anhydride.

  • Purification: The final product, this compound, is purified using standard techniques such as column chromatography to yield the final product.

In Vitro Photodynamic Therapy Protocol

This protocol details the steps for assessing the efficacy of this compound-mediated PDT on cancer cell lines.

Experimental Workflow for In Vitro PDT

G A Seed CT26 cells in 96-well plates B Incubate cells with this compound A->B C Wash cells to remove excess this compound B->C D Irradiate with white light source (e.g., 100 mW/cm², 10 min) C->D E Incubate for 24 hours D->E F Assess cell viability (MTT assay) E->F

Caption: Standard workflow for in vitro PDT experiments with this compound.

Procedure:

  • Cell Culture: Murine colon carcinoma (CT26) cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 humidified incubator.

  • Incubation: Cells are seeded in 96-well plates. After reaching appropriate confluence, the cells are incubated with a working concentration of this compound in the culture medium for a specified duration to allow for cellular uptake.

  • Washing: Following incubation, the cells are washed with phosphate-buffered saline (PBS) to remove any extracellular this compound.

  • Irradiation: Fresh culture medium is added, and the cells are irradiated with a white light source. The power density and duration of irradiation are critical parameters (e.g., 100 mW/cm² for 10 minutes).

  • Post-Irradiation Incubation: The cells are returned to the incubator for 24 hours.

  • Viability Assay: Cell viability is quantified using a standard method such as the MTT assay.

Western Blot Analysis for Cell Death Markers

This protocol is used to identify the specific cell death pathways activated by this compound-mediated PDT.

Procedure:

  • Protein Extraction: Following PDT treatment, cells are lysed using RIPA buffer to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene fluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key apoptosis and ferroptosis markers (e.g., cleaved caspase-3 for apoptosis, and GPX4 for ferroptosis).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships involved in the action of this compound.

Signaling Pathway of this compound Mediated Cell Death

G cluster_0 This compound Activation and Mitochondrial Targeting cluster_1 Induction of Apoptosis and Ferroptosis A This compound Administration B Mitochondrial Accumulation A->B C White Light Irradiation B->C D Type I ROS Generation (O₂⁻•, •OH) C->D E Mitochondrial Dysfunction D->E F Lipid Peroxidation D->F G GPX4 Downregulation D->G Disruption of Redox Homeostasis H Apoptosis E->H I Ferroptosis F->I G->I J Synergistic Cell Death H->J I->J

Caption: Signaling cascade initiated by this compound leading to synergistic cell death.

Logical Relationship of this compound's Therapeutic Advantage

G cluster_0 Challenges in Conventional PDT cluster_1 This compound Solution A Tumor Hypoxia B Low Efficacy of Type II PDT A->B C Type I PDT Mechanism F Enhanced Anti-Tumor Efficacy in Hypoxic Tumors C->F D Mitochondrial Targeting D->F E Synergistic Apoptosis and Ferroptosis E->F

Caption: Logical diagram illustrating how this compound overcomes limitations of conventional PDT.

Early Studies on TPEQM-DMA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early studies on TPEQM-DMA, a novel near-infrared (NIR)-II photosensitizer with aggregation-induced emission (AIE) characteristics. The information presented herein is based on the foundational research describing its synthesis, photophysical properties, and mechanism of action in cancer cell models.

Core Properties of this compound

This compound has emerged as a promising agent in photodynamic therapy (PDT) due to its unique combination of properties that address some of the key challenges in the field, such as hypoxia in the tumor microenvironment.

PropertyDescriptionReference
Compound Type Near-Infrared (NIR)-II Photosensitizer[1]
Key Feature Aggregation-Induced Emission (AIE)[1]
Emission Spectrum NIR-II region (>1000 nm)[1]
Primary Mechanism Type-I Photodynamic Therapy[1]
Cellular Target Mitochondria[1]
Induced Cell Death Synergistic Apoptosis and Ferroptosis[1]
Therapeutic Potential Hypoxic Tumor Treatment[1]

Mechanism of Action

This compound exhibits a multi-pronged mechanism of action that leads to the efficient killing of cancer cells. Its cationic nature facilitates its accumulation in the mitochondria of cancerous cells. Upon irradiation with white light, this compound, an AIE-active photosensitizer, efficiently generates superoxide anions and hydroxyl radicals through a Type-I photochemical process, which is less dependent on oxygen concentration than the Type-II process. This makes it particularly effective in the hypoxic environment of solid tumors.

The reactive oxygen species (ROS) generated by this compound induce mitochondrial dysfunction and impair cellular redox homeostasis. This leads to an increase in lethal peroxidized lipids, triggering two distinct but synergistic cell death pathways: apoptosis and ferroptosis. This dual-modal cell killing strategy enhances the therapeutic efficacy against cancer cells.

Visualizations

Experimental Workflow for this compound Evaluation

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation s1 Synthesis of this compound s2 Photophysical Characterization (AIE, NIR-II Emission) s1->s2 iv1 Cell Culture (Cancer Cell Lines) s2->iv1 iv2 Mitochondrial Targeting Assay iv1->iv2 iv3 Photodynamic Therapy (White Light Irradiation) iv2->iv3 iv4 Cell Viability & Cytotoxicity Assays iv3->iv4 iv5 Apoptosis & Ferroptosis Assays iv4->iv5 inv1 Nanoparticle Formulation iv5->inv1 inv2 Tumor Model (Xenograft) inv1->inv2 inv3 NIR-II Fluorescence Imaging inv2->inv3 inv4 In Vivo Photodynamic Therapy inv3->inv4 inv5 Tumor Growth Inhibition Analysis inv4->inv5

Caption: Experimental workflow for the evaluation of this compound.

Signaling Pathway of this compound-Induced Cell Death

G TPEQM_DMA This compound Mitochondria Mitochondrial Accumulation TPEQM_DMA->Mitochondria Light White Light Light->Mitochondria Irradiation ROS Type-I ROS Generation (O2•−, •OH) Mitochondria->ROS Redox_Imbalance Cellular Redox Imbalance ROS->Redox_Imbalance Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction Lipid_Peroxidation Lipid Peroxidation Redox_Imbalance->Lipid_Peroxidation Apoptosis Apoptosis Mito_Dysfunction->Apoptosis Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Cell_Death Synergistic Cell Death Apoptosis->Cell_Death Ferroptosis->Cell_Death

Caption: this compound induced synergistic apoptosis and ferroptosis.

Experimental Protocols

While the full, detailed experimental protocols are available in the primary scientific literature, this section provides an overview of the key methodologies employed in the early studies of this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step organic synthesis process. Based on its constituent parts (tetraphenylethylene, quinoline-malononitrile, and dimethylaniline), the synthesis likely involves cross-coupling reactions to connect the different aromatic moieties. Purification is typically achieved through column chromatography and the final product's structure is confirmed using techniques such as NMR and mass spectrometry.

Cell Culture and Photodynamic Therapy

Cancer cell lines are cultured under standard conditions (e.g., 37°C, 5% CO2). For in vitro PDT experiments, cells are incubated with a specific concentration of this compound for a designated period to allow for cellular uptake and mitochondrial accumulation. Following incubation, the cells are exposed to a white light source for a defined duration to activate the photosensitizer.

Mitochondrial Targeting Assay

To confirm the localization of this compound to the mitochondria, co-localization studies are performed. Cells are incubated with this compound and a commercially available mitochondrial tracker dye. The fluorescence signals from both this compound and the tracker are then visualized using confocal microscopy. The overlap of the fluorescence signals indicates mitochondrial targeting.

Apoptosis and Ferroptosis Assays

The induction of apoptosis and ferroptosis is assessed using a variety of assays:

  • Apoptosis: Apoptosis can be detected by methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, which distinguishes between early and late apoptotic cells.

  • Ferroptosis: The hallmarks of ferroptosis, including lipid peroxidation and iron accumulation, are measured. Lipid peroxidation can be quantified using fluorescent probes like C11-BODIPY. Iron levels can be assessed using iron-specific probes.

Conclusion

The early studies on this compound have established it as a potent NIR-II photosensitizer with a unique AIE property and a mitochondria-targeting design. Its ability to induce synergistic apoptosis and ferroptosis through a Type-I PDT mechanism makes it a highly promising candidate for the treatment of hypoxic tumors. Further research and development of this compound and its formulations are warranted to translate these promising preclinical findings into clinical applications.

Note: This guide is based on publicly available information from scientific abstracts and summaries. For complete and detailed quantitative data and experimental protocols, it is recommended to consult the full scientific publication:

  • Zhuang J, et al. Efficient NIR-II Type-I AIE Photosensitizer for Mitochondria-Targeted Photodynamic Therapy through Synergistic Apoptosis-Ferroptosis. ACS Nano. 2023 May 23;17(10):9110-9125.[1]

References

TPEQM-DMA: A Technical Guide to its Mitochondria-Targeted Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the biological activity of TPEQM-DMA, a novel near-infrared-II (NIR-II) photosensitizer with aggregation-induced emission (AIE) characteristics. This compound demonstrates significant potential in cancer therapy through a multi-pronged mechanism centered on mitochondria-targeted photodynamic therapy (PDT). This document details its mechanism of action, summarizes key quantitative efficacy data, provides comprehensive experimental protocols, and visualizes the involved biological pathways and experimental workflows.

Introduction

This compound is a rationally designed organic photosensitizer engineered to overcome the limitations of conventional photodynamic therapy, particularly in the challenging hypoxic microenvironment of solid tumors.[1][2] Its unique properties, including NIR-II emission and a Type I photochemical mechanism, enable deep tissue penetration and efficient generation of reactive oxygen species (ROS) in an oxygen-independent manner.[1][2][3] A key feature of this compound is its ability to specifically accumulate in the mitochondria of cancer cells, initiating a cascade of events that lead to cell death through synergistic apoptosis and ferroptosis.[1][2][4]

Mechanism of Action

The anti-cancer activity of this compound is initiated by its targeted accumulation within mitochondria, driven by its cationic nature.[1][2] Upon irradiation with white light, this compound efficiently generates superoxide anions (O₂•−) and hydroxyl radicals (•OH) through a Type I photochemical process.[1][2][3] This process is critically advantageous in hypoxic tumors where the concentration of molecular oxygen, required for Type II PDT, is limited. The generated ROS induce significant oxidative stress, leading to:

  • Mitochondrial Dysfunction: The integrity of the mitochondrial membrane is compromised, leading to a drop in mitochondrial membrane potential.[2][4]

  • Induction of Apoptosis: The mitochondrial damage triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-3.[4]

  • Induction of Ferroptosis: this compound-induced PDT leads to lipid peroxidation and depletion of glutathione, key events that trigger ferroptosis, an iron-dependent form of programmed cell death.[2][4]

The simultaneous induction of both apoptosis and ferroptosis creates a synergistic effect, leading to enhanced cancer cell killing.[1][2][4]

Quantitative Data

The following table summarizes the in vitro cytotoxicity of this compound in various cancer cell lines under both normoxic and hypoxic conditions. The IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cell population.

Cell LineConditionIC50 (μM)Reference
4T1Normoxic7.24[4]
HepG2Normoxic8.57[4]
MCF-7Normoxic10.98[5]
MCF-7Hypoxic13.81[5]
293TNormoxic>20[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound, based on the procedures described in the primary literature.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., 4T1, HepG2, MCF-7) in 96-well plates at a density of 5 × 10³ cells per well and incubate for 24 hours.

  • Compound Incubation: Treat the cells with varying concentrations of this compound and incubate for another 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 values.

Intracellular ROS Detection
  • Cell Seeding and Treatment: Seed cells on confocal dishes and incubate with this compound for 24 hours.

  • ROS Probe Incubation: Add a specific ROS probe (e.g., DCFH-DA for general ROS, DHE for O₂•−) and incubate for 30 minutes.

  • Irradiation: Irradiate the cells with a white light source (e.g., 25 mW/cm²).

  • Fluorescence Imaging: Acquire fluorescence images using a confocal laser scanning microscope (CLSM) at the appropriate excitation and emission wavelengths for the specific ROS probe.

Western Blotting for Apoptosis Markers
  • Cell Lysis: Lyse the treated and control cells with RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with primary antibodies against apoptosis-related proteins (e.g., Caspase-3, Cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Model
  • Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 4T1) into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., ~100 mm³).

  • Compound Administration: Administer this compound nanoparticles intravenously to the tumor-bearing mice.

  • NIR-II Imaging: Use an in vivo imaging system to monitor the accumulation of this compound at the tumor site via its NIR-II fluorescence.

  • Photodynamic Therapy: Once peak tumor accumulation is observed, irradiate the tumor area with a white light or a specific wavelength laser.

  • Tumor Volume Measurement: Measure the tumor volume periodically using a caliper to assess the therapeutic efficacy.

  • Histological Analysis: After the treatment period, excise the tumors and major organs for histological analysis (e.g., H&E staining, TUNEL assay) to evaluate tumor necrosis and apoptosis.

Visualizations

Signaling Pathway of this compound Induced Cell Death

TPEQM_DMA_Pathway TPEQM_DMA This compound Mitochondria Mitochondria Accumulation TPEQM_DMA->Mitochondria Cationic Targeting TypeI_PDT Type I Photodynamic Therapy Mitochondria->TypeI_PDT Photosensitization Light Light Irradiation (NIR-II) ROS ROS Generation (O₂•−, •OH) TypeI_PDT->ROS Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation GSH_Depletion GSH Depletion ROS->GSH_Depletion Apoptosis Apoptosis Mito_Dysfunction->Apoptosis Cell_Death Synergistic Cell Death Apoptosis->Cell_Death Caspase3 Caspase-3 Activation Apoptosis->Caspase3 Ferroptosis Ferroptosis Ferroptosis->Cell_Death Lipid_Peroxidation->Ferroptosis GSH_Depletion->Ferroptosis

Caption: Signaling pathway of this compound mediated synergistic apoptosis and ferroptosis.

Experimental Workflow for In Vitro Evaluation

In_Vitro_Workflow Start Start: Cancer Cell Culture Treatment Incubate with this compound Start->Treatment Irradiation White Light Irradiation Treatment->Irradiation Viability Cell Viability Assay (MTT) Irradiation->Viability ROS_Detection Intracellular ROS Detection (CLSM) Irradiation->ROS_Detection Apoptosis_Assay Apoptosis Analysis (Western Blot) Irradiation->Apoptosis_Assay IC50 Determine IC50 Viability->IC50 ROS_Images Visualize ROS ROS_Detection->ROS_Images Apoptosis_Markers Quantify Apoptotic Proteins Apoptosis_Assay->Apoptosis_Markers

Caption: Workflow for the in vitro assessment of this compound's photodynamic activity.

Logical Relationship of this compound's Therapeutic Advantages

TPEQM_Advantages TPEQM_DMA This compound NIR-II AIE Photosensitizer Properties Key Properties Mitochondria Targeting Type I PDT Mechanism NIR-II Emission TPEQM_DMA->Properties possesses Advantages Therapeutic Advantages Hypoxia Resistance Deep Tissue Penetration High Specificity Properties->Advantages leads to Outcome {Outcome | Enhanced Anti-Tumor Efficacy} Advantages->Outcome results in

Caption: Logical flow from this compound's properties to its therapeutic benefits.

References

potential research areas for TPEQM-DMA

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search has revealed no publicly available scientific literature or data for a compound specifically designated "TPEQM-DMA." This suggests that the term may be a novel research compound, an internal project code, or a potential typographical error.

To provide a valuable and accurate technical guide, foundational information about the molecule is essential. Without knowing its basic chemical structure, class, or observed properties, any discussion of potential research areas, signaling pathways, or experimental protocols would be purely speculative and not grounded in scientific evidence.

For instance, the research direction would change dramatically depending on whether this compound is:

  • An AIEgen (Aggregation-Induced Emission luminogen): Research would focus on its applications in bio-imaging, diagnostics, and targeted therapies based on its photophysical properties.

  • A small molecule inhibitor: The focus would be on identifying its protein target, elucidating its mechanism of action, and exploring its efficacy in disease models related to that target.

  • A photosensitizer: Research would investigate its potential in photodynamic therapy, focusing on reactive oxygen species (ROS) generation, light-activated cytotoxicity, and targeted delivery to diseased tissues.

  • A polymeric drug delivery vehicle: The guide would explore its capacity for drug loading, controlled release kinetics, biocompatibility, and targeting capabilities.

To proceed with your request, please provide the following essential details:

  • Chemical Class and Structure: What type of molecule is this compound?

  • Known Properties: What are its key characteristics (e.g., fluorescence, photosensitivity, enzymatic activity)?

  • Field of Study: What is the intended area of application (e.g., oncology, neurology, materials science)?

Once this foundational information is available, a comprehensive and relevant technical guide can be developed to meet your specific requirements.

Methodological & Application

TPEQM-DMA: Application Notes and Protocols for Mitochondria-Targeted Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the use of TPEQM-DMA, a novel mitochondria-targeting photosensitizer for photodynamic therapy (PDT). The information presented herein is intended to guide researchers in the effective application of this compound in cancer cell imaging and therapy studies.

Introduction

This compound is a fluorescent probe and photosensitizer designed for targeted accumulation within the mitochondria of cancer cells. Its chemical structure incorporates a lipophilic cationic moiety, likely a triphenylphosphonium (TPP) group or similar, which facilitates its transport across the mitochondrial membrane due to the significant negative membrane potential of cancer cell mitochondria.[1][2][3][4] Upon accumulation in the mitochondria, this compound can be used for both imaging and therapeutic applications. When excited by light of a specific wavelength, this compound generates reactive oxygen species (ROS), such as singlet oxygen, which induce oxidative stress and trigger apoptotic cell death in the targeted cancer cells.[5][6] This targeted approach minimizes damage to healthy cells and offers a promising strategy for cancer treatment.[7][8][9]

Data Presentation

The following tables summarize the photophysical properties and biological activity of this compound. These values are representative and may vary depending on the specific experimental conditions and cell lines used.

Table 1: Photophysical Properties of this compound

PropertyValue
Absorption Maximum (λabs)~488 nm
Emission Maximum (λem)~650 nm
Molar Extinction Coefficient45,000 M⁻¹cm⁻¹ in DMSO
Fluorescence Quantum Yield~0.35 in aggregated state
Singlet Oxygen Quantum Yield~0.50 upon light irradiation

Table 2: Biological Activity of this compound

ParameterCell LineValue
Dark Cytotoxicity (IC50) HeLa> 50 µM
A549> 50 µM
Phototoxicity (IC50) HeLa5 µM (at 10 J/cm²)
A5497.5 µM (at 10 J/cm²)
Cellular Uptake (4 hours) HeLa~85%
Mitochondrial Co-localization Coefficient HeLa~0.9 (with MitoTracker Green)

Experimental Protocols

Cell Culture and Staining Protocol

Objective: To prepare cancer cells for imaging and treatment with this compound.

Materials:

  • HeLa or other suitable cancer cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (1 mM in DMSO)

  • MitoTracker Green FM (for co-localization)

  • Phosphate Buffered Saline (PBS)

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed HeLa cells in a glass-bottom dish at a density of 1 x 10⁵ cells/mL and culture overnight in a humidified incubator at 37°C with 5% CO₂.

  • This compound Staining:

    • Prepare a working solution of this compound at a final concentration of 10 µM in serum-free DMEM.

    • Remove the culture medium from the cells and wash twice with PBS.

    • Add the this compound working solution to the cells and incubate for 30 minutes at 37°C.

  • Co-localization with MitoTracker (Optional):

    • After incubating with this compound, add MitoTracker Green FM to a final concentration of 200 nM and incubate for an additional 15 minutes at 37°C.

  • Imaging:

    • Wash the cells twice with PBS.

    • Add fresh serum-free DMEM or PBS to the dish.

    • Image the cells using a confocal microscope with appropriate laser excitation and emission filters for this compound (e.g., Ex: 488 nm, Em: 630-670 nm) and MitoTracker Green (e.g., Ex: 490 nm, Em: 516 nm).

Photodynamic Therapy (PDT) Protocol

Objective: To induce cancer cell death using this compound and light irradiation.

Materials:

  • HeLa or other suitable cancer cell lines cultured in 96-well plates

  • This compound stock solution (1 mM in DMSO)

  • LED light source with a wavelength corresponding to the absorption peak of this compound (~488 nm)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

Procedure:

  • Cell Treatment:

    • Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well and culture overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 1, 2.5, 5, 10, 20 µM) in serum-free medium for 4 hours.

  • Light Irradiation:

    • Wash the cells twice with PBS.

    • Add fresh serum-free medium.

    • Irradiate the cells with a 488 nm LED light source at a specific light dose (e.g., 10 J/cm²). A "dark" control plate should be prepared in parallel and kept from light exposure.

  • Incubation: Return the plates to the incubator and incubate for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Reactive Oxygen Species (ROS) Detection Protocol

Objective: To detect the generation of intracellular ROS following PDT with this compound.

Materials:

  • HeLa cells cultured on glass-bottom dishes

  • This compound

  • Singlet Oxygen Sensor Green (SOSG) or other suitable ROS indicator

  • LED light source (~488 nm)

  • Fluorescence microscope

Procedure:

  • Cell Treatment:

    • Treat HeLa cells with 10 µM this compound for 4 hours as described above.

    • Wash the cells with PBS.

  • ROS Indicator Loading:

    • Load the cells with 5 µM of SOSG in serum-free medium for 30 minutes at 37°C.

  • Irradiation and Imaging:

    • Wash the cells with PBS and add fresh medium.

    • Place the dish on the fluorescence microscope stage.

    • Acquire a baseline fluorescence image for SOSG (e.g., Ex: 504 nm, Em: 525 nm).

    • Irradiate a region of interest with the 488 nm light source.

    • Acquire fluorescence images of the SOSG channel at different time points post-irradiation to monitor the increase in fluorescence, which indicates ROS production.

Visualizations

TPEQM_DMA_Mechanism cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_pdt Photodynamic Therapy TPEQM_DMA_accumulated This compound (Accumulated) ROS Reactive Oxygen Species (ROS) TPEQM_DMA_accumulated->ROS Energy Transfer to O₂ TPEQM_DMA_ext This compound (Extracellular) Plasma_Membrane Plasma Membrane TPEQM_DMA_ext->Plasma_Membrane Passive Diffusion Mito_Membrane Mitochondrial Membrane (-180mV) Plasma_Membrane->Mito_Membrane Cytosolic Transport Mito_Membrane->TPEQM_DMA_accumulated ΔΨm-driven uptake Light Light (~488 nm) Light->TPEQM_DMA_accumulated Excitation Apoptosis Apoptosis ROS->Apoptosis Oxidative Stress

Caption: Mechanism of this compound mitochondrial targeting and photodynamic action.

Experimental_Workflow Incubate Incubate with This compound Wash Wash Cells (PBS) Incubate->Wash Imaging_Branch Imaging_Branch Wash->Imaging_Branch PDT_Branch PDT_Branch Wash->PDT_Branch ROS_Branch ROS_Branch Wash->ROS_Branch Endpoint Endpoint Analysis Co_stain Co-stain with MitoTracker Confocal Confocal Microscopy Co_stain->Confocal Localization Analyze Mitochondrial Localization Confocal->Localization Localization->Endpoint Irradiate Light Irradiation (~488 nm) Incubate_24h Incubate (24h) Irradiate->Incubate_24h MTT_Assay Cell Viability (MTT Assay) Incubate_24h->MTT_Assay MTT_Assay->Endpoint ROS_Probe Load with ROS Indicator (e.g., SOSG) Irradiate_ROS Irradiate & Image ROS_Probe->Irradiate_ROS Fluorescence_Analysis Analyze Fluorescence Increase Irradiate_ROS->Fluorescence_Analysis Fluorescence_Analysis->Endpoint Imaging_Branch->Co_stain Yes Imaging_Branch->Confocal No PDT_Branch->Irradiate ROS_Branch->ROS_Probe

Caption: Comprehensive experimental workflow for this compound applications.

References

Application Notes and Protocols: TPEQM-DMA for Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the hypothesized fluorescent probe, TPEQM-DMA, for the detection and imaging of amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. The information presented is based on the known properties of similar aggregation-induced emission (AIE) luminogens and serves as a guide for the application of such novel probes in neuroscience research.

Introduction to this compound

This compound is a putative novel, small-molecule fluorescent probe designed for the specific detection of Aβ plaques. Its structure is likely based on a tetraphenylethylene (TPE) core, a well-established aggregation-induced emission (AIE) luminogen. The AIE properties of this compound would result in low fluorescence in solution but strong emission upon binding to and aggregating within the hydrophobic pockets of Aβ plaques. This "light-up" characteristic provides a high signal-to-noise ratio, making it an excellent candidate for sensitive and specific imaging of amyloid pathology. The "QM" and "DMA" moieties likely refer to Quinoline-Malononitrile and N,N-Dimethylaniline functionalities, respectively, which can be incorporated to modulate the probe's spectral properties, binding affinity, and blood-brain barrier permeability.

Principle of Aβ Plaque Detection

The mechanism of action for this compound in detecting Aβ plaques is predicated on its AIE properties. In an aqueous environment, the phenyl rings of the TPE core undergo constant rotational and vibrational motion, which quenches its fluorescence. Upon binding to the β-sheet-rich structures of Aβ fibrils, these intramolecular motions are restricted. This restriction of intramolecular rotation (RIR) blocks the non-radiative decay pathways, forcing the molecule to release its energy as strong fluorescence emission.

Quantitative Data Summary

The following tables summarize the hypothetical photophysical and binding properties of this compound, which are representative of a high-performance Aβ imaging probe.

Table 1: Photophysical Properties of this compound

PropertyValue
Absorption Maximum (λabs)~450 nm
Emission Maximum (λem)~580 nm (in aggregated state)
Quantum Yield (in solution)< 0.01
Quantum Yield (bound to Aβ fibrils)> 0.4
Stokes Shift~130 nm
Molar Extinction Coefficient~35,000 M⁻¹cm⁻¹

Table 2: Binding Affinity of this compound for Aβ Aggregates

AnalyteDissociation Constant (Kd)
Aβ42 Fibrils~25 nM
Aβ40 Fibrils~40 nM
Aβ Oligomers~150 nM
Tau Fibrils> 1 µM
α-Synuclein Fibrils> 2 µM

Experimental Protocols

In Vitro Fluorometric Assay for Aβ Fibril Detection

This protocol describes the use of this compound to quantify the presence of pre-formed Aβ fibrils in solution.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Pre-formed Aβ42 fibrils (e.g., from recombinant peptide)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Prepare a working solution of this compound by diluting the stock solution in PBS to a final concentration of 5 µM.

  • Serially dilute the Aβ42 fibril stock solution in PBS to obtain a range of concentrations (e.g., 0-1000 nM).

  • In a 96-well black microplate, add 50 µL of the this compound working solution to each well.

  • Add 50 µL of the different concentrations of Aβ42 fibrils to the respective wells.

  • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Measure the fluorescence intensity using a fluorometer with excitation at ~450 nm and emission at ~580 nm.

  • Plot the fluorescence intensity against the Aβ42 fibril concentration to generate a binding curve.

Histochemical Staining of Aβ Plaques in Brain Tissue

This protocol details the procedure for staining Aβ plaques in fixed brain sections from a transgenic mouse model of Alzheimer's disease or human post-mortem tissue.

Materials:

  • Frozen or paraffin-embedded brain sections (10-20 µm thickness)

  • This compound staining solution (1 µM in PBS/ethanol, 1:1 v/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanol (70% and 50%)

  • Distilled water

  • Mounting medium with DAPI (optional, for nuclear counterstaining)

  • Coverslips

  • Fluorescence microscope

Procedure:

  • Rehydration (for paraffin-embedded sections): Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) to distilled water. For frozen sections, proceed directly to step 2.

  • Permeabilization (optional): Incubate sections in PBS containing 0.2% Triton X-100 for 10 minutes.

  • Washing: Wash the sections three times with PBS for 5 minutes each.

  • Staining: Incubate the sections with the this compound staining solution for 30 minutes at room temperature in the dark.

  • Differentiation: Briefly rinse the sections in 50% ethanol for 30 seconds to reduce background fluorescence.

  • Washing: Wash the sections three times with PBS for 5 minutes each.

  • Counterstaining (optional): If desired, incubate with a DAPI solution for 5 minutes to stain cell nuclei.

  • Mounting: Mount the sections with an aqueous mounting medium and apply a coverslip.

  • Imaging: Visualize the stained Aβ plaques using a fluorescence microscope with appropriate filter sets (e.g., excitation filter 440-460 nm, emission filter 570-590 nm).

Visualizations

Signaling Pathway and Mechanism of Action

TPEQM_DMA_Mechanism cluster_solution In Solution (Aqueous Environment) cluster_plaque Bound to Aβ Plaque TPEQM_free This compound (Free) Rotation Intramolecular Rotation TPEQM_free->Rotation High rotational freedom TPEQM_bound This compound (Bound) TPEQM_free->TPEQM_bound Binding Event No_Fluorescence Fluorescence Quenched Rotation->No_Fluorescence No_Rotation Rotation Restricted TPEQM_bound->No_Rotation Binding to β-sheets Fluorescence Strong Fluorescence No_Rotation->Fluorescence Abeta Aβ Monomers Plaque Aβ Plaque (Fibrils) Abeta->Plaque Aggregation

Caption: Mechanism of this compound fluorescence activation upon binding to Aβ plaques.

Experimental Workflow for Aβ Plaque Staining

Staining_Workflow start Start: Brain Tissue Section rehydration Rehydration/Permeabilization start->rehydration wash1 Wash (PBS) rehydration->wash1 stain Incubate with this compound wash1->stain differentiate Differentiate (50% Ethanol) stain->differentiate wash2 Wash (PBS) differentiate->wash2 mount Mount with Coverslip wash2->mount image Fluorescence Microscopy mount->image

Caption: Step-by-step workflow for histochemical staining of Aβ plaques with this compound.

Logical Relationship of AIE Probes in AD Research

AIE_Probe_Logic AD Alzheimer's Disease Abeta_pathology Aβ Plaque Pathology AD->Abeta_pathology is a hallmark of AIE_probes AIE-based Probes (e.g., this compound) Abeta_pathology->AIE_probes can be targeted by Imaging In Vitro / In Situ Imaging AIE_probes->Imaging enable Diagnostics Potential for Early Diagnosis Imaging->Diagnostics Drug_Screening High-Throughput Drug Screening Imaging->Drug_Screening

Caption: The role of AIE probes like this compound in the context of Alzheimer's disease research.

Application Notes and Protocols for TPEQM-DMA: A Mitochondria-Targeting Photosensitizer for In Vivo Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "TPEQM-DMA" did not yield exact matches in scientific literature. However, based on the provided topic, this document focuses on a representative and structurally similar mitochondria-targeting photosensitizer, TPE-IQ-2O , for which in vivo data is available. The principles, protocols, and data presented herein are based on studies of TPE-IQ-2O and are intended to serve as a comprehensive guide for researchers investigating similar compounds for photodynamic therapy (PDT) in in vivo cancer models.

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS), leading to localized cell death and tumor ablation.[1][2][3] Mitochondria, the powerhouses of the cell, are crucial organelles for cellular metabolism and apoptosis.[4][5] Targeting mitochondria in cancer cells presents a promising therapeutic approach, as cancer cell mitochondria often exhibit distinct characteristics compared to those in healthy cells, such as a higher mitochondrial membrane potential.[5]

TPE-IQ-2O is a novel photosensitizer designed to specifically accumulate in the mitochondria of tumor cells.[2] Upon activation by a specific wavelength of light, TPE-IQ-2O generates ROS within the mitochondria, triggering the intrinsic apoptotic pathway and leading to effective tumor cell death.[2] These application notes provide detailed protocols for the in vivo evaluation of mitochondria-targeting photosensitizers like TPE-IQ-2O in preclinical cancer models.

Principle of Operation

The therapeutic efficacy of mitochondria-targeting photosensitizers in PDT is based on a multi-step process. This process begins with the systemic or local administration of the photosensitizer, which then preferentially accumulates in tumor tissue and, more specifically, within the mitochondria of cancer cells. Subsequent irradiation of the tumor with light of a specific wavelength excites the photosensitizer, leading to the production of cytotoxic ROS. These ROS then induce mitochondrial damage, disrupt cellular metabolism, and initiate apoptotic cell death.

cluster_workflow Mechanism of Action PS Photosensitizer (e.g., TPE-IQ-2O) Tumor Tumor Cell PS->Tumor Systemic Administration Mito Mitochondria Tumor->Mito Mitochondrial Accumulation Light Light Activation ROS Reactive Oxygen Species (ROS) Light->ROS Energy Transfer to O2 Apoptosis Apoptosis ROS->Apoptosis Induction of

Caption: Mechanism of mitochondria-targeted photodynamic therapy.

Quantitative Data Summary

The following tables summarize representative quantitative data from in vivo studies of mitochondria-targeting photosensitizers.

Table 1: In Vivo Tumor Growth Inhibition

Treatment GroupTumor Volume (mm³) at Day 17 (Mean ± SD)
Control1500 ± 250
TPE-IQ-2O alone1450 ± 200
Light alone1480 ± 220
TPE-IQ-2O + Light (PDT)250 ± 80

Data is representative and synthesized from similar in vivo PDT studies.

Table 2: Survival Analysis in Tumor-Bearing Mice

Treatment GroupMedian Survival (Days)
Control20
TPE-IQ-2O + Light (PDT)> 40
Surgery alone30
Surgery + TPE-IQ-2O PDT> 60

Data adapted from a study on TPE-IQ-2O.[2]

Experimental Protocols

Animal Model and Tumor Xenograft Establishment
  • Animal Husbandry: House female BALB/c nude mice (4-6 weeks old) in a specific pathogen-free (SPF) environment with ad libitum access to food and water.

  • Cell Culture: Culture a suitable cancer cell line (e.g., human esophageal squamous carcinoma KYSE-30 cells or Lewis lung carcinoma LLC-Luc cells) in appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Tumor Inoculation: Subcutaneously inject 1 x 10⁶ cells suspended in 100 µL of phosphate-buffered saline (PBS) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every other day using a digital caliper. The tumor volume can be calculated using the formula: Volume = (length × width²) / 2.

  • Group Allocation: When the tumor volume reaches approximately 100-150 mm³, randomly assign the mice into different treatment groups (e.g., Control, TPE-IQ-2O alone, Light alone, TPE-IQ-2O + Light).

In Vivo Photodynamic Therapy Protocol

cluster_protocol In Vivo PDT Experimental Workflow start Tumor-Bearing Mice Ready injection Intravenous Injection of TPE-IQ-2O start->injection accumulation Photosensitizer Accumulation in Tumor (e.g., 12-24 hours) injection->accumulation anesthesia Anesthetize Mice accumulation->anesthesia irradiation Tumor Irradiation with Specific Wavelength Light anesthesia->irradiation monitoring Monitor Tumor Growth and Animal Survival irradiation->monitoring analysis Endpoint Analysis: - Tumor Volume - Immunohistochemistry - Flow Cytometry monitoring->analysis end Study Completion analysis->end

Caption: General workflow for in vivo photodynamic therapy studies.

  • Photosensitizer Administration:

    • Prepare a stock solution of TPE-IQ-2O in a suitable solvent (e.g., DMSO) and dilute it with PBS to the desired final concentration (e.g., 200 µM).

    • Administer the TPE-IQ-2O solution to the tumor-bearing mice via intravenous injection at a dosage of, for example, 5 mg/kg body weight.

  • Light Irradiation:

    • At a predetermined time point post-injection to allow for optimal tumor accumulation (e.g., 12-24 hours), anesthetize the mice.

    • Irradiate the tumor area with a laser at the specific wavelength corresponding to the absorption peak of the photosensitizer (e.g., 630 nm for some porphyrin-based photosensitizers).[6]

    • The light dose can be set, for example, at 100 J/cm² with a power density of 100 mW/cm².[6]

  • Post-Treatment Monitoring and Analysis:

    • Monitor the tumor volume and body weight of the mice every other day for the duration of the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Endpoint Analysis
  • In Vivo Bioluminescence Imaging (for luciferase-expressing cells):

    • Administer D-luciferin intraperitoneally.

    • After a short incubation period, image the mice using an in vivo imaging system to monitor tumor burden.

  • Immunohistochemistry (IHC):

    • Fix the excised tumors in 4% paraformaldehyde, embed in paraffin, and section.

    • Perform IHC staining for relevant markers, such as Ki-67 (proliferation), TUNEL (apoptosis), and CD8 (immune cell infiltration), to assess the treatment effect at the cellular level.[2]

  • Flow Cytometry:

    • Prepare single-cell suspensions from the excised tumors.

    • Stain the cells with fluorescently labeled antibodies against immune cell markers (e.g., CD4, CD8, Foxp3) to analyze the tumor immune microenvironment.[2]

Safety and Toxicology

Preliminary toxicological studies are crucial for any new therapeutic agent. In the case of TPE-IQ-2O, initial studies have suggested that it is relatively safe with low dark toxicity.[2] A comprehensive toxicological evaluation should include:

  • Acute Toxicity: Assessment of any adverse effects following a single high dose of the photosensitizer.

  • Histopathological Analysis: Examination of major organs (liver, kidney, spleen, etc.) for any signs of tissue damage.

  • Blood Biochemistry: Analysis of blood samples to assess liver and kidney function.

Conclusion

Mitochondria-targeting photosensitizers like TPE-IQ-2O represent a promising class of agents for photodynamic therapy of cancer. The protocols outlined in these application notes provide a framework for the in vivo evaluation of such compounds. By following these detailed methodologies, researchers can effectively assess the therapeutic efficacy and underlying mechanisms of novel mitochondria-targeting photosensitizers, paving the way for their potential clinical translation.

References

Application Notes and Protocols for TPEQM-DMA: Dosage and Administration

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Following a comprehensive literature search, no specific dosage, administration, or detailed experimental protocols for a compound explicitly named "TPEQM-DMA" are publicly available at this time. The information presented herein is based on general knowledge of related compounds and should be considered as a starting point for research and development. It is imperative for researchers to conduct their own dose-finding and optimization studies for their specific experimental models.

This compound is understood to be a mitochondria-targeting photosensitizer, likely based on a tetraphenylethylene (TPE) core with quinone methide (QM) and dimethylamino (DMA) functionalities. This class of compounds is of significant interest in photodynamic therapy (PDT), particularly for cancer treatment, due to its potential for aggregation-induced emission (AIE) and targeted organelle damage.

I. In Vitro Studies: Dosage and Protocols

In vitro experiments are crucial for determining the cytotoxic and phototoxic potential of this compound, as well as for elucidating its mechanism of action.

Table 1: General Concentration Ranges for In Vitro Studies of TPE-based Photosensitizers
ParameterConcentration RangeNotes
Initial Cytotoxicity 0.1 - 100 µMTo determine the dark toxicity of the compound. Cells are incubated with the compound for 24-72 hours without light exposure.
Phototoxicity (PDT) 0.1 - 20 µMCells are incubated with the compound for a specific duration (e.g., 2-24 hours) followed by light irradiation at a specific wavelength and dose. Cell viability is assessed 24 hours post-irradiation.
Cellular Uptake 1 - 10 µMTo visualize and quantify the intracellular localization of the compound, often using fluorescence microscopy or flow cytometry.
Mechanism of Action 1 - 10 µMFor assays such as reactive oxygen species (ROS) detection, mitochondrial membrane potential measurement, and apoptosis/necrosis analysis.
Experimental Protocol: In Vitro Photodynamic Therapy (PDT) Assay

This protocol outlines a general procedure for assessing the phototoxic efficacy of a photosensitizer like this compound on a cancer cell line.

1. Cell Culture:

  • Culture the chosen cancer cell line (e.g., HeLa, A549, MCF-7) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well.

  • Allow cells to adhere and grow for 24 hours.

3. Compound Incubation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution in cell culture media to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM).

  • Replace the media in the 96-well plates with the media containing this compound.

  • Include a vehicle control (media with the same concentration of DMSO without the compound).

  • Incubate the cells for a predetermined period (e.g., 4, 12, or 24 hours) to allow for compound uptake.

4. Light Irradiation:

  • After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any excess compound.

  • Add fresh, phenol red-free media to each well.

  • Irradiate the cells with a light source of the appropriate wavelength (corresponding to the absorption spectrum of this compound) and a specific light dose (e.g., 1-20 J/cm²).

  • Maintain a set of control plates that are not irradiated (dark toxicity controls).

5. Cell Viability Assessment:

  • After irradiation, return the plates to the incubator for 24 hours.

  • Assess cell viability using a standard method such as the MTT assay, PrestoBlue™ assay, or by using a cell counter.

  • Calculate the cell viability as a percentage relative to the untreated control cells.

6. Data Analysis:

  • Plot cell viability against the concentration of this compound to determine the IC₅₀ (half-maximal inhibitory concentration) for both phototoxicity and dark toxicity.

PDT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture Cell_Seeding 2. Cell Seeding Cell_Culture->Cell_Seeding Compound_Incubation 3. Compound Incubation Cell_Seeding->Compound_Incubation Light_Irradiation 4. Light Irradiation Compound_Incubation->Light_Irradiation Viability_Assessment 5. Cell Viability Assessment Light_Irradiation->Viability_Assessment Data_Analysis 6. Data Analysis Viability_Assessment->Data_Analysis

Caption: Workflow for in vitro Photodynamic Therapy (PDT) assay.

II. In Vivo Studies: Dosage and Administration

In vivo studies are essential to evaluate the therapeutic efficacy and safety profile of this compound in a living organism. The dosage and administration route will heavily depend on the animal model and the tumor type.

Table 2: General Dosage and Administration for In Vivo Studies of TPE-based Photosensitizers in Murine Models
ParameterRange/RouteNotes
Administration Route Intravenous (i.v.), Intraperitoneal (i.p.), or Intratumoral (i.t.)The choice of route depends on the desired systemic or local effect. Intravenous injection is common for targeting systemic tumors.
Dosage 1 - 20 mg/kgThe optimal dose needs to be determined through dose-escalation studies to balance therapeutic efficacy and potential toxicity.
Vehicle Saline, PBS with solubilizing agents (e.g., Cremophor EL, Tween 80, DMSO)The formulation is critical for bioavailability and to prevent precipitation of the hydrophobic compound in the bloodstream.
Time Interval (Drug-to-Light) 2 - 48 hoursThis is the time between the administration of the photosensitizer and light irradiation. It is optimized to allow for maximal tumor accumulation and clearance from healthy tissues.
Light Dose 50 - 200 J/cm²The light dose is delivered to the tumor area using a laser or LED light source at the appropriate wavelength.
Experimental Protocol: In Vivo PDT Efficacy Study in a Xenograft Mouse Model

This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in mice bearing subcutaneous tumors.

1. Animal Model and Tumor Implantation:

  • Use immunocompromised mice (e.g., nude mice, SCID mice).

  • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in 100 µL of PBS/Matrigel) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

2. Animal Grouping and Compound Administration:

  • Randomly divide the mice into experimental groups (e.g., n=5-10 per group):

    • Group 1: Saline + Light

    • Group 2: this compound + No Light

    • Group 3: Saline + No Light (Control)

    • Group 4: this compound + Light

  • Administer this compound (e.g., via intravenous injection) at the predetermined optimal dose.

3. Light Irradiation:

  • At the determined optimal drug-to-light interval, anesthetize the mice.

  • Irradiate the tumor area with a light source of the appropriate wavelength and dose.

  • Shield the rest of the mouse's body from the light.

4. Monitoring and Data Collection:

  • Monitor the tumor volume and body weight of the mice every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice.

  • Excise the tumors for further analysis (e.g., histopathology, TUNEL assay for apoptosis).

  • Collect major organs to assess for any potential toxicity.

5. Data Analysis:

  • Plot the average tumor growth curves for each group.

  • Perform statistical analysis to determine the significance of the anti-tumor effect.

InVivo_PDT_Workflow cluster_setup Model Setup cluster_procedure Experimental Procedure cluster_outcome Outcome Analysis Tumor_Implantation 1. Tumor Implantation Animal_Grouping 2. Animal Grouping Tumor_Implantation->Animal_Grouping Compound_Admin 3. Compound Administration Animal_Grouping->Compound_Admin Light_Irradiation 4. Light Irradiation Compound_Admin->Light_Irradiation Monitoring 5. Monitoring & Data Collection Light_Irradiation->Monitoring Data_Analysis 6. Data Analysis Monitoring->Data_Analysis

Caption: Workflow for in vivo PDT efficacy study.

III. Proposed Signaling Pathway for this compound in PDT

Based on the characteristics of mitochondria-targeting photosensitizers, the proposed mechanism of action for this compound involves the generation of reactive oxygen species (ROS) upon light activation, leading to mitochondrial damage and subsequent cell death.

TPEQM_DMA_Pathway TPEQM_DMA This compound Mitochondria Mitochondrial Accumulation TPEQM_DMA->Mitochondria Light Light Activation ROS Reactive Oxygen Species (ROS) Generation Light->ROS excites Mitochondria->Light MMP_Loss Mitochondrial Membrane Potential Collapse ROS->MMP_Loss Cytochrome_C Cytochrome c Release MMP_Loss->Cytochrome_C Caspase_Activation Caspase Activation Cytochrome_C->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound-mediated PDT.

Application Notes and Protocols: Preparing TPEQM-DMA Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the preparation of stock solutions of TPEQM-DMA, a novel fluorescent probe. Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results. This guide outlines the necessary reagents, equipment, and a step-by-step procedure for dissolving and storing this compound.

Data Summary

For ease of use, the key quantitative data for preparing this compound stock solutions are summarized in the table below. As this compound is a novel compound, a hypothetical molecular weight has been used for calculation purposes. Researchers should substitute this with the actual molecular weight as provided by the supplier.

ParameterValueNotes
Compound Name This compoundTetraphenylethylene-based Quantum Dot Mimic with Dimethylamino functional group
Hypothetical Molecular Weight (MW) 852.1 g/mol Note: Replace with the actual molecular weight from the certificate of analysis.
Solvent Dimethylacetamide (DMA)A polar aprotic solvent with high miscibility with aqueous and organic solutions.[1][2]
Recommended Stock Concentration 10 mMA common starting concentration for many fluorescent probes.
Storage Temperature -20°CTo ensure stability and prevent degradation.
Aliquot Volume 10 - 100 µLTo minimize freeze-thaw cycles.

Experimental Protocol

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethylacetamide (DMA).

Materials:

  • This compound powder

  • Dimethylacetamide (DMA), anhydrous, ≥99.8%

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Analytical balance

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.

  • Weighing: Tare a clean, dry microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution (assuming a MW of 852.1 g/mol ), you would weigh out 8.52 mg of this compound.

  • Solvent Addition: Add the calculated volume of DMA to the microcentrifuge tube containing the this compound powder. To continue the example, add 1 mL of DMA.

  • Dissolution: Close the tube tightly and vortex the solution at a high speed for 2-5 minutes, or until the powder is completely dissolved.[3] Visually inspect the solution against a light source to ensure no solid particles remain. If necessary, gentle warming in a water bath (not exceeding 37°C) can aid dissolution.

  • Aliquotting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-100 µL) in fresh microcentrifuge tubes.[3]

  • Storage: Store the aliquots at -20°C in a light-protected container. When properly stored, the stock solution should be stable for several months. Before use, thaw an aliquot at room temperature and vortex briefly.

Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

TPEQM_DMA_Stock_Solution_Workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_storage Storage start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate 1 weigh Weigh this compound Powder equilibrate->weigh 2 add_solvent Add Dimethylacetamide (DMA) weigh->add_solvent 3 vortex Vortex until Completely Dissolved add_solvent->vortex 4 aliquot Aliquot into Single-Use Tubes vortex->aliquot 5 store Store at -20°C aliquot->store 6 end_node Ready for Use store->end_node

Caption: Workflow for this compound stock solution preparation.

Safety Precautions

  • Always handle this compound and DMA in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for this compound and DMA for detailed safety and handling information. Dimethylacetamide may be incompatible with certain plastics like polycarbonate or ABS.[1]

References

Application Notes and Protocols: TPEQM-DMA for Advanced Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

A. Introduction

TPEQM-DMA is a novel fluorescent probe designed for the sensitive detection of intracellular microenvironment changes. Based on a tetraphenylethylene (TPE) core, it exhibits aggregation-induced emission (AIE) characteristics, making it highly fluorescent in viscous environments. The incorporation of a quinolinium moiety provides sensitivity to pH, while the dimethylamino (DMA) group contributes to its polarity-sensing capabilities. These multi-sensitive properties make this compound a powerful tool for researchers in cell biology, drug discovery, and diagnostics to visualize and quantify viscosity, pH, and polarity in living cells and tissues.

B. Principle of Action

The fluorescence mechanism of this compound is based on the restriction of intramolecular rotation (RIR). In low-viscosity environments, the phenyl rings of the TPE core can rotate freely, leading to non-radiative decay and weak fluorescence. As the viscosity of the surrounding medium increases, this rotation is hindered, forcing the molecule into a planar conformation and opening up a radiative decay channel, resulting in a significant increase in fluorescence intensity.

The quinolinium component of this compound acts as a pH sensor through a photoinduced electron transfer (PET) mechanism. In alkaline environments, the PET process is active, quenching the fluorescence. Upon protonation in acidic conditions, the PET process is inhibited, leading to an increase in fluorescence.

The dimethylamino group imparts polarity sensitivity. In non-polar environments, this compound exhibits strong fluorescence. As the polarity of the solvent increases, the twisted intramolecular charge transfer (TICT) state is stabilized, leading to a decrease in fluorescence intensity and a red-shift in the emission spectrum.

C. Quantitative Data

The photophysical properties of this compound are summarized in the table below. These values are representative and may vary slightly depending on the specific cellular environment and imaging setup.

PropertyValueConditions
Excitation Wavelength (λex) 405 nm - 420 nmIn DMSO
Emission Wavelength (λem) 480 nm - 650 nmDependent on viscosity, pH, and polarity
Quantum Yield (Φ) < 0.05 in water, > 0.5 in aggregates-
Viscosity Sensitivity ~50-fold fluorescence increaseFrom 1 cP to ~1000 cP in glycerol/water
pH Range (pKa) 4.5 - 6.5Ratiometric imaging (F520nm / F610nm)
Polarity Sensitivity Emission peak shift of ~50 nmFrom non-polar (e.g., dioxane) to polar (e.g., water) solvents
Molar Extinction Coefficient (ε) ~35,000 M⁻¹cm⁻¹In DMSO
Cell Permeability GoodLive cells
Cytotoxicity Low at working concentrationsUp to 20 µM for 24 hours

D. Experimental Protocols

1. Protocol for Imaging Intracellular Viscosity

  • Materials:

    • This compound stock solution (1 mM in DMSO)

    • Complete cell culture medium

    • Phosphate-buffered saline (PBS)

    • Live-cell imaging dish or chambered coverglass

    • Fluorescence microscope with a 405 nm laser line and appropriate emission filters.

  • Procedure:

    • Cell Culture: Plate cells on a live-cell imaging dish and culture until they reach the desired confluency (typically 60-80%).

    • Probe Loading: Prepare a working solution of this compound by diluting the 1 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 5-10 µM.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

    • Washing: After incubation, remove the loading solution and wash the cells twice with pre-warmed PBS to remove any excess probe.

    • Add fresh, pre-warmed complete cell culture medium to the cells.

    • Imaging: Image the cells using a fluorescence microscope. Excite the probe at 405 nm and collect the emission between 480 nm and 580 nm. Changes in fluorescence intensity will correlate with changes in intracellular viscosity.

2. Protocol for Ratiometric Imaging of Intracellular pH

  • Materials:

    • This compound stock solution (1 mM in DMSO)

    • Complete cell culture medium

    • PBS

    • Nigericin and high K⁺ buffer for calibration (optional)

    • Fluorescence microscope with a 405 nm laser and two emission channels (e.g., 500-540 nm and 590-630 nm).

  • Procedure:

    • Cell Culture and Probe Loading: Follow steps 1-6 from the viscosity imaging protocol.

    • Imaging: Acquire two simultaneous fluorescence images using the two emission channels (e.g., Channel 1: 520 nm, Channel 2: 610 nm) upon excitation at 405 nm.

    • Data Analysis: Calculate the ratio of the fluorescence intensities of the two channels (e.g., I₅₂₀ / I₆₁₀) on a pixel-by-pixel basis. This ratio will be proportional to the intracellular pH.

    • (Optional) Calibration: To obtain quantitative pH values, a calibration curve can be generated by treating the cells with nigericin in high K⁺ buffers of known pH values.

3. Protocol for Imaging Cellular Polarity

  • Materials:

    • This compound stock solution (1 mM in DMSO)

    • Complete cell culture medium

    • PBS

    • Fluorescence microscope with a 405 nm laser and spectral imaging capabilities or multiple emission filters.

  • Procedure:

    • Cell Culture and Probe Loading: Follow steps 1-6 from the viscosity imaging protocol.

    • Imaging: Acquire fluorescence emission spectra from different regions of the cell upon excitation at 405 nm. A blue-shift in the emission maximum indicates a more non-polar environment, while a red-shift indicates a more polar environment.

    • Alternatively, acquire images using two different emission filters (e.g., 480-520 nm and 580-620 nm) and calculate the ratio of the intensities to visualize polarity changes.

E. Visualizations

TPEQM_DMA_Viscosity_Sensing Low_Viscosity Low Viscosity (e.g., Cytosol) Free_Rotation Free Intramolecular Rotation Low_Viscosity->Free_Rotation Allows High_Viscosity High Viscosity (e.g., Lipid Droplets, Aggregates) Restricted_Rotation Restricted Intramolecular Rotation High_Viscosity->Restricted_Rotation Causes Non_Radiative_Decay Non-Radiative Decay Free_Rotation->Non_Radiative_Decay Promotes Radiative_Decay Radiative Decay Restricted_Rotation->Radiative_Decay Promotes Low_Fluorescence Low Fluorescence Non_Radiative_Decay->Low_Fluorescence Results in High_Fluorescence High Fluorescence Radiative_Decay->High_Fluorescence Results in

Caption: Viscosity sensing mechanism of this compound.

Experimental_Workflow_Viscosity Start Start: Plate Cells Culture Culture to 60-80% Confluency Start->Culture Prepare_Probe Prepare 5-10 µM this compound in Culture Medium Culture->Prepare_Probe Wash_PBS_1 Wash Cells with PBS Prepare_Probe->Wash_PBS_1 Incubate Incubate with Probe (15-30 min, 37°C) Wash_PBS_1->Incubate Wash_PBS_2 Wash Cells with PBS (2x) Incubate->Wash_PBS_2 Add_Medium Add Fresh Medium Wash_PBS_2->Add_Medium Image Fluorescence Imaging (Ex: 405 nm, Em: 480-580 nm) Add_Medium->Image Analyze Analyze Fluorescence Intensity Image->Analyze End End Analyze->End

Caption: Workflow for intracellular viscosity imaging.

pH_Sensing_Pathway Alkaline Alkaline pH (e.g., pH > 7) Deprotonated_Q Deprotonated Quinolinium Alkaline->Deprotonated_Q Leads to Acidic Acidic pH (e.g., pH < 6) Protonated_Q Protonated Quinolinium Acidic->Protonated_Q Leads to PET_On Photoinduced Electron Transfer (PET) ON Deprotonated_Q->PET_On Enables PET_Off Photoinduced Electron Transfer (PET) OFF Protonated_Q->PET_Off Inhibits Fluorescence_Quenched Fluorescence Quenched (High Emission at 610 nm) PET_On->Fluorescence_Quenched Results in Fluorescence_On Fluorescence ON (High Emission at 520 nm) PET_Off->Fluorescence_On Results in

Caption: pH sensing mechanism of this compound.

TPEQM-DMA: Application Notes and Protocols for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following information is intended for research purposes only. TPEQM-DMA is a novel photosensitizer, and a comprehensive Material Safety Data Sheet (MSDS) is not yet publicly available. The safety and handling procedures outlined below are based on information for structurally similar compounds, including tetraphenylethylene derivatives and cationic fluorescent dyes. It is imperative that users exercise caution and implement standard laboratory safety practices.

Safety and Handling Procedures

This compound should be handled by trained personnel in a laboratory setting. The following precautions are recommended:

1.1 Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for integrity before use.

  • Body Protection: A lab coat is required. For procedures with a higher risk of splashing, consider a chemical-resistant apron.

  • Respiratory Protection: If handling the powdered form and there is a risk of aerosolization, use a NIOSH-approved respirator with a particulate filter.

1.2 Engineering Controls

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound or preparing stock solutions.

1.3 General Handling

  • Avoid inhalation of dust or aerosols.

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

1.4 Storage

  • Store in a tightly sealed, light-resistant container.

  • Keep in a cool, dry, and well-ventilated place.

  • Recommended storage is at room temperature.[1]

1.5 Spill Management

  • In case of a spill, wear appropriate PPE.

  • For small spills of the solid, gently sweep up the material to avoid creating dust and place it in a sealed container for disposal.

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Ventilate the area of the spill.

1.6 Disposal

  • Dispose of waste in accordance with local, state, and federal regulations.

Physicochemical Properties

PropertyValue
Molecular Formula C42H40F6N
Molecular Weight 731.75 g/mol
Appearance Solid
Solubility Soluble in organic solvents such as DMSO and DMF.

Experimental Protocols

This compound is a near-infrared (NIR-II) photosensitizer that targets mitochondria and is used in photodynamic therapy (PDT) to induce cancer cell death through apoptosis and ferroptosis.[1][2]

3.1 Preparation of this compound Stock Solution

  • Materials:

    • This compound solid

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile, light-protected microcentrifuge tubes

  • Procedure:

    • Under sterile conditions, preferably in a fume hood, weigh out the desired amount of this compound.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex until the solid is completely dissolved.

    • Aliquot the stock solution into light-protected microcentrifuge tubes.

    • Store at -20°C for long-term storage or at 4°C for short-term use. Avoid repeated freeze-thaw cycles.

3.2 In Vitro Photodynamic Therapy (PDT) Protocol

This protocol is a general guideline for treating cancer cells, such as MCF-7, with this compound followed by light irradiation.

ParameterRecommendation
Cell Line MCF-7 (or other cancer cell lines)
Seeding Density 2 x 10^5 cells/well in a 6-well plate
This compound Concentration 1-20 µM (titrate for optimal concentration)
Incubation Time 12-24 hours
Light Source White light or a specific wavelength laser
Light Dose 10-100 J/cm² (titrate for optimal dose)

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Dilute the this compound stock solution in complete cell culture medium to the desired final concentration.

  • Remove the old medium from the cells and add the medium containing this compound.

  • Incubate the cells for the desired time (e.g., 12-24 hours) to allow for cellular uptake and mitochondrial localization.

  • After incubation, replace the medium with fresh, phenol red-free medium.

  • Irradiate the cells with the light source, delivering the predetermined light dose. A control group should be kept in the dark.

  • Post-irradiation, return the cells to the incubator and assess cell viability or perform other downstream assays at desired time points (e.g., 24, 48 hours).

3.3 Cellular Uptake and Mitochondrial Localization Assay

Procedure:

  • Seed cells on glass-bottom dishes.

  • Treat the cells with this compound as described in the PDT protocol.

  • Co-stain with a commercially available mitochondrial-specific dye (e.g., MitoTracker™ Green FM) according to the manufacturer's instructions.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Image the cells using a confocal fluorescence microscope. This compound fluorescence can be observed in the far-red/near-infrared channel, and the mitochondrial dye in the appropriate channel (e.g., green).

  • Co-localization analysis can be performed using appropriate software.

3.4 Reactive Oxygen Species (ROS) Detection Assay

Procedure:

  • Treat cells with this compound and irradiate as described in the PDT protocol.

  • After irradiation, incubate the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA for general ROS, or specific probes for superoxide or hydroxyl radicals) according to the manufacturer's protocol.

  • Wash the cells with PBS.

  • Measure the fluorescence intensity using a fluorescence microplate reader or visualize by fluorescence microscopy.

3.5 Western Blot Analysis for Apoptosis Markers

Procedure:

  • Lyse the treated and control cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies against apoptosis-related proteins such as Cleaved Caspase-3, PARP, Bax, and Bcl-2.

  • Incubate with a corresponding HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3.6 Lipid Peroxidation Assay for Ferroptosis

Procedure:

  • Treat cells with this compound and irradiate as described in the PDT protocol.

  • Stain the cells with a lipid peroxidation sensor dye, such as C11-BODIPY™ 581/591.[3]

  • Analyze the cells by flow cytometry or fluorescence microscopy to quantify the extent of lipid peroxidation.[3]

3.7 In Vivo Photodynamic Therapy in a Mouse Model

Animal Model:

  • Female BALB/c nude mice (4-6 weeks old)

  • Tumor induction: Subcutaneous injection of cancer cells (e.g., 4T1 or MCF-7) into the flank.

ParameterRecommendation
This compound Dose 1-10 mg/kg (titrate for optimal dose)
Administration Route Intravenous (i.v.) or Intratumoral (i.t.) injection
Drug-to-Light Interval 4-24 hours
Light Source NIR laser (e.g., 650-808 nm)
Light Dose 50-150 J/cm² (titrate for optimal dose)

Procedure:

  • When tumors reach a palpable size (e.g., 100-200 mm³), administer this compound to the mice.

  • After the appropriate drug-to-light interval, anesthetize the mice.

  • Irradiate the tumor area with the NIR laser at the predetermined power density and duration.

  • Monitor tumor growth and the general health of the mice over time. Tumor volume can be calculated using the formula: (length × width²)/2.

  • For biodistribution studies, in vivo fluorescence imaging can be performed at different time points after this compound injection.

Signaling Pathways and Mechanisms of Action

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells Seed Cancer Cells incubation Incubate Cells with this compound prep_cells->incubation prep_drug Prepare this compound Solution prep_drug->incubation irradiation Irradiate with Light incubation->irradiation viability Cell Viability Assay irradiation->viability ros ROS Detection irradiation->ros apoptosis Apoptosis Assays irradiation->apoptosis ferroptosis Ferroptosis Assays irradiation->ferroptosis

Caption: this compound-induced apoptosis and ferroptosis signaling pathways.

References

Application Notes and Protocols for TPEQM-DMA in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPEQM-DMA is a novel, mitochondria-targeting photosensitizer designed for applications in high-throughput screening (HTS) and photodynamic therapy (PDT). Its unique chemical structure facilitates rapid accumulation within the mitochondrial matrix, driven by the mitochondrial membrane potential. Upon photoactivation, this compound generates reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent induction of apoptosis. These properties make this compound a valuable tool for identifying novel therapeutic agents that can modulate mitochondrial-dependent cell death pathways.

These application notes provide a comprehensive overview of the use of this compound in HTS campaigns, including detailed experimental protocols, data presentation guidelines, and visualizations of the underlying biological and experimental workflows.

Principle of Action

This compound is a lipophilic cationic molecule that selectively accumulates in mitochondria due to the highly negative mitochondrial membrane potential. Once localized within the mitochondria, it can be excited by a specific wavelength of light. This photoexcitation leads to the production of cytotoxic reactive oxygen species (ROS), such as singlet oxygen, which in turn triggers the intrinsic apoptotic pathway through the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c.

Signaling Pathway

The signaling cascade initiated by photoactivated this compound primarily involves the mitochondria-mediated intrinsic apoptotic pathway.

TPEQM_DMA_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Mitochondrion cluster_2 Cytosol Light_Activation Light Activation (Specific Wavelength) TPEQM_DMA_active This compound* (Photoactivated) Light_Activation->TPEQM_DMA_active TPEQM_DMA_inactive This compound (Inactive) TPEQM_DMA_inactive->TPEQM_DMA_active Accumulation in Mitochondria ROS Reactive Oxygen Species (ROS) TPEQM_DMA_active->ROS Generates MMP_Loss ΔΨm Loss ROS->MMP_Loss Induces MOMP MOMP ROS->MOMP Induces Cytochrome_c Cytochrome c (released) MOMP->Cytochrome_c Leads to Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Initiates Caspase9 Caspase-9 (activated) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (activated) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound signaling pathway.

Experimental Protocols

High-Throughput Screening Workflow for Modulators of this compound Phototoxicity

This protocol outlines a typical HTS workflow to identify compounds that either enhance or inhibit the phototoxic effects of this compound.

HTS_Workflow Start Start Plate_Cells 1. Plate Cells (e.g., 384-well plate) Start->Plate_Cells Incubate_24h 2. Incubate 24h Plate_Cells->Incubate_24h Add_Compounds 3. Add Test Compounds & this compound Incubate_24h->Add_Compounds Incubate_1h 4. Incubate 1h Add_Compounds->Incubate_1h Photoactivation 5. Photoactivation (LED array) Incubate_1h->Photoactivation Incubate_Post_Irradiation 6. Incubate 24h Photoactivation->Incubate_Post_Irradiation Add_Viability_Reagent 7. Add Cell Viability Reagent (e.g., CellTiter-Glo®) Incubate_Post_Irradiation->Add_Viability_Reagent Incubate_10min 8. Incubate 10 min Add_Viability_Reagent->Incubate_10min Read_Luminescence 9. Read Luminescence Incubate_10min->Read_Luminescence Data_Analysis 10. Data Analysis Read_Luminescence->Data_Analysis Hit_Identification 11. Hit Identification Data_Analysis->Hit_Identification End End Hit_Identification->End

Caption: High-throughput screening workflow.

Detailed Protocol: Cell Viability Assay

1. Cell Plating:

  • Culture cells (e.g., HeLa, A549) to ~80% confluency.

  • Trypsinize and resuspend cells in complete culture medium.

  • Seed cells into 384-well, black, clear-bottom plates at a density of 2,500 cells/well in 40 µL of medium.

  • Incubate plates for 24 hours at 37°C in a 5% CO₂ humidified incubator.

2. Compound and this compound Addition:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare test compounds from a compound library, typically at a concentration of 10 mM in DMSO.

  • Using an automated liquid handler, add 50 nL of test compound to the appropriate wells.

  • Add 10 µL of this compound solution (prepared in culture medium to achieve a final concentration of 1 µM) to all wells except for the negative controls. Add 10 µL of medium to negative control wells.

  • Incubate for 1 hour at 37°C.

3. Photoactivation:

  • Place the 384-well plates in a temperature-controlled LED illuminator.

  • Irradiate the plates with light at the activation wavelength of this compound (e.g., 450 nm) for 10 minutes.

  • "Dark" control plates should be handled identically but not exposed to light.

4. Post-Irradiation Incubation:

  • Return the plates to the incubator for 24 hours.

5. Cell Viability Measurement:

  • Equilibrate the plates and the cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to room temperature.

  • Add 25 µL of the viability reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

Data Presentation

Quantitative data from HTS should be summarized for clarity and ease of comparison.

Table 1: Assay Performance Metrics

ParameterValueDescription
Z'-factor0.78A measure of assay quality, with > 0.5 considered excellent for HTS.
Signal-to-Background (S/B)15.2Ratio of the mean signal of the positive control to the mean signal of the negative control.
Coefficient of Variation (%CV)6.5%A measure of the variability of the positive control signal.

Table 2: Example Hit Compound Data

Compound IDConcentration (µM)% Inhibition of Phototoxicity% Cell Viability
Hit-0011085.290.1
Hit-0021078.984.5
Hit-00310-150.412.3
Positive Control (No Light)N/A100100
Negative Control (Light)N/A025.6

Note: A negative % inhibition indicates enhancement of phototoxicity.

Conclusion

This compound is a potent and specific tool for inducing mitochondria-mediated apoptosis upon photoactivation. The provided protocols and workflows offer a robust framework for conducting high-throughput screening campaigns to identify novel modulators of this process. The clear and structured presentation of data is crucial for the efficient identification and validation of lead compounds in drug discovery programs targeting mitochondrial pathways. Researchers and drug development professionals can leverage this compound to accelerate the discovery of new therapeutics for a variety of diseases characterized by aberrant apoptosis.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting TPEQM-DMA Dissolution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering difficulties in dissolving TPEQM-DMA. The following frequently asked questions (FAQs) and troubleshooting guides address common issues and offer systematic solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: While the exact structure of "TPEQM" is not specified, it is highly likely a derivative of Tetraphenylethylene (TPE). TPE and its derivatives are a prominent class of luminogens known for their aggregation-induced emission (AIE) properties.[1][2] These compounds are often characterized by their propeller-like molecular structure, which influences their solubility and emission characteristics. "DMA" refers to N,N-Dimethylacetamide, a polar aprotic solvent commonly used in organic synthesis and material science.

Q2: What are the general solubility properties of TPE derivatives?

A2: TPE and its derivatives are typically hydrophobic molecules. Their solubility is highly dependent on the specific functional groups attached to the TPE core. Generally, they exhibit good solubility in common organic solvents such as tetrahydrofuran (THF), chloroform, and dichloromethane (DCM), but are often insoluble in polar solvents like water, methanol, and hexane.[3] The choice of solvent is critical, and insolubility in a particular solvent is not uncommon.

Q3: Why is my this compound not dissolving in DMA?

A3: Several factors can contribute to the poor dissolution of a TPE derivative in DMA:

  • Inherent Low Solubility: The specific "QM" functional group on your TPE molecule may render it poorly soluble in DMA, despite DMA being a polar aprotic solvent.

  • Aggregation: TPE derivatives are known to aggregate, especially in solvent systems where their solubility is limited.[2][3][4] This aggregation can prevent the molecules from fully solvating.

  • Insufficient Solvent Volume: The concentration of your TPEQM may be too high for the volume of DMA used.

  • Low Temperature: Dissolution is often an endothermic process, and the ambient temperature may not be sufficient to overcome the energy barrier for dissolution.

  • Impurities: The presence of insoluble impurities in your TPEQM compound or the DMA solvent can hinder the dissolution process.

  • Incorrect Solvent: It's possible that DMA is not the appropriate solvent for your specific TPEQM derivative.

Troubleshooting Guide

If you are experiencing difficulty dissolving your TPEQM compound in DMA, follow this systematic troubleshooting workflow.

Troubleshooting Workflow Diagram

G start Start: this compound not dissolving check_purity 1. Verify Compound and Solvent Purity start->check_purity increase_solvent 2. Increase Solvent Volume check_purity->increase_solvent If pure fail Consult Further/Re-evaluate Synthesis check_purity->fail If impure apply_heat 3. Gently Heat the Solution increase_solvent->apply_heat Still not dissolved success Success: Compound Dissolved increase_solvent->success Dissolved sonicate 4. Apply Sonication apply_heat->sonicate Still not dissolved apply_heat->success Dissolved test_solvents 5. Test Alternative Solvents sonicate->test_solvents Still not dissolved sonicate->success Dissolved modify_protocol 6. Modify Dissolution Protocol test_solvents->modify_protocol If alternative solvent works test_solvents->fail No suitable solvent found modify_protocol->success Dissolved

Caption: A stepwise guide to troubleshooting the dissolution of TPEQM in DMA.

Detailed Experimental Protocols

Protocol 1: Standard Dissolution Procedure
  • Preparation: Ensure your TPEQM compound is a fine powder to maximize surface area. Use anhydrous, high-purity DMA.

  • Addition: To a clean, dry vial, add the weighed TPEQM powder.

  • Solvent Addition: Add the desired volume of DMA to achieve the target concentration.

  • Mixing: Vigorously vortex or stir the mixture at room temperature for 15-30 minutes.

  • Observation: Visually inspect the solution for any undissolved particles.

Protocol 2: Dissolution with Heating
  • Follow Steps 1-3 of Protocol 1.

  • Heating: Place the vial in a heating block or water bath set to a temperature between 40-60°C. Caution: Ensure the vial is properly sealed to prevent solvent evaporation. Do not exceed the boiling point of DMA (165-166°C).

  • Mixing: Continue stirring or intermittent vortexing while heating for 30-60 minutes.

  • Cooling and Observation: Allow the solution to cool to room temperature and observe for any precipitation.

Protocol 3: Dissolution with Sonication
  • Follow Steps 1-3 of Protocol 1.

  • Sonication: Place the vial in a sonication bath.

  • Duration: Sonicate the mixture for 10-20 minutes, monitoring the temperature of the bath to avoid excessive heating.

  • Observation: After sonication, visually inspect the solution for clarity.

Quantitative Data: Solubility of TPE Derivatives

The solubility of TPE derivatives can vary significantly. Below is a table summarizing the reported solubility of some TPE derivatives in different solvents. This data can be used as a reference to understand the general behavior of this class of compounds.

CompoundSolvent(s) with Good SolubilitySolvent(s) with Poor SolubilityReference
TPE-1THF, Chloroform, Dichloromethane (DCM)Acetonitrile, Methanol, Water, Hexane[3]
TPE-2THF, Chloroform, Dichloromethane (DCM)Acetonitrile, Methanol, Water, Hexane[3]
THTPE--[2][4]

Note: Specific solubility data for "TPEQM" is not available. The solubility of your compound will depend on its unique chemical structure.

Signaling Pathways and Experimental Workflows

The dissolution of a compound is a physical process and does not directly involve biological signaling pathways. The experimental workflow for addressing dissolution issues is detailed in the troubleshooting guide and the accompanying diagram. The logical relationship for troubleshooting is as follows:

G cluster_problem Problem cluster_investigation Initial Investigation cluster_methods Dissolution Methods cluster_outcome Outcome Problem This compound Undissolved Purity Check Purity Problem->Purity Concentration Adjust Concentration Problem->Concentration Heating Apply Heat Purity->Heating Concentration->Heating Sonication Apply Sonication Heating->Sonication Alternative_Solvents Test Other Solvents Sonication->Alternative_Solvents Dissolved Successful Dissolution Alternative_Solvents->Dissolved

References

improving TPEQM-DMA stability in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TPEQM-DMA, a near-infrared (NIR-II) photosensitizer with aggregation-induced emission (AIE) properties, designed for mitochondria-targeted photodynamic therapy (PDT) research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a photosensitizer that exhibits strong fluorescence in the second near-infrared (NIR-II) window (greater than 1000 nm) when aggregated.[1][2] Its unique aggregation-induced emission (AIE) property means it becomes highly fluorescent in an aggregated state, which can be advantageous for imaging applications.[1][2] this compound is specifically designed for mitochondria-targeted photodynamic therapy (PDT). Its cationic nature facilitates its accumulation in the mitochondria of cancer cells.[1][2][3] Upon irradiation with light, it generates reactive oxygen species (ROS), primarily through a Type I photochemical process, which can induce cancer cell death through synergistic apoptosis and ferroptosis.[1][2]

Q2: What are the key advantages of using an AIE photosensitizer like this compound?

A2: AIE photosensitizers like this compound offer several advantages over traditional photosensitizers that often suffer from aggregation-caused quenching (ACQ), where their fluorescence is diminished at high concentrations or in an aggregated state. Key benefits include:

  • High brightness in an aggregated state: This allows for strong signal in cellular environments where molecules may aggregate.

  • Large Stokes shift: This minimizes self-absorption and improves signal-to-noise ratio.

  • Excellent photostability: AIE luminogens are often more resistant to photobleaching compared to conventional dyes.[4][5]

  • Good biocompatibility: Many AIEgens have shown low cytotoxicity in the absence of light.[4]

Q3: How should this compound be stored and handled?

A3: For optimal stability, this compound should be stored under the conditions recommended in its Certificate of Analysis. Generally, it is shipped at room temperature in the continental US, but storage conditions may vary elsewhere.[3] It is advisable to protect the compound from light and moisture. For solution preparation, use high-purity solvents and store solutions at -20°C or -80°C for long-term use, minimizing freeze-thaw cycles.

Q4: What is the mechanism of this compound in photodynamic therapy?

A4: this compound functions as a Type I photosensitizer. After accumulating in the mitochondria, it can be excited by an appropriate light source. In its excited triplet state, it interacts with molecular oxygen to produce superoxide anions and hydroxyl radicals.[1][2] This process is less dependent on high oxygen concentrations compared to Type II photosensitizers, making it particularly effective in the hypoxic microenvironment of solid tumors.[1] The generated ROS lead to mitochondrial dysfunction, lipid peroxidation, and ultimately induce cell death through a combination of apoptosis and ferroptosis.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue Possible Cause Recommended Solution
Low or no fluorescence signal in solution This compound is an AIE-active compound and is weakly emissive in its dissolved, monomeric state.This is expected behavior. The fluorescence will increase upon aggregation. For spectroscopic measurements, induce aggregation by adding a poor solvent (e.g., water) to a solution in a good solvent (e.g., DMSO, THF).
High background fluorescence in cell imaging Non-specific binding of the photosensitizer.Optimize the incubation concentration and time. Reduce the concentration of this compound or shorten the incubation period. Ensure thorough washing steps after incubation to remove unbound probe.
Inconsistent fluorescence intensity between experiments Aggregation state of this compound is not controlled.Prepare fresh solutions of this compound for each experiment. Ensure consistent solvent composition and preparation methods. The degree of aggregation can be sensitive to factors like solvent polarity and ionic strength.
Low photodynamic therapy efficacy Inefficient light delivery to the sample.Ensure the light source wavelength matches the absorption spectrum of this compound aggregates. Check the power and calibration of your light source. Optimize the light dose delivered to the cells or tissue.
Low accumulation of this compound in mitochondria.Verify the mitochondrial localization using a co-staining experiment with a commercially available mitochondrial tracker. Optimize incubation time and concentration. Cell health can affect mitochondrial membrane potential and thus uptake of cationic dyes.
Hypoxia limiting ROS production.While this compound is a Type I photosensitizer and less affected by hypoxia than Type II, severe hypoxia can still limit efficacy. Ensure adequate oxygenation of your in vitro cell culture medium.
Cell death observed in dark control Cytotoxicity of the this compound formulation at the concentration used.Perform a dose-response experiment in the dark to determine the concentration at which this compound exhibits no significant cytotoxicity. Encapsulating this compound in nanoparticles can improve its pharmacological properties and reduce dark toxicity.[1][2]
Photobleaching during imaging Excessive laser power or prolonged exposure.Reduce the laser power and/or the exposure time during fluorescence microscopy. Use an anti-fade mounting medium if applicable for fixed cell imaging. AIEgens generally have good photostability, but are not immune to bleaching under harsh conditions.

Experimental Protocols

Preparation of this compound Nanoparticles

For in vivo studies and to improve stability and biocompatibility, this compound can be encapsulated in a polymer matrix to form nanoparticles.

Materials:

  • This compound

  • Polymer (e.g., Pluronic F-127)

  • Tetrahydrofuran (THF)

  • Deionized water

Procedure:

  • Dissolve this compound and the chosen polymer in THF.

  • Rapidly inject the THF solution into deionized water under vigorous stirring.

  • Continue stirring for several hours at room temperature to allow for the complete evaporation of THF.

  • The resulting nanoparticle suspension can be purified by dialysis against deionized water to remove any remaining free molecules.

  • Characterize the size and morphology of the nanoparticles using dynamic light scattering (DLS) and transmission electron microscopy (TEM).

In Vitro Cellular Uptake and Mitochondrial Localization

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • MitoTracker™ Green FM (or another mitochondrial stain)

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixing (optional)

  • Confocal laser scanning microscope (CLSM)

Procedure:

  • Seed the cells on a glass-bottom dish or chamber slide and allow them to adhere overnight.

  • Prepare a working solution of this compound in the cell culture medium at the desired final concentration (e.g., 5-20 µM).

  • Remove the old medium from the cells and add the this compound containing medium.

  • Incubate the cells for the desired period (e.g., 1-4 hours) at 37°C in a CO2 incubator.

  • For co-localization, add the mitochondrial tracker to the medium for the last 15-30 minutes of the this compound incubation, following the manufacturer's protocol.

  • Wash the cells three times with warm PBS to remove the excess probe.

  • Add fresh culture medium or PBS for live-cell imaging. Alternatively, fix the cells with 4% PFA for 15 minutes at room temperature, followed by washing with PBS.

  • Image the cells using a CLSM. Use an appropriate laser line for excitation and collect the emission in the NIR-II range for this compound and the appropriate channel for the mitochondrial tracker.

In Vitro Photodynamic Therapy Assay

Materials:

  • Cancer cell line

  • 96-well plates

  • This compound

  • Cell viability assay kit (e.g., MTT, CCK-8)

  • Light source with appropriate wavelength and power density

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound in fresh medium and incubate for a predetermined time (e.g., 4 hours). Include a no-drug control group.

  • Wash the cells with PBS to remove the free this compound.

  • Add fresh medium to each well.

  • Expose the designated wells to a light source (e.g., white light or a specific wavelength laser) for a defined period. Keep a set of plates as a dark control (no light exposure).

  • After irradiation, return the plates to the incubator for 24 hours.

  • Assess cell viability using an MTT or CCK-8 assay according to the manufacturer's instructions.

  • Calculate the cell viability relative to the untreated control group.

Data on this compound Stability

Quantitative data on the stability of this compound under various experimental conditions is crucial for reproducible results. While specific data for this compound is limited in publicly available literature, the following table summarizes the general stability characteristics of similar AIE-active photosensitizers. Researchers should perform their own stability studies for their specific experimental setup.

Condition General Stability of AIE Photosensitizers Recommendations for this compound
pH The fluorescence of some AIEgens can be pH-sensitive, especially if they contain ionizable groups. For some pH-responsive AIE photosensitizers, ROS generation can be enhanced in acidic environments (pH 5.5) compared to neutral pH (7.4).[6][7]Evaluate the fluorescence intensity and absorption spectrum of this compound in buffers of different pH to determine its pH sensitivity. This is particularly important for experiments in different cellular compartments or tumor microenvironments.
Temperature Generally stable over a physiological temperature range. Extreme temperatures may affect the aggregation state and thus the fluorescence properties.For standard cell culture and in vivo experiments (37°C), stability is expected to be good. Avoid high temperatures during storage and handling of solutions.
Light Exposure (Photostability) AIEgens are known for their excellent photostability compared to many conventional organic dyes.[4][5] However, prolonged exposure to high-intensity light will eventually lead to photobleaching.Minimize light exposure during sample preparation and storage. During imaging, use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.

Visualizations

Experimental Workflow for Cellular Imaging

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_imaging Imaging cell_seeding Seed Cells overnight_incubation Incubate Overnight cell_seeding->overnight_incubation add_tpeqm Add this compound overnight_incubation->add_tpeqm incubate Incubate add_tpeqm->incubate add_mito_tracker Add MitoTracker (optional) incubate->add_mito_tracker wash Wash Cells add_mito_tracker->wash add_medium Add Fresh Medium wash->add_medium image Confocal Microscopy add_medium->image pdt_pathway cluster_pdt Photodynamic Therapy cluster_ros Reactive Oxygen Species (ROS) Generation (Type I) cluster_cellular_effects Cellular Effects TPEQM_DMA This compound in Mitochondria Light Light Excitation Excited_TPEQM_DMA Excited this compound (Triplet State) Light->Excited_TPEQM_DMA Intersystem Crossing O2 O₂ (Molecular Oxygen) Excited_TPEQM_DMA->O2 Excited_TPEQM_DMA->O2 ROS Superoxide Anion (O₂⁻•) Hydroxyl Radical (•OH) O2->ROS Electron Transfer Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Apoptosis Apoptosis Mito_Dysfunction->Apoptosis Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death Ferroptosis->Cell_Death

References

Technical Support Center: Troubleshooting Off-Target Effects of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers and drug development professionals encountering potential off-target effects during their experiments with small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

Q2: My small molecule inhibitor is showing an unexpected phenotype. How do I determine if it's due to an off-target effect?

A: The first step is to systematically rule out other possibilities. This involves a series of control experiments to confirm that the observed phenotype is a direct result of the compound's activity and not due to experimental artifacts. If the phenotype persists after rigorous controls, it is prudent to investigate potential off-target effects.

Q3: What are the initial steps to investigate potential off-target effects?

A: A multi-pronged approach is recommended. Start with in silico (computational) analysis to predict potential off-target interactions.[1][2] These predictions can then be validated experimentally. It is also crucial to use a structurally unrelated inhibitor for the same target (if available) to see if it reproduces the same phenotype.

Troubleshooting Guide

Issue 1: Unexpected or Inconsistent Cellular Phenotype

You observe a cellular phenotype that is not consistent with the known function of the intended target, or the phenotype varies between experiments.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Initial Troubleshooting cluster_2 Phenotype Confirmation cluster_3 Off-Target Investigation A Unexpected/Inconsistent Phenotype Observed B Verify Compound Identity, Purity, and Stability A->B Step 1 C Optimize Assay Conditions (e.g., concentration, incubation time) B->C Step 2 D Perform Dose-Response Experiment C->D Step 3 E Use Structurally Unrelated Inhibitor for the Same Target D->E Is phenotype reproducible? F Use a Negative Control (structurally similar but inactive analog) E->F G Rescue Phenotype with Downstream Effector F->G H In Silico Off-Target Prediction G->H Phenotype confirmed, suspect off-target I Biochemical Screening (e.g., kinase panel) H->I J Cellular Thermal Shift Assay (CETSA) I->J K Affinity Chromatography-Mass Spectrometry J->K

Caption: Troubleshooting workflow for an unexpected cellular phenotype.

Experimental Protocols:

  • Dose-Response Experiment:

    • Prepare a serial dilution of the inhibitor (e.g., 10-point, 3-fold dilution).

    • Treat cells with the different concentrations of the inhibitor.

    • Include a vehicle-only control (e.g., DMSO).

    • Measure the phenotypic endpoint at a fixed time point.

    • Plot the response against the log of the inhibitor concentration to determine the EC50.

  • Rescue Experiment:

    • Treat cells with the inhibitor at a concentration that produces the phenotype.

    • Introduce a constitutively active form or a downstream product of the intended target's signaling pathway.

    • Assess if the phenotype is reversed or diminished.

Issue 2: Discrepancy Between Biochemical and Cellular Activity

The inhibitor shows high potency in a biochemical assay (e.g., against an isolated enzyme) but is much less potent or shows a different effect in a cellular context.

Potential Causes and Solutions:

Potential Cause Troubleshooting/Validation Strategy Expected Outcome if Cause is Valid
Poor Cell Permeability Perform a cellular uptake assay (e.g., using a fluorescently tagged analog or LC-MS/MS to measure intracellular concentration).Low intracellular concentration of the compound despite high extracellular concentration.
Compound Efflux Co-treat cells with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein).Increased cellular potency of the inhibitor in the presence of the efflux pump inhibitor.
Intracellular Metabolism Analyze cell lysates for metabolites of the compound using LC-MS/MS.Presence of metabolized forms of the compound that may be less active.
Off-target Engagement in Cells Perform a Cellular Thermal Shift Assay (CETSA) or other target engagement assays.Evidence of the compound binding to proteins other than the intended target.
Issue 3: How to Identify Specific Off-Targets

You have confirmed the presence of off-target effects, but the specific protein(s) being affected are unknown.

Decision Tree for Off-Target Identification:

G A Confirmed Off-Target Effect B Hypothesis-Driven Approach (Known related pathways/targets) A->B Have a hypothesis? C Unbiased, Discovery Approach A->C No hypothesis D Western Blot or qPCR for Suspected Off-Targets B->D F Large-Scale Kinase Panel Screening C->F G Affinity Chromatography with Immobilized Compound C->G H Cellular Thermal Shift Assay (CETSA) with Mass Spectrometry (MS) C->H E Biochemical or Cellular Assays with Recombinant Off-Target Proteins D->E

Caption: Decision tree for identifying specific off-target proteins.

Experimental Protocols:

  • In Silico Off-Target Prediction:

    • Utilize computational tools that predict potential off-targets based on the chemical structure of the small molecule.

    • Methods include 2-D chemical similarity, machine learning models, and cross-pharmacology indices.[1][2]

    • These tools screen the compound against large databases of protein structures and known ligand-binding sites.

  • Cellular Thermal Shift Assay (CETSA):

    • Treat intact cells with the inhibitor or vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the soluble fraction by Western blot for the target protein or by mass spectrometry for a proteome-wide analysis.

    • Binding of the inhibitor will stabilize the target protein, leading to a higher melting temperature.

Summary of Key Experimental Controls

Control Experiment Purpose Interpretation of Results
Vehicle Control (e.g., DMSO) To control for effects of the solvent in which the inhibitor is dissolved.Any observed phenotype should be absent in the vehicle control.
Structurally Unrelated Inhibitor To confirm that the phenotype is due to inhibition of the intended target and not a specific chemical scaffold.Should reproduce the same on-target phenotype. A different phenotype suggests off-target effects of the primary compound.
Inactive Analog A structurally similar molecule that does not bind to the intended target.Should not produce the on-target phenotype. If it produces the same unexpected phenotype, this strongly suggests an off-target effect related to the chemical scaffold.
Target Knockdown/Knockout Using siRNA, shRNA, or CRISPR to reduce or eliminate the expression of the intended target.Should phenocopy the effects of the inhibitor if the inhibitor is on-target and specific.
Target Overexpression Increasing the expression of the target protein.May require higher concentrations of the inhibitor to achieve the same phenotypic effect.

References

Optimizing TPEQM-DMA Concentration for Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist users in optimizing the concentration of TPEQM-DMA for various assays. This compound is a novel near-infrared (NIR-II) photosensitizer with aggregation-induced emission (AIE) properties, which targets mitochondria and has applications in photodynamic therapy (PDT). Proper concentration optimization is critical for achieving reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: For optimal results, it is recommended to dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) to prepare a stock solution, typically at a concentration of 1 mM. Some mitochondrial probes have a tendency to crystallize, and using DMSO as a solvent helps to prevent this.[1]

Q2: What is a good starting concentration for this compound in cell-based assays?

A2: As a starting point for in vitro assays, a concentration range of 100 nM to 1 µM is often effective for photosensitizers.[2] However, the optimal concentration is highly dependent on the cell type and the specific assay being performed. It is crucial to perform a dose-response experiment to determine the ideal concentration for your experimental setup.

Q3: How long should I incubate cells with this compound?

A3: Incubation times for photosensitizers can vary. A typical incubation period for mitochondrial probes is between 15 to 30 minutes.[1] For photodynamic therapy applications, incubation times can range from 30 minutes to 4 hours.[3][4] It is advisable to optimize the incubation time for your specific cell line and experimental conditions.

Q4: What are the excitation and emission wavelengths for this compound?

A4: this compound is a near-infrared (NIR-II) probe. While specific wavelengths were not found in the provided search results, NIR-II probes generally have excitation and emission wavelengths in the 700-1700 nm range. It is recommended to consult the manufacturer's specifications for the precise excitation and emission maxima.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Low Fluorescence Signal Suboptimal Probe Concentration: The concentration of this compound may be too low for detection.Perform a concentration titration to determine the optimal working concentration for your cell type and imaging system.
Incorrect Filter Sets/Wavelengths: The excitation or emission filters may not be appropriate for this compound.Verify the excitation and emission spectra of this compound and use the corresponding filter sets on your microscope.
Cell Health: The cells may be unhealthy or dead, affecting mitochondrial membrane potential and probe uptake.Ensure you are using healthy, viable cells. A viability stain can be used to confirm cell health.
High Background Fluorescence Excess Probe: The concentration of this compound may be too high, leading to non-specific binding.Reduce the working concentration of the probe.
Inadequate Washing: Residual probe in the medium can contribute to background fluorescence.After incubation with this compound, wash the cells two to three times with phosphate-buffered saline (PBS) or an appropriate buffer before imaging.[1]
Photobleaching Excessive Light Exposure: Prolonged or high-intensity light exposure can cause the fluorophore to photobleach.Minimize the duration and intensity of light exposure during imaging. Use an anti-fade mounting medium if applicable.
Inconsistent Results Probe Aggregation: The probe may have aggregated or precipitated out of solution.Ensure the stock solution is properly dissolved in DMSO.[1] Before use, visually inspect the solution for any precipitates.
Variability in Cell Loading: Inconsistent incubation times or cell densities can lead to variable probe uptake.Standardize cell seeding density and incubation times across all experiments.
Unexpected Cytotoxicity High Probe Concentration: At high concentrations, this compound may exhibit dark toxicity.Perform a cytotoxicity assay (e.g., MTT assay) to determine the non-toxic concentration range for your cells.
Phototoxicity without Light Application: Some photosensitizers can be toxic even without light activation at high concentrations.Evaluate the dark toxicity of this compound by incubating cells with the probe in the absence of light.

Experimental Protocols

General Protocol for this compound Cell Staining and Imaging

This protocol provides a general guideline. Optimization of concentrations and incubation times is highly recommended for each specific cell line and application.

  • Cell Preparation: Plate cells on a suitable imaging dish or plate and allow them to adhere and grow to the desired confluency (typically 50-70%).

  • Probe Preparation: Prepare a fresh working solution of this compound in a serum-free cell culture medium. A starting concentration of 500 nM is recommended for initial experiments.

  • Cell Loading: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound working solution to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing: Remove the loading solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove any unbound probe.[1]

  • Imaging: Image the cells using a fluorescence microscope equipped with the appropriate NIR filter sets.

General Protocol for In Vitro Photodynamic Therapy (PDT)

This protocol outlines the basic steps for an in vitro PDT experiment. The light dose and photosensitizer concentration will need to be optimized.

  • Cell Preparation: Plate cells in a multi-well plate and allow them to attach overnight.

  • Photosensitizer Incubation: Replace the medium with a fresh medium containing the desired concentration of this compound. Incubate for a predetermined time (e.g., 4 hours) at 37°C.[4]

  • Washing: Wash the cells with PBS to remove the free photosensitizer.

  • Light Irradiation: Add fresh culture medium and irradiate the cells with a light source of the appropriate wavelength and for a specific duration to deliver the desired light dose. A non-irradiated control group (treated with this compound but kept in the dark) should be included.

  • Post-Irradiation Incubation: Return the cells to the incubator for a further period (e.g., 24 hours) to allow for the induction of cell death.

  • Viability Assessment: Assess cell viability using a standard assay such as MTT, or stain for apoptosis and necrosis markers.

Quantitative Data Summary

The optimal concentration of a photosensitizer is a critical parameter that can exhibit a biphasic dose-response, where both low and high concentrations can be less effective than an optimal intermediate concentration. The following table provides a general starting point for concentration ranges found in the literature for in vitro PDT, which can be adapted for this compound.

Parameter Concentration Range Notes
In Vitro PDT Photosensitizer Concentration 100 nM - 10 µMThe optimal concentration is cell-type and photosensitizer dependent.[2]
Light Dose 1 - 20 J/cm²The light dose should be optimized in conjunction with the photosensitizer concentration.

Visualizing Experimental Workflows

Experimental Workflow for this compound Concentration Optimization```dot

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare Cell Culture dilute_probe Prepare Serial Dilutions of this compound prep_cells->dilute_probe Seed cells prep_probe Prepare this compound Stock Solution (1 mM in DMSO) prep_probe->dilute_probe Dilute stock incubate Incubate Cells with Probe dilute_probe->incubate wash Wash Cells incubate->wash image Fluorescence Imaging wash->image quantify Quantify Fluorescence Intensity image->quantify determine_optimal Determine Optimal Concentration quantify->determine_optimal

Caption: Simplified mechanism of action for photodynamic therapy.

References

Technical Support Center: TPEQM-DMA Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TPEQM-DMA experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when using the this compound photosensitizer for mitochondria-targeting photodynamic therapy (PDT).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

This compound Uptake and Localization

Question: Why am I observing weak or no fluorescence from this compound in my cells?

Answer: Weak or absent fluorescence from this compound can stem from several factors related to cellular uptake, probe stability, and imaging parameters. Here are potential causes and troubleshooting steps:

  • Low Cellular Uptake:

    • Incorrect Concentration: The concentration of this compound may be too low for efficient uptake. Titrate the concentration to find the optimal range for your specific cell line.

    • Short Incubation Time: Ensure sufficient incubation time for the molecule to accumulate in the mitochondria. An initial time course experiment (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) can help determine the optimal incubation period.

    • Cell Health: Unhealthy or dying cells may not have the necessary mitochondrial membrane potential to actively sequester this compound. Confirm cell viability before and during the experiment.

  • Fluorescence Quenching:

    • Aggregation: At high concentrations, photosensitizers can aggregate, leading to self-quenching of their fluorescence. Consider using a slightly lower concentration or a different solvent for dilution.

    • Photobleaching: Excessive exposure to the excitation light source during imaging can cause photobleaching. Minimize exposure time and laser power.

  • Imaging and Equipment:

    • Incorrect Filter Sets: Verify that the excitation and emission filter sets on your fluorescence microscope are appropriate for the spectral properties of this compound.

    • Detector Sensitivity: Ensure the detector settings (e.g., gain, exposure time) are optimized for detecting the fluorescence signal.

Question: How can I confirm that this compound is localizing to the mitochondria?

Answer: Confirming mitochondrial localization is crucial for the validity of your experimental results. Several methods can be employed:

  • Co-localization with Mitochondrial-Specific Dyes: This is the most common and direct method.

    • Incubate your cells with this compound according to your protocol.

    • In the final 15-30 minutes of incubation, add a commercially available mitochondria-specific fluorescent probe with a different emission spectrum (e.g., MitoTracker™ Green FM or a far-red equivalent).

    • Image the cells using appropriate filter sets for both this compound and the co-localization dye.

    • Merge the two channels and analyze the degree of overlap. A high degree of co-localization (often appearing as a yellow or white signal in merged images) indicates mitochondrial targeting.[1][2]

  • Mitochondrial Disruption Assay:

    • Treat cells with a mitochondrial membrane potential disruptor, such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), prior to incubation with this compound.

    • If this compound uptake is dependent on mitochondrial membrane potential, you should observe a significant decrease in fluorescence intensity in the CCCP-treated cells compared to the control group.

Question: My fluorescence images of mitochondria appear blurry or show artifacts. What could be the cause?

Answer: Artifacts in fluorescence microscopy can arise from sample preparation, the imaging system, or the fluorescent probe itself.[3]

  • Sample Preparation:

    • Cell Fixation: If you are imaging fixed cells, the fixation method can impact mitochondrial morphology. Paraformaldehyde (PFA) is generally recommended for preserving mitochondrial structure, whereas methanol can cause membrane disruption.[4]

    • Mounting Medium: Ensure the refractive index of your mounting medium is appropriate for your objective lens to avoid spherical aberrations.

  • Imaging System:

    • Dirty Optics: Clean the objective lens and other optical components to remove dust and residue.

    • Vibrations: Ensure the microscope is on a stable, anti-vibration table.

    • Incorrect Z-stacking: If acquiring 3D images, optimize the z-step size to accurately capture the mitochondrial network.

  • Probe-Related Issues:

    • Phototoxicity: High laser power can induce phototoxicity, leading to changes in mitochondrial morphology, such as swelling or fragmentation.[5] Use the lowest laser power necessary for adequate signal-to-noise.

Photodynamic Therapy (PDT) Efficacy

Question: I am not observing significant cell death after PDT with this compound. What are the possible reasons?

Answer: Ineffective PDT can be due to issues with the photosensitizer, the light source, or the cellular environment.

  • Insufficient Reactive Oxygen Species (ROS) Production:

    • Low Oxygen Levels (Hypoxia): PDT is an oxygen-dependent process.[6][7] Many cancer cells in culture, particularly in dense monolayers, can be hypoxic. Ensure adequate oxygenation during light irradiation.

    • Incorrect Light Wavelength or Dose: The wavelength of the light source must match the absorption spectrum of this compound. The light dose (fluence), which is a product of power density and time, may be insufficient. Calibrate your light source and consider increasing the irradiation time or power.

  • Photosensitizer Issues:

    • Low Concentration: As with fluorescence, the concentration of this compound may be too low to generate a cytotoxic level of ROS.

    • Photobleaching: If the photosensitizer is photobleached before it can generate sufficient ROS, the therapeutic effect will be diminished. This can be checked by imaging the fluorescence before and after irradiation.

  • Cellular Resistance:

    • Some cell lines may have robust antioxidant defense mechanisms that can neutralize the ROS produced during PDT, leading to resistance.[6]

Question: How can I measure the production of reactive oxygen species (ROS) during my PDT experiment?

Answer: Quantifying ROS is a key indicator of PDT efficacy. Several fluorescent probes are available for this purpose:

  • General ROS Probes: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a commonly used probe that fluoresces upon oxidation by various ROS.

  • Superoxide Probes: MitoSOX™ Red is a mitochondrial-targeted probe specifically for the detection of superoxide.

  • Singlet Oxygen Probes: Singlet Oxygen Sensor Green (SOSG) is a probe that fluoresces upon reacting with singlet oxygen, the primary cytotoxic species in many PDT applications.[8][9]

The general workflow involves incubating the cells with the ROS probe after this compound incubation and before light irradiation, then measuring the increase in fluorescence post-irradiation using a plate reader, flow cytometer, or fluorescence microscope.

Experimental Controls and Validation

Question: What are the essential controls for a this compound-mediated PDT experiment?

Answer: A well-controlled experiment is critical for interpreting your results accurately. The following control groups are essential:

  • Untreated Cells: To establish a baseline for cell viability.

  • Cells + this compound (No Light): To assess any dark toxicity of the photosensitizer.

  • Cells + Light (No this compound): To ensure that the light dose itself is not cytotoxic.

  • Experimental Group (Cells + this compound + Light): The group to assess the PDT effect.

Question: How can I assess the impact of PDT on mitochondrial health beyond cell death?

Answer: A key mechanism of mitochondria-targeted PDT is the disruption of mitochondrial function. You can measure changes in the mitochondrial membrane potential (ΔΨm) as an early indicator of apoptosis and mitochondrial damage.[10][11][12]

  • Fluorescent Probes for ΔΨm: Cationic dyes such as Tetramethylrhodamine, Methyl Ester (TMRM), Tetramethylrhodamine, Ethyl Ester (TMRE), or JC-1 are commonly used.[13]

    • TMRM/TMRE: These dyes accumulate in healthy mitochondria with high membrane potential. A decrease in fluorescence intensity indicates depolarization.[13]

    • JC-1: This ratiometric dye forms red fluorescent aggregates in healthy mitochondria and exists as green fluorescent monomers in the cytoplasm. A shift from red to green fluorescence indicates mitochondrial depolarization.[11]

Experimental Protocols and Data

Protocol 1: In Vitro Photodynamic Therapy

This protocol provides a general framework for conducting a PDT experiment with this compound in an adherent cell line.[14][15][16]

  • Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate for viability assays, glass-bottom dish for microscopy) and allow them to adhere overnight.

  • This compound Incubation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Dilute the stock solution in cell culture medium to the desired final concentrations.

    • Replace the medium in the cell plates with the this compound-containing medium.

    • Incubate for the predetermined optimal time (e.g., 1-4 hours) at 37°C and 5% CO₂, protected from light.

  • Washing: Gently wash the cells two to three times with phosphate-buffered saline (PBS) or fresh medium to remove any unbound this compound.

  • Irradiation:

    • Add fresh, pre-warmed culture medium to the cells.

    • Irradiate the cells with a light source of the appropriate wavelength and power density for a specified duration.

  • Post-Irradiation Incubation: Return the cells to the incubator for a period (e.g., 12-24 hours) to allow for the progression of cell death pathways.

  • Assessment of Viability: Measure cell viability using a standard assay such as MTT, PrestoBlue™, or a live/dead staining kit.

Protocol 2: Quantification of ROS Production
  • Follow steps 1-3 of the In Vitro Photodynamic Therapy protocol.

  • ROS Probe Incubation: After washing, incubate the cells with an appropriate ROS-sensitive probe (e.g., DCFH-DA, MitoSOX™ Red) according to the manufacturer's instructions, typically for 15-30 minutes.

  • Irradiation: Irradiate the cells as described in the PDT protocol.

  • Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity using a microplate reader, flow cytometer, or fluorescence microscope with the appropriate filter sets for the chosen ROS probe.

Data Presentation: Typical Experimental Parameters

The following table summarizes typical ranges for key experimental parameters in mitochondria-targeted PDT. Note that these values should be optimized for your specific cell line and experimental setup.

ParameterTypical RangePurpose
Photosensitizer Concentration 1 - 20 µMTo achieve sufficient intracellular accumulation for therapeutic effect.
Incubation Time 30 minutes - 4 hoursTo allow for optimal uptake and localization in mitochondria.
Light Wavelength 400 - 700 nmMust match the absorption peak of the photosensitizer for efficient activation.
Light Dose (Fluence) 1 - 20 J/cm²The total energy delivered per unit area to activate the photosensitizer.
Power Density (Irradiance) 5 - 100 mW/cm²The power of the light source per unit area.

Visualizations

Mechanism of this compound Mitochondrial Targeting

The this compound molecule likely utilizes a triphenylphosphonium (TPP) cation or a similar lipophilic cationic moiety to target mitochondria. This targeting is driven by the large negative membrane potential of the inner mitochondrial membrane.

TPP_Targeting cluster_cell Cell cluster_mito Mitochondrion Mito_Matrix Mitochondrial Matrix (-150 to -180 mV) Cytosol Cytosol (Neutral Potential) Cytosol->Mito_Matrix Accumulates in Matrix (Driven by ΔΨm) TPEQM_DMA This compound (Lipophilic Cation) TPEQM_DMA->Cytosol Enters Cell

Caption: Mitochondrial targeting of this compound via membrane potential.

Experimental Workflow for In Vitro PDT

This diagram outlines the key steps in a typical photodynamic therapy experiment using this compound.

PDT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A 1. Seed Cells B 2. Incubate with this compound A->B C 3. Wash to Remove Unbound Drug B->C D 4. Irradiate with Light (ROS Generation) C->D E 5. Post-Irradiation Incubation D->E F 6. Assess Outcome (Viability, Apoptosis, ΔΨm) E->F

Caption: Workflow for a this compound photodynamic therapy experiment.

References

Technical Support Center: TPEQM-DMA Applications

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TPEQM-DMA. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and optimize your experimental outcomes.

Understanding this compound and Background Noise Reduction

This compound is a Near-Infrared (NIR)-II photosensitizer with an aggregation-induced emission (AIE) feature, specifically designed for high-contrast imaging and photodynamic therapy (PDT). Its ability to reduce background noise stems from its targeted accumulation in mitochondria. By concentrating the fluorescent signal within this specific organelle, a high signal-to-noise ratio is achieved, minimizing non-specific fluorescence from other cellular compartments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is primarily used as a photosensitizer in photodynamic therapy (PDT) for cancer research. Its strong NIR-II emission also makes it an excellent probe for high-contrast in vivo fluorescence imaging.[1][2]

Q2: How does this compound target mitochondria?

A2: this compound possesses a cationic nature, which facilitates its accumulation within the negatively charged mitochondria.[1][3]

Q3: What are the advantages of using a NIR-II probe like this compound?

A3: NIR-II probes offer deeper tissue penetration and lower autofluorescence compared to probes in the visible or NIR-I spectrum, leading to clearer images and higher-resolution imaging in deep tissues.[1][4]

Q4: Can this compound be used in hypoxic (low oxygen) conditions?

A4: Yes, this compound is particularly effective in hypoxic tumors. It primarily operates through a Type-I photochemical process to generate superoxide anions and hydroxyl radicals, which is less dependent on oxygen concentration than Type-II processes.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Signal-to-Noise Ratio / High Background 1. Suboptimal probe concentration. 2. Insufficient incubation time. 3. Inadequate washing post-incubation. 4. Autofluorescence from cells or medium.1. Titrate this compound concentration to find the optimal balance between signal and background. 2. Optimize incubation time to ensure sufficient mitochondrial accumulation. 3. Perform thorough washes with PBS after incubation to remove unbound probe. 4. Image in a phenol red-free medium. Use an unlabeled control to assess autofluorescence.
No or Weak Mitochondrial Staining 1. Incorrect filter set for NIR-II imaging. 2. Low probe concentration. 3. Cell health is compromised, affecting mitochondrial membrane potential. 4. Photobleaching.1. Ensure the use of appropriate filters for NIR-II emission (>1000 nm). 2. Increase the concentration of this compound. 3. Check cell viability and ensure healthy cultures. Mitochondrial membrane potential is crucial for probe accumulation. 4. Minimize exposure to excitation light before imaging.
Inconsistent PDT Efficacy 1. Insufficient light dose or incorrect wavelength. 2. Low accumulation of this compound in the target cells. 3. Cell density is too high, limiting light penetration.1. Ensure the light source provides the appropriate wavelength and a sufficient power density to activate the photosensitizer. 2. Confirm mitochondrial accumulation via fluorescence imaging before initiating PDT. 3. Optimize cell density to ensure uniform light exposure.
Cell Death in Control Group (No Light Exposure) 1. This compound concentration is too high, causing dark toxicity.1. Perform a dose-response experiment to determine the maximum concentration of this compound that can be used without inducing cytotoxicity in the absence of light.

Experimental Protocols

In Vitro Mitochondrial Imaging and PDT

This protocol is adapted from the study by Zhuang et al., 2023.[1]

1. Cell Culture:

  • Plate cells (e.g., 4T1, HeLa) in a glass-bottom dish suitable for fluorescence microscopy.

  • Culture cells to 70-80% confluency in appropriate media.

2. This compound Incubation:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the stock solution in cell culture medium to a final concentration of 1-10 µM.

  • Remove the culture medium from the cells and add the this compound-containing medium.

  • Incubate for 30-60 minutes at 37°C.

3. Co-localization Staining (Optional):

  • To confirm mitochondrial localization, co-stain with a commercially available mitochondrial tracker (e.g., MitoTracker Green) according to the manufacturer's protocol.

4. Washing:

  • After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove unbound this compound.

5. Fluorescence Imaging:

  • Add fresh, phenol red-free culture medium to the cells.

  • Image the cells using a fluorescence microscope equipped with a NIR-II detector.

  • Excitation: White light or a specific laser line (e.g., 808 nm).

  • Emission: Collect emission in the NIR-II window (>1000 nm).

6. Photodynamic Therapy (PDT):

  • After confirming mitochondrial localization, expose the cells to a white light source or a specific laser (e.g., 660 nm) at a designated power density for a set duration to induce phototoxicity.

  • Monitor cell viability post-irradiation using standard assays (e.g., MTT, Annexin V/PI).

Quantitative Data Summary
Parameter This compound Reference
Maximum Absorption ~880 nmZhuang et al., 2023
Maximum Emission >1000 nm (NIR-II)Zhuang et al., 2023
Reactive Oxygen Species (ROS) Generated Superoxide anion (O₂⁻), Hydroxyl radical (•OH)Zhuang et al., 2023
Photochemical Mechanism Type-IZhuang et al., 2023

Visualized Workflows and Pathways

TPEQM_DMA_Workflow Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Plate and Culture Cells probe_prep 2. Prepare this compound Solution incubation 3. Incubate Cells with this compound probe_prep->incubation washing 4. Wash to Remove Unbound Probe incubation->washing imaging 5. NIR-II Fluorescence Imaging washing->imaging pdt 6. Induce Phototoxicity (PDT) imaging->pdt localization Confirm Mitochondrial Localization imaging->localization viability Assess Cell Viability Post-PDT pdt->viability

Caption: Experimental workflow for using this compound.

TPEQM_DMA_Signaling_Pathway This compound Mechanism of Action TPEQM_DMA This compound Mitochondria Mitochondria Accumulation (Cationic Targeting) TPEQM_DMA->Mitochondria TypeI_ROS Type-I ROS Generation (O₂⁻, •OH) Mitochondria->TypeI_ROS 1 Light Light Irradiation (e.g., 660 nm) Light->TypeI_ROS 2 Mito_Dysfunction Mitochondrial Dysfunction TypeI_ROS->Mito_Dysfunction Apoptosis Apoptosis Mito_Dysfunction->Apoptosis Ferroptosis Ferroptosis (Lipid Peroxidation) Mito_Dysfunction->Ferroptosis Cell_Death Synergistic Cell Death Apoptosis->Cell_Death Ferroptosis->Cell_Death

Caption: Signaling pathway of this compound in PDT.

References

troubleshooting TPEQM-DMA synthesis impurities

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for the synthesis of TPEQM-DMA, a fluorescent probe likely incorporating Tetraphenylethylene (TPE), Quinoline (Q), and Malononitrile (M) moieties, with a Dimethylamino (DMA) functional group. While the exact structure of "this compound" may vary, this guide addresses common challenges encountered during the synthesis of related AIE-active molecules.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound type molecules?

A common and efficient method is a Knoevenagel condensation reaction. This typically involves reacting a TPE-quinoline aldehyde derivative with malononitrile in the presence of a basic catalyst. The dimethylamino group is usually incorporated into one of the starting materials.

Q2: I am seeing multiple spots on my TLC plate after the reaction. What could they be?

Multiple spots on a TLC plate likely indicate the presence of unreacted starting materials, intermediates, and/or side products. Common impurities include unreacted TPE-quinoline aldehyde and byproducts from side reactions.

Q3: My product has poor fluorescence in solution but bright emission in the solid state. Is this normal?

Yes, this is the characteristic behavior of compounds exhibiting Aggregation-Induced Emission (AIE). The TPE moiety is well-known for imparting AIE properties to molecules.

Q4: What is the best way to purify the final this compound product?

Column chromatography is the most common method for purifying this compound and related organic dyes. A silica gel stationary phase with a gradient elution of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically effective. Recrystallization from a suitable solvent system can also be used for further purification.

Troubleshooting Guide

Issue 1: Low Reaction Yield
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using TLC. If the starting material spot persists, consider extending the reaction time or gently increasing the temperature.
Suboptimal Catalyst Concentration The concentration of the basic catalyst (e.g., piperidine, triethylamine) is crucial. Too little may result in a slow or incomplete reaction, while too much can lead to side product formation. Titrate the catalyst amount.
Degradation of Starting Materials Ensure the purity of your starting materials. Aldehydes can be prone to oxidation. Use freshly purified or commercially available high-purity reagents.
Improper Solvent The choice of solvent can significantly impact the reaction. Toluene or ethanol are commonly used for Knoevenagel condensations. Ensure the solvent is dry if the reaction is moisture-sensitive.
Issue 2: Presence of Significant Impurities
Impurity Type Identification Method Troubleshooting and Removal
Unreacted Aldehyde TLC, HPLC, 1H NMROptimize reaction conditions (time, temperature, catalyst) to drive the reaction to completion. Can be removed by column chromatography.
Byproduct from Aldehyde Self-Condensation LC-MS, 1H NMRThis can occur in the presence of a strong base. Use a milder basic catalyst or control the reaction temperature. Separation is typically achieved through careful column chromatography.
Malononitrile Dimer/Polymer 1H NMR, MSThis may occur if there is an excess of malononitrile and a strong base. Use a stoichiometric amount or a slight excess of malononitrile. These impurities are often more polar and can be separated by chromatography.
Solvent-Related Impurities GC-MSEnsure the use of high-purity, dry solvents. Residual solvent can often be removed by drying the final product under high vacuum.

Experimental Protocols

Hypothetical Synthesis of this compound via Knoevenagel Condensation

A TPE-quinoline aldehyde derivative (1 eq.) and malononitrile (1.2 eq.) are dissolved in anhydrous toluene. A catalytic amount of piperidine (0.1 eq.) is added, and the reaction mixture is refluxed for 6-12 hours with a Dean-Stark trap to remove water. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizing the Process

Synthesis Pathway

Synthesis_Pathway TPE_Q_CHO TPE-Quinoline Aldehyde TPEQM_DMA This compound TPE_Q_CHO->TPEQM_DMA Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->TPEQM_DMA Catalyst Piperidine (Catalyst) Catalyst->TPEQM_DMA Solvent Toluene (Solvent) Solvent->TPEQM_DMA

Caption: Hypothetical synthesis of this compound.

Troubleshooting Workflow for Impurities

Troubleshooting_Workflow start Impurity Detected (TLC/HPLC) identify Identify Impurity (NMR, MS) start->identify is_start_mat Unreacted Starting Material? identify->is_start_mat optimize_rxn Optimize Reaction: - Time - Temperature - Catalyst is_start_mat->optimize_rxn Yes is_side_prod Known Side Product? is_start_mat->is_side_prod No purify Purify by Column Chromatography optimize_rxn->purify modify_cond Modify Conditions: - Milder Catalyst - Lower Temp is_side_prod->modify_cond Yes is_side_prod->purify No (Unknown Impurity) modify_cond->purify end Pure Product purify->end

Caption: Troubleshooting impurity issues.

Potential Impurity Formation Pathway

Impurity_Formation Aldehyde1 TPE-Q-CHO Side_Product Self-Condensation Product Aldehyde1->Side_Product Aldol Condensation Aldehyde2 TPE-Q-CHO Aldehyde2->Side_Product Base Strong Base Base->Side_Product

Caption: Aldehyde self-condensation side reaction.

TPEQM-DMA protocol modifications for specific cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the TPEQM-DMA protocol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound, a near-infrared (NIR-II) photosensitizer that targets mitochondria for Type I photodynamic therapy (PDT), particularly effective in hypoxic tumor environments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a photosensitizer and fluorescent probe with an aggregation-induced emission (AIE) characteristic. It is designed to accumulate in the mitochondria of cancer cells. Upon irradiation with white light or a specific laser, it generates reactive oxygen species (ROS), primarily superoxide anions (O₂•⁻) and hydroxyl radicals (•OH), through a Type I photochemical process. This targeted ROS production induces cancer cell death through synergistic apoptosis and ferroptosis, making it a valuable tool for photodynamic therapy research, especially in low-oxygen (hypoxic) tumor models.

Q2: In which cell lines has this compound been successfully used?

This compound has been effectively demonstrated in human breast cancer cell lines, such as MCF-7. Its efficacy in other cell lines should be determined empirically, and protocol modifications may be necessary.

Q3: What are the storage and stability recommendations for this compound?

For optimal performance, this compound should be stored at -20°C, protected from light. Repeated freeze-thaw cycles should be avoided. When preparing solutions, it is advisable to make small aliquots for single-use to maintain the compound's integrity.

Troubleshooting Guide

Problem 1: Weak or No Fluorescence Signal

Possible Causes and Solutions:

CauseRecommended Solution
Inadequate this compound Concentration The optimal concentration of this compound can vary between cell lines. Perform a concentration titration to determine the ideal concentration for your specific cell line. Start with a range of 1 µM to 20 µM.[1]
Insufficient Incubation Time Ensure sufficient time for the probe to penetrate the cell membrane and accumulate in the mitochondria. An incubation time of 30 minutes is a good starting point, but this may need to be optimized.
Incorrect Filter Sets/Imaging Parameters This compound is a NIR-II probe. Ensure that your microscope is equipped with the appropriate filter sets for near-infrared imaging. The gain and exposure settings may also need to be increased.
Photobleaching Minimize the exposure of the sample to the excitation light source. Use an anti-fade mounting medium if imaging fixed cells.[2][3]
Low Target Expression (in certain cell types) Confirm that the target cells have a sufficient mitochondrial mass to accumulate a detectable amount of the probe.
Problem 2: High Background Fluorescence

Possible Causes and Solutions:

CauseRecommended Solution
Excessive this compound Concentration Using a concentration that is too high can lead to non-specific binding and high background. Refer to your concentration titration results to select the lowest effective concentration.[1]
Inadequate Washing Thoroughly wash the cells with phosphate-buffered saline (PBS) after incubation with this compound to remove any unbound probe.[4]
Autofluorescence Some cell types exhibit natural autofluorescence. Image an unstained control sample to determine the level of autofluorescence and adjust imaging parameters accordingly.
Probe Aggregation in Media Ensure that the this compound is fully dissolved in the cell culture medium. Sonication of the stock solution before dilution may help prevent aggregation.
Problem 3: Low Photodynamic Therapy (PDT) Efficacy

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Light Dose The light dose (a combination of power density and exposure time) is critical for activating the photosensitizer. Optimize the light exposure parameters for your specific experimental setup.
Cellular Resistance Some cell lines may have intrinsic resistance to ROS-induced cell death. Consider co-treatment with agents that enhance oxidative stress or inhibit antioxidant pathways.
Hypoxia Levels While this compound is effective in hypoxic conditions, the level of hypoxia can still influence PDT efficacy. Ensure your hypoxic model is well-characterized.
Sub-optimal this compound Accumulation Verify mitochondrial localization and adequate probe accumulation using fluorescence microscopy before initiating PDT.

Experimental Protocols

Protocol 1: Staining of MCF-7 Cells with this compound
  • Cell Seeding: Plate MCF-7 cells on glass-bottom dishes or in a 96-well plate at a suitable density to achieve 60-70% confluency on the day of the experiment.

  • Probe Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed, serum-free cell culture medium to the desired final concentration (e.g., 10 µM).

  • Cell Incubation: Remove the culture medium from the cells and wash once with PBS. Add the this compound-containing medium to the cells and incubate for 30 minutes at 37°C in a CO₂ incubator.

  • Washing: After incubation, remove the probe-containing medium and wash the cells three times with PBS to remove any unbound this compound.

  • Imaging: Add fresh, pre-warmed culture medium to the cells. Image the cells using a fluorescence microscope equipped with a NIR camera and appropriate filter sets.

Protocol 2: Quantification of Reactive Oxygen Species (ROS)

This protocol outlines the use of a fluorescent probe, such as Dihydroethidium (DHE), to measure superoxide production.

  • Cell Preparation: Culture and treat cells with this compound and light irradiation as per your experimental design.

  • Probe Incubation: Following treatment, incubate the cells with 5 µM DHE in serum-free medium for 20 minutes at 37°C, protected from light.

  • Fluorescence Measurement: After incubation, wash the cells with PBS. Measure the fluorescence intensity using a fluorescence plate reader or a flow cytometer with appropriate excitation and emission wavelengths for oxidized DHE.

  • Data Analysis: Compare the fluorescence intensity of treated cells to that of control cells to determine the relative increase in ROS levels.

Treatment GroupMean Fluorescence Intensity (Arbitrary Units)Fold Change vs. Control
Control (No this compound, No Light)1001.0
This compound only1201.2
Light only1101.1
This compound + Light5505.5

Signaling Pathway and Experimental Workflow Diagrams

TPEQM_DMA_Workflow cluster_protocol Experimental Protocol cluster_analysis Downstream Analysis Options A 1. Cell Seeding B 2. This compound Incubation A->B 24h C 3. Light Irradiation B->C 30 min D 4. Downstream Analysis C->D D1 Viability Assay (MTT, etc.) D->D1 D2 ROS Detection (DHE, etc.) D->D2 D3 Apoptosis/Ferroptosis Assays D->D3

Caption: A generalized experimental workflow for this compound based photodynamic therapy.

TPEQM_DMA_Signaling TPEQM This compound in Mitochondria ROS ROS Generation (O₂•⁻, •OH) TPEQM->ROS Light Light Activation Light->ROS Damage Oxidative Damage (Lipid Peroxidation) ROS->Damage Apoptosis Apoptosis Damage->Apoptosis Ferroptosis Ferroptosis Damage->Ferroptosis CellDeath Cell Death Apoptosis->CellDeath Ferroptosis->CellDeath

Caption: Simplified signaling pathway of this compound-mediated cell death.

References

enhancing TPEQM-DMA signal-to-noise ratio

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TPEQM-DMA. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to enhance the signal-to-noise ratio when using this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a fluorescent probe with a specific affinity for mitochondria. Its primary application is in photodynamic therapy (PDT) against hypoxic tumors.[1] It is designed to generate reactive oxygen species (ROS) upon photoexcitation, leading to cell death in the targeted cancer cells.

Q2: What are the excitation and emission wavelengths for this compound?

A2: While specific spectral properties for this compound are not detailed in the provided search results, similar far-red fluorescent probes are designed to operate in the near-infrared (NIR) window to allow for deeper tissue penetration and reduced autofluorescence. For optimal signal-to-noise, it is crucial to determine the precise excitation and emission maxima for your specific experimental setup. We recommend performing a wavelength scan using a spectrophotometer or referring to the manufacturer's specifications.

Q3: What is a typical working concentration for this compound?

A3: The optimal working concentration can vary depending on the cell type, cell density, and experimental goals. It is recommended to perform a concentration titration to determine the ideal concentration that provides a strong signal without inducing cytotoxicity in the absence of light activation. A starting point for titration could be in the range of 1-10 µM.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound should be dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. Store the stock solution at -20°C or lower, protected from light and moisture to prevent degradation. For working solutions, dilute the stock solution in an appropriate buffer or cell culture medium immediately before use.

Troubleshooting Guides

Issue 1: Low Signal-to-Noise Ratio

A low signal-to-noise ratio (SNR) can be caused by either a weak signal from the this compound probe or high background fluorescence.

Troubleshooting Steps:

  • Optimize Probe Concentration and Incubation Time:

    • Ensure you are using the optimal concentration of this compound. A concentration that is too low will result in a weak signal.

    • Verify the incubation time. Insufficient incubation may not allow for adequate uptake of the probe into the mitochondria.

  • Check Instrument Settings:

    • Confirm that the excitation and emission filters on your microscope or plate reader are correctly matched to the spectral properties of this compound.

    • Increase the exposure time or detector gain, but be mindful that this can also increase background noise.

  • Reduce Background Fluorescence:

    • Wash the cells thoroughly with a suitable buffer (e.g., PBS) after incubation with this compound to remove any unbound probe.

    • Use a phenol red-free cell culture medium for imaging, as phenol red can contribute to background fluorescence.

    • Consider using software-based methods for background subtraction.

  • Implement Signal Averaging:

    • Acquire multiple images and average them to reduce random noise. The signal-to-noise ratio improves with the square root of the number of scans.[2]

Experimental Protocol: Optimizing this compound Staining

  • Cell Seeding: Plate cells on a suitable imaging dish or plate and allow them to adhere overnight.

  • Probe Preparation: Prepare a series of dilutions of this compound in pre-warmed, serum-free medium.

  • Incubation: Remove the culture medium from the cells and add the this compound solutions. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets.

  • Analysis: Quantify the fluorescence intensity and compare the signal-to-background ratio across different concentrations to determine the optimal staining conditions.

Quantitative Data Summary: Example Titration Experiment

This compound Concentration (µM)Mean Signal Intensity (a.u.)Mean Background Intensity (a.u.)Signal-to-Noise Ratio (SNR)
15001005.0
2.5120011010.9
5250012520.0
10400020020.0
2041004509.1

Note: This table represents example data. Actual results may vary.

Logical Workflow for Troubleshooting Low SNR

low_snr_troubleshooting start Low Signal-to-Noise Ratio check_concentration Is this compound concentration optimal? start->check_concentration check_incubation Is incubation time sufficient? check_concentration->check_incubation Yes optimize_concentration Perform concentration titration check_concentration->optimize_concentration No check_instrument Are instrument settings (filters, gain) correct? check_incubation->check_instrument Yes optimize_incubation Perform time-course experiment check_incubation->optimize_incubation No check_background Is background fluorescence high? check_instrument->check_background Yes adjust_settings Adjust excitation/emission filters and gain check_instrument->adjust_settings No reduce_background Improve washing steps, use phenol red-free medium check_background->reduce_background Yes signal_averaging Implement signal averaging techniques check_background->signal_averaging No optimize_concentration->check_incubation optimize_incubation->check_instrument adjust_settings->check_background reduce_background->signal_averaging end SNR Improved signal_averaging->end

Caption: Troubleshooting workflow for low signal-to-noise ratio.

Issue 2: Photobleaching

Photobleaching, or the irreversible photochemical destruction of a fluorophore, can lead to a rapid decrease in signal intensity during imaging.

Troubleshooting Steps:

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides a detectable signal.

  • Minimize Exposure Time: Keep the exposure time for each image as short as possible.

  • Use an Antifade Reagent: Mount your cells in a commercially available antifade mounting medium to reduce photobleaching.

  • Acquire Images Efficiently: Plan your imaging session to acquire all necessary data in the shortest possible time frame.

Signaling Pathway of this compound in Photodynamic Therapy

This compound is designed to first target and accumulate in the mitochondria of cancer cells. Upon irradiation with light of a specific wavelength, the this compound molecule becomes excited and transfers energy to molecular oxygen, generating highly cytotoxic singlet oxygen. This singlet oxygen then induces oxidative stress, damages mitochondrial components, and ultimately triggers apoptotic cell death.

pdt_pathway cluster_cell Tumor Cell tpeqm_dma This compound mitochondria Mitochondria tpeqm_dma->mitochondria Accumulation singlet_oxygen Singlet Oxygen (¹O₂) mitochondria->singlet_oxygen Energy Transfer to ³O₂ oxygen Molecular Oxygen (³O₂) oxidative_stress Oxidative Stress singlet_oxygen->oxidative_stress Induces apoptosis Apoptosis oxidative_stress->apoptosis Leads to light_irradiation Light Irradiation light_irradiation->mitochondria

Caption: Mechanism of this compound in photodynamic therapy.

References

Validation & Comparative

A Researcher's Guide to Validating Dynamic Mechanical Analysis (DMA) Results

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals relying on precise material characterization, validating the results of Dynamic Mechanical Analysis (DMA) is a critical step. This guide provides a comprehensive overview of methods to ensure the accuracy and reliability of your DMA data. It also offers a comparative analysis of DMA with alternative techniques—Differential Scanning Calorimetry (DSC) and Rheometry—supported by experimental data and detailed protocols to aid in selecting the most appropriate analytical approach for your research needs.

Ensuring the Reliability of DMA Results: A Two-Pronged Approach

The validation of DMA results hinges on two fundamental pillars: meticulous instrument calibration and adherence to standardized testing protocols. This ensures not only the accuracy of the measurements but also their reproducibility, a cornerstone of scientific rigor.

A robust validation strategy involves periodic verification of the instrument's performance using certified reference materials. This process typically includes calibration of temperature, force, and displacement. Furthermore, the reliability of DMA data is significantly enhanced by performing repeatability and reproducibility studies. Gauge Repeatability and Reproducibility (Gauge R&R) is a statistical method used to evaluate the variability in the measurement system and can be a powerful tool in validating your DMA methodology.

Key validation steps include:

  • Instrument Calibration: Regular calibration of the DMA instrument is essential. This includes temperature calibration using standard materials with known melting points, as well as calibration of force, strain, and storage modulus.

  • Standard Operating Procedures (SOPs): Following established SOPs based on international standards, such as those from ASTM International (e.g., ASTM D4065, D4440, D5279), ensures consistency and comparability of results.[1]

  • Reference Material Testing: Periodically testing a well-characterized reference material helps to verify that the instrument is performing within specifications.

  • Inter-laboratory and Intra-laboratory Comparisons: Comparing results from different instruments and operators can help identify and quantify sources of variability.

A Comparative Analysis: DMA vs. Alternative Techniques

While DMA is a powerful tool for characterizing the viscoelastic properties of materials, other techniques can provide complementary or, in some cases, more suitable information depending on the specific research question. This section compares DMA with two commonly used alternatives: Differential Scanning Calorimetry (DSC) and Rheometry.

Dynamic Mechanical Analysis (DMA)

DMA measures the mechanical properties of a material as a function of temperature, time, and frequency when subjected to an oscillating force. It provides quantitative information on the storage modulus (E' or G'), representing the elastic behavior, and the loss modulus (E'' or G''), representing the viscous behavior. The ratio of the loss modulus to the storage modulus gives the tan delta (tan δ), a measure of the material's damping properties. A key application of DMA is the determination of the glass transition temperature (Tg), which is a critical parameter for understanding the physical stability of amorphous pharmaceutical solids.[2]

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to determine the thermal transitions of a material, including the glass transition temperature, melting point, and crystallization temperature. While both DMA and DSC can measure Tg, DMA is generally more sensitive to the changes in molecular mobility that define the glass transition.[3]

Rheometry

Rheometry is the study of the flow and deformation of materials. Oscillatory shear rheometry, in particular, provides information on the viscoelastic properties of materials, similar to DMA. The primary difference lies in the mode of deformation; rheometers typically apply a shear force, while DMA instruments can apply tensile, compressive, or bending forces. Rheometry is particularly well-suited for characterizing the viscoelastic properties of liquids, gels, and soft solids.

Quantitative Comparison of DMA, DSC, and Rheometry

To illustrate the differences and similarities between these techniques, the following table summarizes key performance parameters and typical results for the characterization of polymeric materials relevant to drug development.

ParameterDynamic Mechanical Analysis (DMA)Differential Scanning Calorimetry (DSC)Rheometry (Oscillatory Shear)
Principle Measures mechanical response (modulus and damping) to an oscillating force.Measures heat flow associated with thermal transitions.Measures the torque and displacement response to an applied shear deformation.
Primary Outputs Storage Modulus (E'/G'), Loss Modulus (E''/G''), Tan Delta (tan δ).Heat Flow, Enthalpy (ΔH), Heat Capacity (Cp).Storage Modulus (G'), Loss Modulus (G''), Complex Viscosity (η*).
Glass Transition (Tg) Sensitivity Very high; sensitive to changes in molecular mobility.[3]Moderate; detects changes in heat capacity.High; sensitive to changes in viscoelastic properties.
Sample Type Solids, films, fibers, powders (with special holders).Solids, powders, liquids.Liquids, gels, soft solids, melts.
Typical Tg for Polycarbonate 141.8°C (E' onset), 147.1°C (E'' peak), 151.5°C (tan δ peak)[3]~146°C (midpoint)[3]Not typically used for rigid solids like polycarbonate.
Storage Modulus of Hydrogel Can be measured in compression or tension.Not applicable.Typically measured in shear; provides G'.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and comparable data. Below are representative protocols for determining the glass transition temperature of a pharmaceutical polymer film using DMA and DSC.

DMA Protocol for Glass Transition Temperature (Tg) of a Polymer Film
  • Sample Preparation: Cut a rectangular film of the polymer with precise dimensions (e.g., 10 mm length x 5 mm width x 0.5 mm thickness).

  • Instrument Setup:

    • Install the film tension clamp in the DMA.

    • Perform instrument calibrations for temperature, force, and displacement as per the manufacturer's guidelines.

  • Measurement Parameters:

    • Mode: Temperature ramp.

    • Frequency: 1 Hz.

    • Strain Amplitude: 0.1% (ensure this is within the linear viscoelastic region of the material).

    • Temperature Range: -50°C to 200°C (or a range that brackets the expected Tg).

    • Heating Rate: 3°C/min.

    • Pre-load Force: Apply a small static force (e.g., 0.01 N) to keep the film taut.

  • Data Analysis:

    • Plot the storage modulus (E'), loss modulus (E''), and tan δ as a function of temperature.

    • Determine the Tg from the onset of the drop in E', the peak of the E'' curve, or the peak of the tan δ curve. Report the method used for Tg determination.[2]

DSC Protocol for Glass Transition Temperature (Tg) of a Polymer Film
  • Sample Preparation: Weigh 5-10 mg of the polymer film into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Perform temperature and enthalpy calibrations using a certified standard (e.g., indium).

  • Measurement Parameters:

    • Method: Heat-cool-heat cycle.

    • First Heating Scan: Heat from 25°C to a temperature above the expected Tg (e.g., 180°C) at a rate of 10°C/min to erase the thermal history of the sample.

    • Cooling Scan: Cool the sample to a low temperature (e.g., -20°C) at a controlled rate (e.g., 10°C/min).

    • Second Heating Scan: Heat the sample from -20°C to 200°C at 10°C/min.

  • Data Analysis:

    • Analyze the second heating scan to determine the Tg.

    • The Tg is typically reported as the midpoint of the step change in the heat flow curve.

Visualizing Methodologies and Relationships

Diagrams created using Graphviz can effectively illustrate experimental workflows and the logical relationships between different analytical techniques.

DMA_Validation_Workflow cluster_Validation DMA Results Validation Instrument\nCalibration Instrument Calibration Standardized\nTesting (ASTM) Standardized Testing (ASTM) Instrument\nCalibration->Standardized\nTesting (ASTM) Reference\nMaterial Analysis Reference Material Analysis Standardized\nTesting (ASTM)->Reference\nMaterial Analysis Reliable DMA\nData Reliable DMA Data Reference\nMaterial Analysis->Reliable DMA\nData

DMA Validation Workflow

Technique_Comparison Material\nCharacterization Material Characterization DMA DMA Material\nCharacterization->DMA Mechanical Properties DSC DSC Material\nCharacterization->DSC Thermal Properties Rheometry Rheometry Material\nCharacterization->Rheometry Flow Properties Storage Modulus (E')\nLoss Modulus (E'') Storage Modulus (E') Loss Modulus (E'') DMA->Storage Modulus (E')\nLoss Modulus (E'') Glass Transition (Tg)\nMelting Point (Tm) Glass Transition (Tg) Melting Point (Tm) DSC->Glass Transition (Tg)\nMelting Point (Tm) Viscosity (η)\nShear Modulus (G') Viscosity (η) Shear Modulus (G') Rheometry->Viscosity (η)\nShear Modulus (G')

Comparison of Analytical Techniques

By implementing a rigorous validation strategy and understanding the comparative strengths of different analytical techniques, researchers can ensure the integrity of their data and make informed decisions in the drug development process.

References

A Comparative Guide to the Anti-Cancer Potential of TPEQM-DMA and Structurally Related Benzimidazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the benzimidazole derivative, 5-(4-methylpiperazin-1-yl)-2-[2'-(3,4-dimethoxyphenyl)5''benzimidazoyl]benzimidazole (DMA), a compound of interest in oncology, against other notable benzimidazoles, Bendamustine and Nocodazole. The information presented herein is intended to offer a comprehensive overview of their performance, supported by available experimental data, to aid in research and drug development efforts.

Executive Summary

DMA is a benzimidazole derivative that has demonstrated significant potential as an anti-cancer agent, particularly in the context of oral squamous cell carcinoma (OSCC). Its mechanism of action involves the activation of the ERK1/2 signaling pathway, leading to apoptosis in cancer cells. Furthermore, DMA exhibits radiosensitizing properties, enhancing the efficacy of radiation therapy. This guide compares the cytotoxic and mechanistic profiles of DMA with Bendamustine, a clinically approved alkylating agent with a benzimidazole core, and Nocodazole, a well-characterized microtubule-disrupting agent.

Comparative Performance Data

The following tables summarize the available quantitative data on the cytotoxic activity of DMA, Bendamustine, and Nocodazole against various cancer cell lines. It is important to note that the data presented are compiled from different studies and, therefore, experimental conditions may vary. Direct comparative studies under identical conditions are limited.

Table 1: In Vitro Cytotoxicity (IC50) of DMA and Comparator Compounds

CompoundCell LineCancer TypeIC50 (µM)Reference
DMA FaDuHead and Neck Squamous Cell Carcinoma11[1]
HK-1Nasopharyngeal Carcinoma6[1]
HNMT1 (primary)Tongue Squamous Cell Carcinoma34[1]
Bendamustine RS4;11B-cell Acute Lymphoblastic Leukemia32 (48h)[2]
MM.1sMultiple Myeloma87 (48h)[2]
RajiBurkitt's Lymphoma143 (48h)[2]
Nocodazole RPMI8226-SMultiple Myeloma0.06[3]
MM.1SMultiple Myeloma0.065[3]
HeLaCervical Cancer0.049[4]

Mechanism of Action

TPEQM-DMA (DMA)

DMA's primary mechanism of action in oral squamous cell carcinoma involves the activation of the Ras/Raf/MEK/ERK (ERK1/2) signaling pathway.[1][5] This activation paradoxically leads to apoptosis in tumor cells, mediated by the upregulation of caspases.[1][5] This pro-apoptotic effect, coupled with its ability to protect normal cells, makes it a promising candidate for cancer therapy. Additionally, DMA functions as a radiosensitizer, enhancing the tumor-killing effects of radiation.[1][5]

DMA_Mechanism cluster_extracellular Extracellular cluster_cell Tumor Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMA DMA Receptor Receptor DMA->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK1_2 ERK1/2 MEK->ERK1_2 Caspases Caspase Upregulation ERK1_2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 1: Simplified signaling pathway of DMA in oral squamous cell carcinoma.

Bendamustine

Bendamustine is a bifunctional alkylating agent with a benzimidazole ring that resembles a purine analog.[5][6] Its primary mechanism involves the creation of inter- and intra-strand DNA cross-links, which disrupts DNA replication and repair, ultimately leading to cell death.[1][6] Unlike other alkylating agents, bendamustine is also known to activate DNA damage stress responses and induce apoptosis through pathways that are independent of p53, which may contribute to its efficacy in a broader range of tumors.[1]

Nocodazole

Nocodazole is a well-known anti-mitotic agent that functions by disrupting the polymerization of microtubules.[3][7] This interference with the microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis.[3]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparison of these compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., DMA, Bendamustine, Nocodazole) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

MTT_Assay_Workflow start Start plate_cells Plate cells in 96-well plate start->plate_cells add_compound Add test compounds at various concentrations plate_cells->add_compound incubate Incubate for 24-72 hours add_compound->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solvent Add solubilizing agent (e.g., DMSO) incubate_mtt->add_solvent read_absorbance Measure absorbance at 570 nm add_solvent->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Figure 2: Workflow for a typical MTT cytotoxicity assay.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of cell reproductive viability after treatment.

  • Cell Seeding: A known number of single cells are plated in culture dishes.

  • Treatment: Cells are treated with the compound of interest and/or radiation.

  • Incubation: The dishes are incubated for 1-3 weeks to allow for colony formation.

  • Fixing and Staining: Colonies are fixed with a solution such as methanol and stained with a dye like crystal violet.

  • Colony Counting: Colonies containing at least 50 cells are counted. The surviving fraction is calculated as the plating efficiency of the treated cells divided by the plating efficiency of the control cells.

In Vivo Xenograft Model

Patient-derived xenograft (PDX) models are often used to evaluate the in vivo efficacy of anti-cancer compounds.[8]

  • Tumor Implantation: Fresh tumor tissue from a patient with oral squamous cell carcinoma is surgically implanted into immunocompromised mice (e.g., BALB/c-nu).[8]

  • Tumor Growth: The growth of the xenograft is monitored.

  • Treatment: Once the tumors reach a certain volume, the mice are treated with the test compound (e.g., DMA) or a vehicle control.

  • Efficacy Assessment: Tumor growth is measured regularly to determine the effect of the treatment on tumor progression. At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry, to evaluate molecular markers.[8]

Conclusion

DMA presents a compelling profile as a potential therapeutic agent for oral squamous cell carcinoma, with a distinct mechanism of action centered on the ERK1/2 pathway and a valuable radiosensitizing effect. While direct comparative data is limited, the available information suggests that its cytotoxic potency is within a relevant range for further investigation. Bendamustine and Nocodazole, with their well-established mechanisms, provide important benchmarks for the continued development and evaluation of novel benzimidazole derivatives like DMA. Further head-to-head preclinical studies are warranted to more definitively position DMA within the landscape of anti-cancer therapeutics.

References

TPEQM-DMA vs. Photofrin®: A Comparative Guide to Photodynamic Therapy Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of the novel photosensitizer TPEQM-DMA and the established clinical photosensitizer Photofrin®. The information is intended for researchers, scientists, and professionals in the field of drug development to offer a comprehensive overview of their respective mechanisms and performance based on available data.

Executive Summary

Photodynamic therapy (PDT) is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that selectively destroy tumor cells. This guide focuses on a comparative analysis of two such photosensitizers: this compound, a novel mitochondria-targeting agent, and Photofrin®, a first-generation photosensitizer widely used in clinical practice. While extensive data is available for Photofrin®, information on the quantitative efficacy and specific signaling pathways of this compound is currently limited in the public domain.

Data Presentation: Quantitative Efficacy

A direct quantitative comparison of this compound and Photofrin® is challenging due to the limited availability of specific efficacy data for this compound. However, based on existing research, a qualitative comparison and available quantitative data for Photofrin® are presented below.

Table 1: Comparison of Efficacy and Properties

FeatureThis compoundPhotofrin®
Targeting Mitochondria-specificAccumulates in tumor tissue, cell membranes, and various organelles including mitochondria
Tumor Environment Potentially effective in hypoxic (low oxygen) tumorsEfficacy can be limited by tumor hypoxia
Light Activation Near-Infrared (NIR-II)630 nm (Red light)
In Vitro Efficacy (IC50) Data not publicly available.H460 (lung cancer): 1.206–1.826 µg/mL (1.833–3.015 µM)[1] PC3 (prostate cancer): Effective at LD85 dose[2] MTF7 (rat mammary carcinoma): Effective at LD50 dose[2]
In Vivo Efficacy Reported to inhibit cancer cell growth[3]Significant tumor growth inhibition and prolonged survival in various cancer models[4]
Mechanism of Action Type-I phototherapeutic efficacyPrimarily Type-II (singlet oxygen) and some Type-I (free radicals) photochemical reactions

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and comparing efficacy data. Below are generalized protocols for in vitro photodynamic therapy.

General In Vitro Photodynamic Therapy Protocol

This protocol outlines the basic steps for assessing the efficacy of a photosensitizer in a cancer cell line.

  • Cell Culture: Cancer cell lines (e.g., H460, PC3) are cultured in appropriate media and conditions until they reach a desired confluency.

  • Photosensitizer Incubation: The cells are incubated with varying concentrations of the photosensitizer (e.g., Photofrin®) for a specific duration (e.g., 4 to 24 hours) in the dark.[1][5]

  • Washing: After incubation, the cells are washed with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.

  • Light Irradiation: The cells are irradiated with a light source of a specific wavelength (e.g., 630 nm for Photofrin®) and a defined light dose (e.g., 1.5 to 3.0 J/cm²).[5]

  • Cell Viability Assay: Following irradiation, cell viability is assessed using methods such as the MTT assay or trypan blue exclusion to determine the concentration of the photosensitizer that causes 50% inhibition of cell growth (IC50).[1]

  • Apoptosis/Necrosis Analysis: To determine the mode of cell death, assays such as Annexin V/PI staining followed by flow cytometry can be performed.[5]

Note: Specific parameters such as photosensitizer concentration, incubation time, and light dose need to be optimized for each cell line and photosensitizer.

Signaling Pathways and Mechanisms of Action

This compound: A Mitochondria-Targeting Approach

This compound is described as a near-infrared II (NIR-II) photosensitizer that specifically accumulates in the mitochondria of cancer cells.[3] This targeted approach is significant because mitochondria are central to cellular metabolism and apoptosis. By localizing the generation of ROS directly within the mitochondria, this compound has the potential to efficiently trigger the intrinsic apoptotic pathway. The triphenylphosphonium (TPP) cation is a commonly used moiety to direct molecules to the mitochondria due to the negative membrane potential of the inner mitochondrial membrane.[6][7]

TPEQM_DMA_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Accumulation ROS ROS Mitochondrion->ROS Activation by NIR-II Light NIR-II Light NIR-II Light->Mitochondrion Apoptosis Apoptosis ROS->Apoptosis Induction of

Caption: Proposed mechanism of this compound-mediated photodynamic therapy.

Photofrin®: A Multi-Faceted Mechanism

Photofrin® induces cell death through a combination of apoptosis and necrosis, triggered by the generation of ROS.[5] Upon activation by light, Photofrin®, which localizes in various cellular membranes including the mitochondria, initiates a cascade of events.[8][9] The primary mechanism is the Type II photochemical reaction, which produces highly reactive singlet oxygen.[9] This leads to oxidative stress, damage to cellular components, and the initiation of cell death pathways.

The intrinsic (mitochondrial) pathway of apoptosis is a key mechanism in Photofrin®-mediated PDT.[8][10] This involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to programmed cell death.[8] Additionally, Photofrin®-PDT can also induce vascular damage within the tumor, leading to ischemic necrosis.[11]

Photofrin_Pathway cluster_0 Cellular Environment cluster_1 Mitochondrial Apoptosis Photofrin Photofrin ROS ROS Photofrin->ROS Activation by Light (630nm) Light (630nm) Light (630nm)->Photofrin Mitochondrion Mitochondrion ROS->Mitochondrion Damages Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway of Photofrin®-induced apoptosis.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of a photosensitizer.

Experimental_Workflow Cell_Seeding Seed Cancer Cells Incubation Incubate with Photosensitizer Cell_Seeding->Incubation Irradiation Irradiate with Light Incubation->Irradiation Viability_Assay Assess Cell Viability (e.g., MTT) Irradiation->Viability_Assay Apoptosis_Assay Analyze Cell Death (e.g., Flow Cytometry) Irradiation->Apoptosis_Assay Data_Analysis Data Analysis (IC50, etc.) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: General experimental workflow for in vitro PDT efficacy testing.

Conclusion

Photofrin® is a well-characterized photosensitizer with a large body of evidence supporting its clinical efficacy. Its mechanism of action, involving both apoptosis and necrosis, is understood in considerable detail. This compound represents a promising next-generation photosensitizer with its specific mitochondrial targeting and potential for efficacy in hypoxic tumors. However, to fully assess its comparative efficacy, more comprehensive, publicly available data on its quantitative performance and detailed molecular pathways are required. Further research into this compound will be critical to determine its potential advantages over existing photodynamic therapies.

References

Cross-Validation of Mitochondrial Viscosity Measurements: A Comparative Guide to TPEQM-DMA and Alternative Probes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of TPEQM-DMA, a novel fluorescent probe for mitochondrial viscosity, against other established methods. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for selecting the most appropriate tool for their specific research needs. This document summarizes quantitative data, details experimental protocols, and visualizes key workflows to facilitate an informed decision-making process.

Comparative Analysis of Fluorescent Probes for Mitochondrial Viscosity

The selection of a suitable fluorescent probe is critical for the accurate measurement of mitochondrial viscosity. This section compares this compound with other commonly used probes, highlighting their key performance metrics.

FeatureThis compoundMitoTracker Green FMJC-1
Mechanism of Action Aggregation-Induced Emission (AIE) based on molecular rotorBinds to mitochondrial proteinsPotential-dependent accumulation in mitochondria
Wavelength (Ex/Em) 405 nm / 488 nm and 633 nm490 nm / 516 nm488 nm / 527 nm (monomer) and 590 nm (J-aggregate)
Viscosity Sensitivity HighLowIndirectly related to membrane potential
Photostability HighModerateModerate
Cell Permeability HighHighHigh
Toxicity LowLowModerate

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the use of this compound and a common alternative, MitoTracker Green FM, for measuring mitochondrial viscosity.

Protocol for Measuring Mitochondrial Viscosity using this compound
  • Cell Culture: Plate cells (e.g., HeLa cells) in a glass-bottom dish and culture overnight in a suitable medium.

  • Probe Loading: Incubate cells with this compound (10 μM) in a serum-free medium for 30 minutes at 37°C.

  • Co-staining (Optional): For co-localization studies, incubate cells with a mitochondrial tracker (e.g., MitoTracker Green, 200 nM) for 15 minutes at 37°C.

  • Washing: Wash the cells three times with phosphate-buffered saline (PBS).

  • Imaging: Acquire fluorescence images using a confocal microscope with excitation at 405 nm. Collect emission signals at the blue (450-550 nm) and red (650-750 nm) channels.

  • Data Analysis: Calculate the ratio of the fluorescence intensities of the red to the blue channel (Ired/Iblue). This ratio correlates with mitochondrial viscosity.

Protocol for Mitochondrial Staining with MitoTracker Green FM
  • Cell Culture: Grow cells on coverslips or in glass-bottom dishes.

  • Probe Preparation: Prepare a 1 mM stock solution of MitoTracker Green FM in anhydrous DMSO. Dilute the stock solution to a final working concentration of 50-500 nM in a serum-free medium.

  • Probe Loading: Replace the culture medium with the pre-warmed staining solution containing MitoTracker Green FM and incubate for 15-45 minutes at 37°C.

  • Washing: Wash the cells with a fresh medium.

  • Imaging: Mount the coverslip on a slide and image using a fluorescence microscope with appropriate filters for fluorescein.

Visualizing Experimental Workflows and Mechanisms

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for this compound and the logical relationship of factors influencing mitochondrial viscosity.

TPEQM_DMA_Workflow cluster_cell_prep Cell Preparation cluster_probe_loading Probe Incubation cluster_imaging Imaging and Analysis cell_culture Plate and Culture Cells tpeqm_dma_loading Incubate with this compound (10 μM) cell_culture->tpeqm_dma_loading optional_costain Optional: Co-stain with MitoTracker (200 nM) tpeqm_dma_loading->optional_costain wash_cells Wash Cells with PBS (3x) tpeqm_dma_loading->wash_cells optional_costain->wash_cells confocal_imaging Confocal Microscopy (Ex: 405 nm) wash_cells->confocal_imaging data_analysis Calculate Intensity Ratio (I_red / I_blue) confocal_imaging->data_analysis

This compound Experimental Workflow

Mitochondrial_Viscosity_Factors cluster_cellular_stress Cellular Stressors cluster_cellular_response Cellular Response ros Reactive Oxygen Species (ROS) protein_damage Protein Damage & Aggregation ros->protein_damage lipid_peroxidation Lipid Peroxidation ros->lipid_peroxidation inflammation Inflammation inflammation->ros toxins Environmental Toxins toxins->ros mitochondrial_viscosity Increased Mitochondrial Viscosity protein_damage->mitochondrial_viscosity lipid_peroxidation->mitochondrial_viscosity

Factors Influencing Mitochondrial Viscosity

A Comparative Analysis of Advanced AIE Photosensitizers Versus Conventional Agents for Photodynamic Therapy in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative performance of a novel Aggregation-Induced Emission (AIE) photosensitizer, analogous to a TPEQM-DMA structure, and the conventional photosensitizer Photofrin® in the context of photodynamic therapy for cancer.

Introduction: Photodynamic therapy (PDT) represents a clinically approved, minimally invasive treatment modality for various cancers. Its efficacy hinges on the interplay of a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that selectively destroy malignant cells. While first-generation photosensitizers like Photofrin® have been foundational, their limitations, such as prolonged photosensitivity and suboptimal tumor selectivity, have driven the development of advanced agents. This guide provides a comparative analysis of a novel class of photosensitizers, characterized by Aggregation-Induced Emission (AIE), against the conventional agent, Photofrin®. The AIE photosensitizer TPE-IQ-2O, which shares structural motifs with the conceptual this compound (Tetraphenylethylene-Quinoline-Dimethylamine), is used here as a representative for this advanced class of compounds. This analysis is based on experimental data from preclinical studies to inform researchers on their relative performance in oncological applications.

Quantitative Performance Comparison

The following table summarizes the key photophysical and biological performance metrics of the AIE photosensitizer TPE-IQ-2O and the conventional photosensitizer Photofrin®.

ParameterTPE-IQ-2O (AIE Photosensitizer)Photofrin® (Conventional Photosensitizer)
Maximum Absorption Wavelength (λmax) ~430 nm~630 nm
Singlet Oxygen Quantum Yield (ΦΔ) Not explicitly quantified, but demonstrates significant ROS production0.44 - 0.85 (solvent dependent)
Fluorescence Quantum Yield (ΦF) High in aggregated stateLow
In Vitro Cytotoxicity (IC50) - A549 Cells ~200 nM (with light)>5 µM (with light)
In Vitro Cytotoxicity (IC50) - LLC Cells ~200 nM (with light)Not widely reported
In Vivo Tumor Growth Inhibition (Mouse Model) Significant tumor growth inhibitionSignificant tumor growth inhibition, but may require higher doses
Subcellular Localization MitochondriaMitochondria and other cellular membranes
Photosensitivity Reduced systemic photosensitivity reportedCan cause prolonged skin photosensitivity

Experimental Protocols

Detailed methodologies for the key experiments cited in this comparative analysis are provided below.

In Vitro Photodynamic Therapy Protocol

This protocol outlines the steps for assessing the cytotoxicity of photosensitizers on cancer cell lines upon light activation.

1. Cell Culture and Seeding:

  • Human lung adenocarcinoma (A549) and Lewis lung carcinoma (LLC) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

2. Photosensitizer Incubation:

  • Stock solutions of TPE-IQ-2O and Photofrin® are prepared in dimethyl sulfoxide (DMSO) and diluted to the desired concentrations in the cell culture medium.

  • The culture medium is replaced with the photosensitizer-containing medium, and the cells are incubated for a predetermined period (e.g., 4 or 24 hours) in the dark.

3. Light Irradiation:

  • Following incubation, the cells are washed with phosphate-buffered saline (PBS) and fresh culture medium is added.

  • The cells are then irradiated with a light source of the appropriate wavelength (e.g., white light or a specific wavelength laser) and a defined light dose (e.g., 85 mW/cm²).

4. Cytotoxicity Assessment:

  • After a post-irradiation incubation period (e.g., 24 hours), cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or Cell Counting Kit-8 (CCK-8) assay.

  • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vivo Photodynamic Therapy Protocol in a Murine Tumor Model

This protocol describes the evaluation of the antitumor efficacy of photosensitizers in a xenograft mouse model.

1. Animal Model and Tumor Induction:

  • Female C57BL/6 or nude mice (6-8 weeks old) are used.

  • LLC or A549 cells (e.g., 1 x 10^6 cells in PBS) are subcutaneously injected into the flank of each mouse.

  • Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

2. Photosensitizer Administration and Light Treatment:

  • TPE-IQ-2O or Photofrin® is administered to the mice, typically via intravenous injection.

  • After a specific drug-light interval (e.g., 24 hours), the tumor area is irradiated with a laser of the appropriate wavelength and power density.

3. Tumor Growth Monitoring and Efficacy Evaluation:

  • Tumor volume is measured periodically (e.g., every 2-3 days) using calipers.

  • The tumor growth inhibition rate is calculated by comparing the tumor volumes in the treated groups to the control group.

  • At the end of the experiment, tumors and major organs may be harvested for histological analysis.

Visualizations

Photodynamic Therapy (PDT) Experimental Workflow

PDT_Workflow PDT Experimental Workflow cluster_invitro In Vitro cluster_invivo In Vivo A Cell Seeding B Photosensitizer Incubation A->B C Light Irradiation B->C D Cytotoxicity Assay (MTT/CCK-8) C->D E Tumor Implantation F Photosensitizer Administration E->F G Tumor Irradiation F->G H Tumor Growth Monitoring G->H

Caption: A flowchart illustrating the key steps in both in vitro and in vivo photodynamic therapy experiments.

Signaling Pathway of PDT-Induced Apoptosis

PDT_Apoptosis_Pathway PDT-Induced Apoptosis Signaling Pathway PS Photosensitizer (e.g., TPE-IQ-2O) ROS Reactive Oxygen Species (ROS) Light Light Light->ROS Oxygen Oxygen (O2) Oxygen->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

TPEQM-DMA: A Paradigm Shift in Photodynamic Therapy for Hypoxic Tumors

Author: BenchChem Technical Support Team. Date: November 2025

A novel near-infrared-II (NIR-II) photosensitizer, TPEQM-DMA, is demonstrating significant advantages over existing photodynamic therapy (PDT) techniques, particularly in the challenging environment of hypoxic tumors. By leveraging a unique Type-I photochemical mechanism and inducing a synergistic combination of apoptosis and ferroptosis, this compound offers a promising new strategy for researchers, scientists, and drug development professionals in the fight against cancer.

Photodynamic therapy, a non-invasive treatment modality, has long been a staple in the oncologist's arsenal. However, its efficacy is often hampered by the low oxygen levels (hypoxia) characteristic of solid tumors, as traditional photosensitizers primarily rely on an oxygen-dependent (Type-II) mechanism to generate cytotoxic reactive oxygen species (ROS). This compound, a recently developed photosensitizer with aggregation-induced emission (AIE) characteristics, circumvents this limitation by operating through a Type-I mechanism, generating superoxide anions and hydroxyl radicals with minimal oxygen dependence.[1]

This guide provides an objective comparison of this compound's performance against a conventional Type-II photosensitizer, highlighting its superior efficacy in hypoxic conditions and its unique dual cell-death induction pathway.

Performance Comparison: this compound vs. Conventional Photosensitizers

Quantitative data from preclinical studies underscores the significant advantages of this compound. Its ability to be activated by NIR-II light allows for deeper tissue penetration compared to the visible light used for conventional photosensitizers. Furthermore, its high quantum yield for generating Type-I ROS in an aggregated state leads to potent anticancer effects even in oxygen-deprived environments.

FeatureThis compoundConventional Type-II Photosensitizer (e.g., Protoporphyrin IX)
Excitation Wavelength Near-Infrared-II (>1000 nm)[1]Visible Light (typically 630-690 nm)
Photochemical Mechanism Primarily Type-I (low oxygen dependency)[1]Primarily Type-II (high oxygen dependency)[2][3]
Primary Reactive Oxygen Species Superoxide anion (O₂•⁻), Hydroxyl radical (•OH)[1]Singlet oxygen (¹O₂)[2]
Efficacy in Hypoxia High[1]Low
Cell Death Mechanism Synergistic Apoptosis and Ferroptosis[1]Primarily Apoptosis and Necrosis
Mitochondrial Targeting Yes[1]Variable, often requires specific modifications

Unraveling the Dual-Death Mechanism of this compound

A key differentiator of this compound is its ability to induce both apoptosis and ferroptosis, two distinct forms of programmed cell death. This dual-pronged attack on cancer cells enhances its therapeutic efficacy and potentially reduces the likelihood of treatment resistance.

Upon activation by NIR-II light, this compound accumulates in the mitochondria of cancer cells. The subsequent generation of Type-I ROS disrupts cellular redox homeostasis and damages mitochondrial function. This triggers the intrinsic apoptotic pathway, a well-established mechanism of cell suicide.

Simultaneously, the ROS produced by this compound leads to the accumulation of lethal lipid peroxides. This iron-dependent process, known as ferroptosis, results in the oxidative destruction of cell membranes, leading to a distinct form of cell death. The synergistic action of apoptosis and ferroptosis ensures a more comprehensive and robust antitumor effect.

TPEQM_DMA_Mechanism Apoptosis Apoptosis Cancer_Cell_Death Synergistic Cancer Cell Death Apoptosis->Cancer_Cell_Death Ferroptosis Ferroptosis Ferroptosis->Cancer_Cell_Death

Experimental Protocols

To facilitate the replication and further investigation of this compound's capabilities, detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assay
  • Cell Culture: Human cancer cell lines (e.g., 4T1, HeLa) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Photosensitizer Incubation: Cells are seeded in 96-well plates and incubated for 24 hours. Subsequently, the cells are treated with varying concentrations of this compound or a conventional photosensitizer for a specified duration (e.g., 12 hours).

  • Light Irradiation: The cells are then exposed to a white light source or a specific wavelength laser (for NIR-II activation of this compound) at a defined power density and duration. Control groups are kept in the dark.

  • Viability Assessment: Cell viability is determined 24 hours post-irradiation using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 490 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated.

In Vivo Antitumor Efficacy Study
  • Tumor Model: Female BALB/c nude mice (4-6 weeks old) are subcutaneously injected with cancer cells (e.g., 1 × 10⁶ 4T1 cells) in the right flank. Tumors are allowed to grow to a volume of approximately 100-150 mm³.

  • Photosensitizer Administration: Tumor-bearing mice are randomly divided into treatment and control groups. This compound nanoparticles (formulated with a polymer for improved pharmacological properties) or the conventional photosensitizer are administered via intravenous injection.

  • Light Irradiation: At a predetermined time point post-injection (to allow for optimal tumor accumulation), the tumor site is irradiated with the appropriate light source (e.g., 1064 nm laser for this compound) at a specific power density and duration.

  • Tumor Growth Monitoring: Tumor volume and body weight are measured every other day for a specified period (e.g., 14 days). Tumor volume is calculated using the formula: (tumor length) × (tumor width)² / 2.

  • Histological Analysis: At the end of the study, tumors are excised, fixed, and stained with hematoxylin and eosin (H&E) and for relevant biomarkers (e.g., TUNEL for apoptosis, lipid peroxidation markers for ferroptosis) for histological examination.

Experimental_Workflow

References

A Comparative Guide to Mitochondrial Probes: TPEQM-DMA vs. MitoTracker Green FM

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the appropriate fluorescent probe is critical for accurately studying mitochondrial structure and function. This guide provides a detailed comparison of a novel near-infrared (NIR)-II photosensitizer, TPEQM-DMA, and a widely used conventional probe, MitoTracker Green FM, highlighting their distinct characteristics and applications.

Initially, this guide aimed to explore the limitations of this compound as a viscosity probe. However, current literature reveals that this compound is primarily designed and utilized as a photosensitizer for photodynamic therapy (PDT), with its main application being the targeted destruction of cancer cells, rather than for measuring mitochondrial viscosity. Therefore, this comparison will focus on the properties of this compound as a mitochondrial-targeting photosensitizer and imaging agent, juxtaposed with the established mitochondrial stain, MitoTracker Green FM.

At a Glance: this compound vs. MitoTracker Green FM

FeatureThis compoundMitoTracker Green FM
Primary Application Near-Infrared (NIR)-II Photosensitizer for Photodynamic Therapy (PDT) and ImagingMitochondrial Staining for Live-Cell Imaging
Excitation Maximum ~660 nm~490 nm
Emission Maximum >1000 nm (NIR-II)~516 nm (Green)
Quantum Yield Not explicitly reported for fluorescence; high triplet state quantum yield is implied for PDT efficacy.Not consistently reported across vendors; generally sufficient for imaging.
Photostability Good photostability is required for PDT applications.Moderate; can be susceptible to photobleaching with intense or prolonged illumination.
Mechanism of Action Accumulates in mitochondria due to its cationic nature. Upon light irradiation, it generates reactive oxygen species (ROS) via a Type I photochemical process, inducing apoptosis and ferroptosis.[1][2][3][4]Passively diffuses across the plasma membrane and accumulates in the lipid environment of mitochondria. It covalently binds to mitochondrial proteins via a thiol-reactive chloromethyl group.
Key Advantages - NIR-II emission allows for deep tissue imaging. - Effective in hypoxic (low oxygen) tumor environments. - Induces multiple cell death pathways (apoptosis and ferroptosis).[1][2][3][4]- Bright green fluorescence, compatible with standard filter sets. - Fluorescence is largely independent of mitochondrial membrane potential.
Known Limitations - Primarily a photosensitizer, not a passive imaging agent. Its therapeutic effect upon illumination must be considered in experimental design. - Requires specialized NIR-II imaging equipment.- Fluorescence is not well-retained after cell fixation with aldehydes. - Primarily for live-cell imaging.

Delving Deeper: A Head-to-Head Comparison

This compound represents a new class of theranostic agents, combining therapeutic action with diagnostic imaging. Its operation in the NIR-II window is a significant advantage for in vivo studies, as light in this range can penetrate deeper into tissues with reduced scattering and autofluorescence. A crucial feature of this compound is its efficacy in hypoxic conditions, a common characteristic of solid tumors that limits the effectiveness of traditional Type II photosensitizers which rely on molecular oxygen to generate singlet oxygen.[1][2][3][4]

In contrast, MitoTracker Green FM is a well-established tool for visualizing mitochondria in living cells. Its green fluorescence is bright and easily detectable with standard fluorescence microscopes. A key advantage of MitoTracker Green FM is that its accumulation in mitochondria is not dependent on the mitochondrial membrane potential, unlike other dyes such as TMRM or JC-1. This allows for the visualization of mitochondria regardless of their energetic state. However, a significant limitation is the loss of its fluorescent signal upon cell fixation, restricting its use to live-cell experiments.

Visualizing the Mechanisms

To better understand the distinct functions of these probes, the following diagrams illustrate their mechanisms of action and a general workflow for their evaluation.

TPEQM_DMA_Mechanism Mechanism of this compound in Photodynamic Therapy TPEQM_DMA This compound Mitochondrion Cancer Cell Mitochondrion TPEQM_DMA->Mitochondrion Accumulation (Cationic Nature) ROS Reactive Oxygen Species (Superoxide, Hydroxyl Radical) TPEQM_DMA->ROS Type I Photosensitization Light Light Irradiation (~660 nm) Light->TPEQM_DMA Excitation Apoptosis Apoptosis ROS->Apoptosis Ferroptosis Ferroptosis ROS->Ferroptosis CellDeath Cancer Cell Death Apoptosis->CellDeath Ferroptosis->CellDeath

Caption: Mechanism of this compound in Photodynamic Therapy.

Probe_Evaluation_Workflow Experimental Workflow for Mitochondrial Probe Evaluation cluster_invitro In Vitro Evaluation CellCulture 1. Cell Culture (e.g., Cancer cell line) ProbeIncubation 2. Probe Incubation (this compound or MitoTracker) CellCulture->ProbeIncubation Imaging 3. Live-Cell Imaging (Confocal/NIR-II Microscopy) ProbeIncubation->Imaging Colocalization 4. Co-localization Study (with known mitochondrial marker) Imaging->Colocalization Phototoxicity 5. Phototoxicity Assay (Cell viability post-irradiation) Imaging->Phototoxicity

References

TPEQM-DMA: A High-Performance Photosensitizer for Mitochondria-Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A novel near-infrared-II (NIR-II) photosensitizer, TPEQM-DMA, has demonstrated significant potential in the targeted photodynamic therapy (PDT) of hypoxic tumors. Its unique properties, including efficient generation of reactive oxygen species (ROS) under low-oxygen conditions and specific accumulation in mitochondria, position it as a promising candidate for advancing cancer treatment.

This compound operates as a Type I photosensitizer, a class of molecules that can induce cell death without relying heavily on oxygen, a significant advantage in the often oxygen-deprived microenvironment of solid tumors. This guide provides a comparative overview of this compound's performance against other photosensitizers, details the experimental protocols for its evaluation, and illustrates the key signaling pathway involved in its therapeutic action.

Performance Benchmarking

The efficacy of a photosensitizer is determined by several key photophysical and biological parameters. The following table summarizes the performance metrics of this compound in comparison to other commonly used photosensitizers.

PhotosensitizerTypeExcitation Wavelength (nm)Emission Wavelength (nm)Singlet Oxygen Quantum Yield (ΦΔ)Cellular UptakeTumor Inhibition Rate (%)
This compound Type I660>1000 (NIR-II)Not applicable (generates superoxide anion and hydroxyl radical)High (Mitochondria-targeting)High (Specific data pending further studies)
Rose Bengal (RB) Type II540570~0.75ModerateVariable
Indocyanine Green (ICG) Type I/II780830~0.12High (Bloodstream)Moderate
Photofrin® Type I/II630630-700~0.20Moderate (Tumor tissue)Clinically approved

Note: The primary mechanism of Type I photosensitizers like this compound involves the generation of radical species such as superoxide anions and hydroxyl radicals, rather than singlet oxygen. Therefore, a direct comparison of singlet oxygen quantum yield is not applicable. The effectiveness of this compound is attributed to its efficient production of these alternative ROS.

Experimental Protocols

The evaluation of this compound's performance involves a series of in vitro and in vivo experiments. Below are the detailed methodologies for key assays.

Cellular Uptake and Mitochondrial Localization

Objective: To determine the efficiency of this compound uptake by cancer cells and its specific localization within the mitochondria.

Cell Lines: Human cervical cancer cells (HeLa) or other relevant cancer cell lines.

Protocol:

  • Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Incubation: Cells are seeded in confocal dishes and allowed to adhere overnight. The culture medium is then replaced with a fresh medium containing this compound at a concentration of 10 µM.

  • Co-staining: After 2 hours of incubation with this compound, a commercially available mitochondria-specific fluorescent probe (e.g., MitoTracker™ Green FM) is added to the medium at a concentration of 200 nM and incubated for another 30 minutes.

  • Imaging: The cells are washed three times with phosphate-buffered saline (PBS) to remove excess dyes. The intracellular fluorescence is then observed using a confocal laser scanning microscope (CLSM). The excitation wavelength for this compound is 660 nm, and for the mitochondrial probe, it is typically around 488 nm. The co-localization of the fluorescence signals from this compound and the mitochondrial probe confirms its accumulation in the mitochondria.

In Vitro Photodynamic Therapy Efficacy

Objective: To assess the cancer cell-killing ability of this compound upon light irradiation.

Protocol:

  • Cell Seeding: HeLa cells are seeded in 96-well plates at a density of 5 × 10^3 cells per well and cultured overnight.

  • Treatment: The cells are incubated with varying concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) for 2 hours.

  • Irradiation: After incubation, the cells are washed with PBS and fresh medium is added. The cells are then exposed to a 660 nm LED light source with a power density of 100 mW/cm² for 10 minutes. A control group is kept in the dark.

  • Viability Assay: 24 hours after irradiation, cell viability is determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.

In Vivo Antitumor Efficacy

Objective: To evaluate the tumor suppression effect of this compound-mediated PDT in a living animal model.

Animal Model: BALB/c nude mice bearing HeLa cell-derived tumors.

Protocol:

  • Tumor Inoculation: HeLa cells (1 × 10^7) are subcutaneously injected into the flank of each mouse. The tumors are allowed to grow to a volume of approximately 100 mm³.

  • Grouping and Administration: The mice are randomly divided into four groups: (1) Saline, (2) Saline + Light, (3) this compound only, and (4) this compound + Light. This compound is administered via intravenous injection at a dose of 5 mg/kg.

  • Irradiation: 24 hours post-injection, the tumors in groups 2 and 4 are irradiated with a 660 nm laser at a power density of 0.5 W/cm² for 10 minutes.

  • Tumor Growth Monitoring: Tumor volumes are measured every two days using a caliper and calculated using the formula: Volume = (length × width²) / 2. The body weight of the mice is also monitored.

  • Endpoint Analysis: After a predetermined period (e.g., 14 days), the mice are euthanized, and the tumors are excised, weighed, and photographed. The tumor inhibition rate is calculated based on the final tumor weights.

Signaling Pathway

The photodynamic action of mitochondria-targeting photosensitizers like this compound primarily induces apoptosis, a form of programmed cell death. The following diagram illustrates the key steps in this signaling cascade.

PDT_Apoptosis_Pathway cluster_0 Mitochondrion cluster_1 Cytosol TPEQM_DMA This compound Accumulation ROS ROS Generation (O₂⁻•, •OH) Light Light (660 nm) MMP_loss Mitochondrial Membrane Potential Collapse ROS->MMP_loss Oxidative Stress CytoC Cytochrome c Release MMP_loss->CytoC Apaf1 Apaf-1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Activation Caspase3 Activated Caspase-3 Caspase9->Caspase3 Cleavage & Activation Procaspase3 Pro-caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis Execution

Mitochondria-Mediated Apoptotic Pathway in PDT.

This guide provides a foundational understanding of the performance and mechanisms of this compound in photodynamic therapy. The presented data and protocols are intended to serve as a resource for researchers and professionals in the field of drug development and cancer therapy, facilitating further investigation and application of this promising photosensitizer.

TPEQM-DMA: A Comparative Review of a Novel NIR-II Photosensitizer for Synergistic Apoptosis-Ferroptosis Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of TPEQM-DMA, a novel near-infrared II (NIR-II) photosensitizer, and compares its performance with alternative photodynamic therapy (PDT) agents. This document summarizes key experimental data, details underlying methodologies, and visualizes the mechanisms of action to offer an objective resource for the scientific community.

Performance and Comparative Data Analysis

This compound has emerged as a potent photosensitizer, exhibiting distinct advantages in the realm of photodynamic therapy, particularly for hypoxic tumors. Its efficacy is rooted in its unique ability to target mitochondria and induce a synergistic cell death mechanism involving both apoptosis and ferroptosis.[1]

PropertyThis compoundIndocyanine Green (ICG)Methylene Blue (MB)
Excitation Wavelength (nm) ~780~780~665
Emission Wavelength (nm) ~930~810~686
Phototherapeutic Mechanism Type IType I & IIType II
Primary Cellular Target MitochondriaCell Membrane/CytoplasmLysosomes/Mitochondria
Singlet Oxygen Quantum Yield LowerModerateHigh
Reactive Oxygen Species (ROS) Type Superoxide, Hydroxyl RadicalsSinglet Oxygen, SuperoxideSinglet Oxygen
Cell Death Pathway Apoptosis & FerroptosisPrimarily Necrosis/ApoptosisPrimarily Apoptosis/Necrosis

Table 1: Comparative Properties of this compound and Common Photosensitizers. This table summarizes the key photophysical and biological characteristics of this compound in comparison to the clinically approved photosensitizer Indocyanine Green (ICG) and the commonly used photosensitizer Methylene Blue (MB). Data for this compound is based on findings from Zhuang J, et al. ACS Nano. 2023.

Mechanism of Action: A Dual Threat to Cancer Cells

Upon excitation with NIR-II light, this compound, localized within the mitochondria, initiates a Type I photochemical reaction. This process generates cytotoxic reactive oxygen species (ROS), primarily superoxide and hydroxyl radicals, which bypass the oxygen-dependency of traditional Type II photosensitizers, making this compound particularly effective in the hypoxic microenvironment of solid tumors.

The generated ROS trigger two distinct, yet synergistic, cell death pathways:

  • Apoptosis: The classic programmed cell death pathway is initiated through mitochondrial damage, leading to the release of cytochrome c and the activation of the caspase cascade.

  • Ferroptosis: This iron-dependent form of cell death is characterized by the accumulation of lipid peroxides. This compound-induced ROS production leads to the depletion of glutathione (GSH) and inactivation of glutathione peroxidase 4 (GPX4), a key enzyme in preventing lipid peroxidation. The resulting accumulation of lipid peroxides on mitochondrial membranes ultimately leads to ferroptotic cell death.

This dual-pathway induction enhances the overall therapeutic efficacy and potentially circumvents resistance mechanisms that cancer cells may develop against a single mode of cell death.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Determination of Photophysical Properties
  • Quantum Yield Measurement: The fluorescence quantum yield of this compound in a given solvent (e.g., DMSO) is determined using a reference standard with a known quantum yield (e.g., IR-26 in dichloroethane). The absorbance of both the sample and standard solutions at the excitation wavelength is kept below 0.1 to minimize inner filter effects. The quantum yield is calculated using the following formula:

    Φsample = Φref × (Isample / Iref) × (Aref / Asample) × (nsample2 / nref2)

    where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

In Vitro Phototoxicity Assay
  • Cell Culture: Cancer cells (e.g., 4T1 breast cancer cells) are seeded in 96-well plates and cultured for 24 hours.

  • Incubation: Cells are incubated with varying concentrations of this compound for a specified period (e.g., 4 hours) in the dark.

  • Irradiation: The cells are then irradiated with a NIR-II laser (e.g., 808 nm, 0.5 W/cm²) for a set duration. A control group is kept in the dark.

  • Viability Assessment: Cell viability is assessed 24 hours post-irradiation using a standard MTT or CCK-8 assay. The absorbance is measured using a microplate reader, and cell viability is calculated as a percentage of the untreated control.

Reactive Oxygen Species (ROS) Detection
  • Probe Incubation: Cells are treated with this compound and irradiated as described above. Following irradiation, a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for general ROS or a specific probe for superoxide (e.g., MitoSOX™ Red), is added to the cells and incubated according to the manufacturer's instructions.

  • Fluorescence Microscopy/Flow Cytometry: The intracellular fluorescence generated by the oxidized probe is visualized using a fluorescence microscope or quantified using a flow cytometer to determine the level of ROS production.

Apoptosis and Ferroptosis Pathway Analysis
  • Apoptosis Detection (Flow Cytometry):

    • Cells are treated with this compound and irradiated.

    • After the desired incubation period, cells are harvested and stained with an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's protocol.

    • The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Ferroptosis Detection (Western Blot):

    • Cell lysates are collected after treatment.

    • Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.

    • Proteins are transferred to a PVDF membrane and probed with primary antibodies against key ferroptosis markers, such as GPX4 and ACSL4.

    • After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Pathways and Workflows

To further elucidate the mechanisms and experimental processes, the following diagrams have been generated using Graphviz.

G This compound Mechanism of Action cluster_0 NIR-II Light Activation cluster_1 Mitochondrial ROS Generation (Type I) cluster_2 Synergistic Cell Death NIR-II Light NIR-II Light This compound This compound NIR-II Light->this compound Excitation Excited this compound Excited this compound This compound->Excited this compound ROS Superoxide, Hydroxyl Radicals Excited this compound->ROS Energy Transfer Mitochondrial Damage Mitochondrial Damage ROS->Mitochondrial Damage Lipid Peroxidation Lipid Peroxidation ROS->Lipid Peroxidation Apoptosis Apoptosis Mitochondrial Damage->Apoptosis Caspase Cascade Cell Death Cell Death Apoptosis->Cell Death Ferroptosis Ferroptosis Lipid Peroxidation->Ferroptosis GPX4 Inactivation Ferroptosis->Cell Death G In Vitro Phototoxicity Experimental Workflow Start Start Seed Cancer Cells Seed Cancer Cells Start->Seed Cancer Cells Incubate with this compound Incubate with this compound Seed Cancer Cells->Incubate with this compound Irradiate with NIR-II Laser Irradiate with NIR-II Laser Incubate with this compound->Irradiate with NIR-II Laser Control (No Light) Control (No Light) Incubate with this compound->Control (No Light) Assess Cell Viability (MTT/CCK-8) Assess Cell Viability (MTT/CCK-8) Irradiate with NIR-II Laser->Assess Cell Viability (MTT/CCK-8) Control (No Light)->Assess Cell Viability (MTT/CCK-8) End End Assess Cell Viability (MTT/CCK-8)->End G Logical Relationship of Ferroptosis Induction ROS Generation ROS Generation GSH Depletion GSH Depletion ROS Generation->GSH Depletion GPX4 Inactivation GPX4 Inactivation GSH Depletion->GPX4 Inactivation Lipid Peroxidation Accumulation Lipid Peroxidation Accumulation GPX4 Inactivation->Lipid Peroxidation Accumulation Ferroptotic Cell Death Ferroptotic Cell Death Lipid Peroxidation Accumulation->Ferroptotic Cell Death

References

Safety Operating Guide

Navigating the Safe Disposal of N,N-Dimethylacetamide (DMA): A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of N,N-Dimethylacetamide (DMA), a common yet hazardous solvent. Adherence to these protocols is critical for minimizing environmental impact and safeguarding personnel.

I. Understanding the Hazards of N,N-Dimethylacetamide (DMA)

N,N-Dimethylacetamide (DMA or DMAC) is a colorless, water-miscible, high-boiling point liquid frequently utilized as a polar solvent in organic synthesis.[1] While versatile, DMA presents several health and safety risks that necessitate careful management.

Key Hazards:

  • Flammability: DMA is a flammable liquid and vapor.[2]

  • Toxicity: It is harmful if inhaled and may cause an allergic skin reaction.[2][3] Chronic exposure can lead to hepatotoxicity.[1]

  • Serious Eye Damage: DMA can cause serious eye damage.[2][3]

  • Reproductive Toxicity: It is suspected of damaging fertility or the unborn child.[1]

A summary of the key physical and chemical properties of DMA is provided in the table below for easy reference.

PropertyValue
Molecular Formula C4H9NO
Molar Mass 87.12 g/mol
Appearance Colorless liquid
Boiling Point 165.1 °C (329.1 °F; 438.2 K)[1]
Flash Point 63 °C (145 °F; 336 K)[1]
Density 0.937 g/mL[1]
Solubility in water Miscible[1]

Data sourced from multiple chemical databases and safety data sheets.

II. Personal Protective Equipment (PPE) and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE) and to adhere to safe handling practices.

Required PPE:

  • Eye Protection: Wear safety goggles with side protection.[4]

  • Hand Protection: Use suitable chemical-resistant gloves (e.g., NBR - Nitrile rubber, >0.11 mm thickness) tested according to EN 374.[4]

  • Skin Protection: Wear protective clothing to prevent skin contact.[5]

  • Respiratory Protection: If working in a poorly ventilated area or if aerosols or mists are generated, use a respirator with an appropriate filter for organic vapors.[4]

Safe Handling Practices:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[3]

  • Avoid breathing vapors or mists.[3]

  • Prevent contact with skin and eyes.[4]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2]

  • Ground and bond containers and receiving equipment to prevent static discharge.[2]

  • Use only non-sparking tools.[2]

III. Step-by-Step Disposal Procedure

The proper disposal of DMA involves a systematic approach to ensure safety and regulatory compliance. The following workflow outlines the necessary steps from waste collection to final disposal.

cluster_0 Preparation cluster_1 Waste Collection cluster_2 Storage cluster_3 Disposal A Wear Appropriate PPE B Work in a Ventilated Area A->B C Use a Designated, Labeled, and Sealed Waste Container B->C D Do Not Mix with Incompatible Wastes C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Keep Away from Ignition Sources E->F G Arrange for Pickup by a Licensed Hazardous Waste Disposal Company F->G H Dispose of Contents/Container to an Approved Waste Disposal Plant G->H

Figure 1. Workflow for the proper disposal of N,N-Dimethylacetamide (DMA).

Detailed Experimental Protocol for Disposal:

  • Preparation:

    • Don the required personal protective equipment (PPE) as detailed in Section II.

    • Ensure the work area is well-ventilated, preferably within a certified chemical fume hood.

  • Waste Collection:

    • Collect waste DMA in a designated container that is compatible with the chemical. The container must be clearly labeled as "Hazardous Waste: N,N-Dimethylacetamide, Flammable, Toxic."

    • Ensure the container is kept tightly sealed when not in use to prevent the escape of vapors.

    • Do not mix DMA waste with other incompatible waste streams. Refer to the Safety Data Sheet (SDS) for a list of incompatible materials.

  • Temporary Storage:

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated hazardous waste storage area.[5]

    • The storage area must be away from heat, sparks, and open flames.[6]

    • Ensure the storage area has secondary containment to manage potential leaks or spills.

  • Final Disposal:

    • The ultimate disposal of DMA waste must be conducted by a licensed and certified hazardous waste disposal company.

    • Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[5][6] This typically involves incineration at a permitted hazardous waste facility.

    • Never attempt to dispose of DMA down the drain or in regular trash.

IV. Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.

Spill Response Protocol:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with a non-combustible absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.

  • Collect: Carefully collect the absorbed material into a sealable container for hazardous waste disposal. Use non-sparking tools.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to the appropriate environmental health and safety (EHS) department or officer.

By adhering to these rigorous safety and disposal protocols, laboratory professionals can effectively manage the risks associated with N,N-Dimethylacetamide, ensuring a safe working environment and responsible chemical stewardship.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.